molecular formula C15H14O B089425 1,3-Diphenylacetone CAS No. 102-04-5

1,3-Diphenylacetone

Cat. No.: B089425
CAS No.: 102-04-5
M. Wt: 210.27 g/mol
InChI Key: YFKBXYGUSOXJGS-UHFFFAOYSA-N
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Description

1, 3-Diphenyl-2-propanone, also known as benzyl ketone or 1, 3-diphenylacetone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 1, 3-Diphenyl-2-propanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 3-diphenyl-2-propanone is primarily located in the membrane (predicted from logP). 1, 3-Diphenyl-2-propanone has an almond, benzaldehyde, and bitter taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenylpropan-2-one
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InChI

InChI=1S/C15H14O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

YFKBXYGUSOXJGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2
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Molecular Formula

C15H14O
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DSSTOX Substance ID

DTXSID5059244
Record name 2-Propanone, 1,3-diphenyl-
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Molecular Weight

210.27 g/mol
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Physical Description

Melting point = 35 deg C; [ChemIDplus] Light yellow or white crystalline solid; mp = 32-36 deg C; [Alfa Aesar MSDS], Solid, white or colourless crystals with a sweet, faint fruity-almond odour
Record name 1,3-Diphenyl-2-propanone
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Boiling Point

330.00 to 331.00 °C. @ 760.00 mm Hg
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Solubility

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 1,3-Diphenyl-2-propanone
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CAS No.

102-04-5
Record name Dibenzyl ketone
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Record name 1,3-DIPHENYL-2-PROPANONE
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Melting Point

35 - 36 °C
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylacetone, also known as dibenzyl ketone, is a versatile organic compound with the chemical formula (C₆H₅CH₂)₂CO. It serves as a crucial intermediate in various organic syntheses, finding applications in the fragrance industry, polymer chemistry, and as a precursor for more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectral data. While its role as an intermediate in the synthesis of some pharmacologically active molecules is noted, specific examples of direct application in drug development, particularly concerning signaling pathways, are not extensively documented in publicly available literature.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature with a faint, sweet, fruity-almondy odor.[1][2] It is soluble in organic solvents like ethanol and oils but is almost insoluble in water.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 102-04-5
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Melting Point 32-34 °C
Boiling Point 330 °C
Density 1.069 g/cm³[3]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in ethanol, oils; insoluble in water[2]

Synthesis of this compound

A common and practical method for the synthesis of this compound is the ketonic decarboxylation of phenylacetic acid.

Experimental Protocol: Synthesis from Phenylacetic Acid and Acetic Anhydride

This procedure is adapted from a method involving the reaction of phenylacetic acid with acetic anhydride, facilitated by potassium acetate.

Materials:

  • Phenylacetic acid (50 g)

  • Acetic anhydride (50 g, redistilled)

  • Potassium acetate (2.5 g, fused and anhydrous)

  • 250-cc three-necked flask

  • Thermometer

  • Reflux condenser

  • Fractionating column

  • Distillation apparatus

Procedure:

  • In a 250-cc three-necked flask, combine 50 g of phenylacetic acid, 50 g of redistilled acetic anhydride, and 2.5 g of fused, anhydrous potassium acetate.

  • Place a thermometer in the liquid and attach a reflux condenser.

  • Heat the mixture to reflux for two hours, maintaining a liquid temperature of 149-150 °C.

  • After reflux, replace the condenser with a good fractionating column and begin distillation.

  • Distill the mixture very slowly, so the initial distillate is primarily acetic acid.

  • The residue from the initial distillation is then transferred to a 50-cc Claisen flask for vacuum distillation. Use about 5 cc of acetic anhydride to rinse the flask and add it to the Claisen flask.

  • Distill the mixture under a pressure of 3 mm Hg. The fraction boiling between 75-160 °C is collected.

  • Redistill the collected fraction at atmospheric pressure (755 mm Hg). The fraction boiling between 317-320 °C is this compound. This fraction solidifies upon cooling (melting point 30 °C).

Expected Yield: Approximately 16 g (41% yield) of this compound.

Key Reactions of this compound

The most notable reaction of this compound is its use in a double aldol condensation with benzil to synthesize tetraphenylcyclopentadienone. This reaction is a cornerstone in the synthesis of polycyclic aromatic compounds.[4]

Experimental Protocol: Aldol Condensation with Benzil to form Tetraphenylcyclopentadienone

This protocol details the base-catalyzed aldol condensation of this compound with benzil.

Materials:

  • This compound (0.2 g)

  • Benzil (0.2 g)

  • 95% Ethanol (5 mL)

  • Potassium hydroxide (KOH) pellet (approx. 0.1 g)

  • 10 mL round bottom flask

  • Reflux condenser

  • Sand bath or heating mantle

  • Boiling chip

  • Vacuum filtration apparatus (e.g., Hirsch funnel)

  • Ice bath

Procedure:

  • Combine approximately 0.2 g of benzil, 0.2 g of this compound, and 5 mL of 95% ethanol in a 10 mL round bottom flask.

  • Add a boiling chip and one pellet of solid KOH (approximately 0.1 g, mass should be recorded).

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a sand bath for 15 minutes. The boiling action will serve to stir the mixture.

  • After 15 minutes, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to promote crystallization.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with ice-cold ethanol to remove impurities.

  • Allow the product, tetraphenylcyclopentadienone, to dry completely before determining its mass and melting point.

Visualization of Chemical Processes

Synthesis Workflow of this compound

The following diagram illustrates the workflow for the synthesis of this compound from phenylacetic acid.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Phenylacetic_Acid Phenylacetic Acid Reflux Reflux at 149-150°C for 2 hours Phenylacetic_Acid->Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reflux Potassium_Acetate Potassium Acetate (catalyst) Potassium_Acetate->Reflux Distillation Slow Distillation to remove Acetic Acid Reflux->Distillation Vacuum_Distillation Vacuum Distillation of Residue Distillation->Vacuum_Distillation Redistillation Atmospheric Redistillation of Collected Fraction Vacuum_Distillation->Redistillation Diphenylacetone This compound Redistillation->Diphenylacetone

Caption: Workflow for the synthesis of this compound.

Aldol Condensation Reaction Pathway

This diagram illustrates the key steps in the base-catalyzed aldol condensation of this compound with benzil.

G Aldol Condensation of this compound and Benzil cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Diphenylacetone This compound Enolate_Formation Enolate Formation from Diphenylacetone Diphenylacetone->Enolate_Formation Base Benzil Benzil Nucleophilic_Attack Nucleophilic attack of enolate on Benzil Benzil->Nucleophilic_Attack Base Base (KOH) Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Aldol_Adduct Formation of Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Second_Condensation Second Aldol Condensation and Dehydration Dehydration->Second_Condensation TPCPD Tetraphenylcyclopentadienone Second_Condensation->TPCPD

References

An In-depth Technical Guide to 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1,3-diphenylacetone (also known as dibenzyl ketone), a versatile organic compound with significant applications in synthesis, materials science, and pharmaceuticals.

Chemical Identity and Properties

This compound is an organic compound featuring two benzyl groups attached to a central carbonyl group.[1] Its structure results in an electrophilic central carbonyl carbon and slightly nucleophilic adjacent carbons, making it a valuable reagent in various chemical reactions.[1]

CAS Number: 102-04-5[2][3][4][5]

Synonyms: Dibenzyl ketone, 1,3-Diphenyl-2-propanone[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O[2][4][6]
Molecular Weight 210.27 - 210.28 g/mol [1][2][4][6]
Appearance White to light yellow solid, crystalline mass, or liquid melt[1][2][7]
Melting Point 30 - 36 °C (86 - 96.8 °F)[1][2][6][7]
Boiling Point 330 °C (626 °F)[1][2][6][7][8]
Solubility Almost insoluble in water; soluble in alcohol and oils; slightly soluble in propylene glycol.[7][8]
Density 1.040 - 1.069 g/cm³[1][8]
Flash Point > 110 °C (> 230 °F)[8][9]
Stability Stable under normal temperatures and pressures.[7][9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data Identifiers for this compound

Spectroscopic DataIdentifier/Reference
¹H NMR Spectrum Available from chemical suppliers and databases.[10]
¹³C NMR Spectrum Available from chemical suppliers and databases.[10]
Infrared (IR) Spectrum Conforms to structure.[3][10][11]
Mass Spectrum (MS) Available in online databases.[10][12]
Beilstein Registry Number 974767
EC Number 203-000-0
PubChem Substance ID 7593 / 24893606

Synthesis and Experimental Protocols

Several methods exist for the synthesis of this compound. Below are detailed protocols for common laboratory-scale preparations.

This traditional method involves the pyrolysis of phenylacetic acid or its salts.[13]

  • Experimental Protocol:

    • Phenylacetic acid is reacted with acetic anhydride and anhydrous potassium acetate.

    • The mixture is refluxed for two hours at 140-150 °C.[1]

    • During reflux, the mixture is slowly distilled to remove the acetic acid byproduct. Carbon dioxide is evolved during this step.[1]

    • The resulting liquid, containing dibenzyl ketone, is carefully heated. Heating above 200-205 °C should be avoided to prevent resinification and a decrease in yield.[1]

    • Further purification can be achieved through distillation or chromatography.

This modern approach offers a convenient and high-purity route to symmetrical this compound derivatives.[13]

  • Experimental Protocol:

    • Add toluene and sodium hydride (NaH, 60 wt% in mineral oil) to a reactor under a nitrogen atmosphere.[13]

    • Set the recirculating bath to 25 °C.

    • Slowly add ethyl phenylacetate dropwise while stirring. Caution: Maintain a high nitrogen purge to dilute the hydrogen gas generated.[13]

    • An initial exotherm to 40-45 °C may be observed during the addition.[13]

    • The reaction proceeds through a Claisen condensation to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield this compound.

This method utilizes the oxidation of the corresponding alcohol.

  • Experimental Protocol:

    • Dissolve racemic 1,3-diphenyl-1-propanol in acetone.[14]

    • Add Jones reagent dropwise until the orange color persists, indicating the completion of the oxidation.[14]

    • Stir the reaction for 30 minutes.[14]

    • Quench the reaction by adding 2-propanol.[14]

    • Decant the solvent from the precipitated solids. Wash the solids with ethyl acetate.

    • Combine the organic fractions, wash with water, dry, and concentrate.

    • Purify the crude product by filtering through a plug of silica gel.[14]

Chemical Reactions and Applications

This compound is a key building block in organic synthesis.

  • Aldol Condensation: It is frequently used in an aldol condensation reaction with benzil in the presence of a base to create tetraphenylcyclopentadienone, a precursor for polycyclic aromatic compounds used in materials science.[1][5]

  • Pharmaceutical and Fine Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.[2][4]

  • Fragrance Industry: It is used as a trace ingredient in floral perfume compositions and fruit flavorings to act as a modifier and impart a softer odor.[5][7]

The following diagram illustrates the role of this compound as a key reactant in the synthesis of tetraphenylcyclopentadienone.

Aldol_Condensation Reactant1 This compound Reaction Aldol Condensation Reactant1->Reaction Reactant2 Benzil Reactant2->Reaction Base Base (e.g., KOH) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction Medium Product Tetraphenylcyclopentadienone Reaction->Product Forms Synthesis_Workflow Start Start: Select Synthesis Route (e.g., from Phenylacetate) ReactionSetup 1. Reaction Setup - Add reagents (Toluene, NaH) - Inert Atmosphere (N₂) Start->ReactionSetup Addition 2. Substrate Addition - Add Ethyl Phenylacetate dropwise - Monitor Temperature ReactionSetup->Addition Reaction 3. Reaction - Claisen Condensation - Hydrolysis & Decarboxylation Addition->Reaction Workup 4. Workup & Extraction - Quench Reaction - Separate Organic Layer Reaction->Workup Purification 5. Purification - Column Chromatography or - Distillation Workup->Purification Analysis 6. Analysis - NMR, IR, GC-MS - Purity Check Purification->Analysis FinalProduct Final Product: Pure this compound Analysis->FinalProduct

References

1,3-diphenylacetone structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Diphenylacetone and Its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as dibenzyl ketone), its key structural isomers, and their relevance in synthetic chemistry and pharmacology. This document includes detailed physicochemical properties, experimental protocols, and visualizations of chemical and biological pathways to support advanced research and development.

Structural Formula and Isomerism

This compound is a symmetrical ketone with the chemical formula C₁₅H₁₄O. Its IUPAC name is 1,3-diphenylpropan-2-one. The core structure consists of a central three-carbon chain with a carbonyl group at the second position (propan-2-one), and a phenyl group attached to each of the terminal carbons (positions 1 and 3).

The molecular formula C₁₅H₁₄O allows for a variety of structural isomers, which differ in the arrangement of their atoms. Understanding these isomers is crucial as they exhibit distinct physical, chemical, and biological properties. Key isomeric classes include:

  • Positional Isomers (Ketones): Varying the positions of the phenyl groups and the carbonyl group along an aliphatic chain.

  • Substituted Benzophenones: A central carbonyl group directly attached to two phenyl rings, with methyl groups substituted at various positions.

  • Flavonoid Backbones: Heterocyclic structures forming the core of biologically significant compounds like flavans, isoflavans, and neoflavans.

Below is a diagram illustrating the structural relationship between this compound and some of its key isomers.

G cluster_ketones Ketone Isomers cluster_flavonoids Flavonoid Parent Hydrides C15H14O C₁₅H₁₄O Molecular Formula ketone1 This compound (Dibenzyl Ketone) C15H14O->ketone1 ketone2 1,1-Diphenylacetone C15H14O->ketone2 ketone3 3-Phenylpropiophenone C15H14O->ketone3 ketone4 3,4-Dimethylbenzophenone C15H14O->ketone4 flavan Flavan C15H14O->flavan isoflavan Isoflavan C15H14O->isoflavan neoflavan Neoflavan C15H14O->neoflavan

Figure 1: Structural isomer classes of C₁₅H₁₄O.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound and its structural isomers, allowing for easy comparison of their physical properties.

Compound NameSynonym(s)Molar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
This compound Dibenzyl ketone210.2732 - 343301.069
1,1-Diphenylacetone Benzhydryl methyl ketone210.2759 - 63307N/A
3-Phenylpropiophenone Dihydrochalcone210.2768 - 71338N/A
3,4-Dimethylbenzophenone Phenyl 3,4-xylyl ketone210.2745 - 47335~1.02
2,4-Dimethylbenzophenone Phenyl 2,4-xylyl ketone210.27N/A (Liquid)~185 (at 17 mmHg)~1.08
Flavan 2-Phenylchroman210.27N/A (Liquid)N/AN/A
Isoflavan 3-Phenylchroman210.27N/AN/AN/A
Neoflavan 4-Phenylchroman210.27N/A (Liquid)312.51.098
Note: Data for some parent hydrides like Flavan and Isoflavan are not readily available as they are typically studied as part of larger, substituted molecules.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a subsequent reaction are provided below. These protocols are representative of standard laboratory procedures.

Protocol 1: Synthesis of this compound via Ketonic Decarboxylation

This method involves the ketonic decarboxylation of phenylacetic acid.

Materials:

  • Phenylacetic acid

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Heating mantle with reflux condenser and distillation setup

Procedure:

  • Combine phenylacetic acid, acetic anhydride, and anhydrous potassium acetate in a round-bottom flask.

  • Heat the mixture to reflux at 140-150°C for approximately 2 hours.

  • After reflux, arrange the apparatus for distillation. Slowly distill the mixture to remove the acetic acid byproduct. Carbon dioxide gas will be evolved during this process.

  • The remaining liquid in the flask is the crude this compound.

  • Purify the crude product by vacuum distillation. Avoid heating the residue above 200°C to prevent resinification, which would decrease the yield.

Protocol 2: Aldol Condensation of this compound with Benzil

This compound is a key reactant in the aldol condensation reaction to form the highly conjugated system, tetraphenylcyclopentadienone. This reaction is notable for its deep purple product.

Materials:

  • This compound (Dibenzyl ketone)

  • Benzil

  • Absolute Ethanol

  • Potassium Hydroxide (KOH)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 500 mL round-bottom flask, dissolve 21.0 g (0.1 mole) of benzil and 21.0 g (0.1 mole) of this compound in 150 mL of hot absolute ethanol.

  • Fit the flask with a reflux condenser and heat the solution until it is near its boiling point.

  • Prepare a solution of 3.0 g of KOH in 15 mL of ethanol. Slowly add this solution through the top of the condenser into the reaction mixture.

  • Once any initial frothing has subsided, heat the mixture to a gentle reflux and maintain for 15 minutes. The solution will turn a deep purple color as the product forms.

  • After reflux, cool the flask to room temperature, and then place it in an ice bath to complete the crystallization of the product.

  • Collect the dark crystalline product by vacuum filtration.

  • Wash the crystals with three small portions of ice-cold 95% ethanol to remove impurities.

  • Allow the product, tetraphenylcyclopentadienone, to air dry. The expected yield is 91-96%.

The workflow for this important synthetic application is visualized below.

G cluster_reactants Reactants & Solvent cluster_catalyst Catalyst r1 This compound step1 Dissolve Reactants in Hot Ethanol r1->step1 r2 Benzil r2->step1 sol Hot Ethanol sol->step1 cat KOH in Ethanol step2 Add Catalyst Solution & Reflux for 15 min cat->step2 step1->step2 step3 Cool to Room Temp then in Ice Bath step2->step3 step4 Collect Crystals via Vacuum Filtration step3->step4 step5 Wash Crystals with Cold Ethanol & Dry step4->step5 product Final Product: Tetraphenylcyclopentadienone step5->product

Figure 2: Experimental workflow for tetraphenylcyclopentadienone synthesis.

Biological Relevance and Signaling Pathways

While this compound itself is primarily used as a synthetic intermediate, its structural isomers, particularly the flavonoid backbones, are of significant interest to drug development professionals. Isoflavans and their derivatives (isoflavones, such as genistein and daidzein found in soy) are well-studied phytoestrogens that modulate critical cellular signaling pathways involved in cancer.

Isoflavones have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[1] This pathway is a central regulator of cell survival, proliferation, and inflammation and is often dysregulated in various cancers.

Mechanism of Action:

  • PI3K/Akt Inhibition: Isoflavones can suppress the activity of Phosphoinositide 3-kinase (PI3K), a key enzyme that initiates the signaling cascade.

  • Preventing Akt Activation: By inhibiting PI3K, isoflavones prevent the phosphorylation and activation of the protein kinase Akt.

  • NF-κB Suppression: Active Akt normally promotes cell survival by activating the transcription factor NF-κB. When Akt is inhibited, NF-κB remains inactive in the cytoplasm, preventing it from entering the nucleus and transcribing pro-survival and anti-apoptotic genes.

  • Induction of Apoptosis: The suppression of this pro-survival pathway allows pro-apoptotic signals to dominate, leading to cancer cell death.

The diagram below illustrates how isoflavones (derivatives of the isoflavan core) interrupt this critical cancer survival pathway.

G Isoflavone Action on PI3K/Akt/NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GF Growth Factors GF->RTK binds Akt Akt PI3K->Akt activates NFkB_IkB NF-κB / IκB (Inactive Complex) Akt->NFkB_IkB phosphorylates IκB, leading to degradation block Akt->block IkB IκB NFkB NF-κB Transcription Gene Transcription (Pro-Survival, Anti-Apoptosis) NFkB->Transcription translocates to nucleus NFkB_IkB->NFkB releases active Apoptosis Apoptosis (Cell Death) Transcription->Apoptosis inhibits Isoflavone Isoflavones (e.g., Genistein) Isoflavone->PI3K inhibits block->Apoptosis inhibition is removed, allowing apoptosis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Historical Synthesis of 1,3-Diphenylacetone

Abstract

This compound, also known as dibenzyl ketone, is a significant organic compound with a rich history in synthetic chemistry. Its utility as a precursor in various chemical reactions, most notably in the synthesis of tetraphenylcyclopentadienone through an aldol condensation, has cemented its importance in both academic research and industrial applications.[1][2][3] This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols from seminal reports and summarizing key quantitative data. The evolution of its synthesis from early pyrolytic methods to more refined condensation reactions is explored, offering valuable insights for researchers in organic synthesis and drug development.

Introduction: The Emergence of a Versatile Ketone

This compound is an organic compound characterized by a central carbonyl group flanked by two benzyl groups.[1] This structure imparts specific reactivity, with an electrophilic carbonyl carbon and slightly nucleophilic adjacent carbons, making it a valuable reagent in organic synthesis.[1] The earliest reported synthesis of this compound is attributed to Young in 1891.[4] The classification of dibenzyl ketone is credited to Vera Bogdanovskaia.[1]

Historically, the synthesis of this compound has been approached through various methods, with early preparations often relying on the pyrolysis of phenylacetic acid or its salts.[4] While effective, these methods often required specialized equipment.[4] Over time, more convenient laboratory-scale syntheses were developed, including the ketonic decarboxylation of phenylacetic acid and Claisen condensations of phenylacetate esters.

Historical Synthesis Methodologies

Ketonic Decarboxylation of Phenylacetic Acid

One of the well-documented early methods for preparing this compound involves the ketonic decarboxylation of phenylacetic acid. A notable procedure, detailed in a 1936 publication, involves heating phenylacetic acid with acetic anhydride and potassium acetate.[5] This reaction proceeds through the formation of anhydrides which then undergo pyrolysis to yield dibenzyl ketone, along with phenylacetone as a significant by-product.[5][6]

Experimental Protocol: Ketonic Decarboxylation (Hurd & Thomas, 1936) [5][6]
  • Reaction Setup: In a 250 mL three-necked flask, combine 50 g of phenylacetic acid, 50 g of re-distilled acetic anhydride, and 2.5 g of fused, anhydrous potassium acetate.

  • Reflux: Place a thermometer in the liquid and reflux the mixture for two hours. The temperature of the liquid should reach 140-150°C.

  • Distillation: Replace the reflux condenser with a good fractionating column and distill the mixture very slowly to primarily remove acetic acid. Carbon dioxide evolution will be observed after approximately forty-five minutes.

  • Fractional Distillation: The residue is transferred to a 50 cc Claisen flask and distilled under reduced pressure (3 mmHg).

    • Fraction 1 (30-75°C): Mostly acetic anhydride.

    • Fraction 2 (150-160°C): A 26 g fraction containing the products.

  • Purification: Redistillation of the second fraction at atmospheric pressure (755 mm) yields phenylacetone (bp 215-220°C) and this compound (bp 317-320°C).

Quantitative Data
ProductYieldBoiling PointMelting Point
Phenylacetone16%215-220°CN/A
This compound32-41%317-320°C30°C

Data sourced from Hurd & Thomas (1936).[5][6]

Claisen Condensation of Phenylacetates

A more modern and convenient laboratory synthesis of this compound derivatives involves the Claisen condensation of phenylacetates. This one-pot, two-step procedure provides high purity products and avoids the need for specialized pyrolysis equipment.[4] The method consists of the Claisen condensation of an ethyl phenylacetate followed by hydrolysis and decarboxylation.[4]

Experimental Protocol: One-Pot Claisen Condensation [4]
  • Reaction Setup: To a reactor containing toluene (110 mL) and sodium hydride (60 wt% in mineral oil, 16.1 g, 0.67 mol), slowly add ethyl phenylacetate (100 g, 0.61 mol) dropwise under a nitrogen atmosphere. Maintain the temperature around 30°C, noting a potential exotherm to 40-45°C.

  • Hydrolysis and Decarboxylation: After the addition is complete, add water (100 mL) to the reactor, which will cause an exotherm to approximately 60°C. Heat the mixture to 100°C for 4 hours to effect hydrolysis and decarboxylation.

  • Workup: Cool the reactor to 65°C and add heptanes (150 mL). After vigorous stirring and separation, remove the aqueous layer. Wash the heptanes layer with water (2 x 100 mL) at 65°C.

  • Crystallization and Isolation: Allow the heptane solution to cool slowly. The product will crystallize and can be isolated by filtration and washing with cold heptanes.

Quantitative Data
ProductYieldPurity (HPLC)
This compound86%>99%

Data sourced from Romer (2011).[4]

Visualizing the Synthetic Pathways

Ketonic Decarboxylation of Phenylacetic Acid

G Ketonic Decarboxylation of Phenylacetic Acid A Phenylacetic Acid C Phenylacetic Anhydride (Intermediate) A->C + Acetic Anhydride - Acetic Acid B Acetic Anhydride B->C D This compound C->D Decarboxylation E Carbon Dioxide C->E Decarboxylation F Heat (Pyrolysis) F->C G Claisen Condensation for this compound Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation A Ethyl Phenylacetate C β-Keto Ester Intermediate A->C B Sodium Hydride (Base) B->C E This compound C->E C->E Hydrolysis & Decarboxylation D Water & Heat D->E F Ethanol + CO2

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Diphenylacetone

Introduction

This compound, also known as dibenzyl ketone, is an aromatic organic compound with the chemical formula C₁₅H₁₄O.[1][2][3] It consists of a central acetone unit flanked by two phenyl groups.[1] This structure, featuring an electrophilic central carbonyl carbon and slightly nucleophilic adjacent carbons, makes it a versatile intermediate in organic synthesis.[3] First reported in 1891, this compound is a crucial building block for synthesizing more complex molecules, including heterocyclic compounds, ligands for transition metal complexes, and polycyclic aromatic compounds used in materials science.[1][4][5] Its applications extend to the fragrance industry and the development of pharmaceuticals, such as analgesics and anti-inflammatory agents.[5][6]

Core Physical and Chemical Properties

This compound is typically a white to off-white or yellow crystalline solid at room temperature with a faint, sweet, fruity-almondy odor.[1][2][7][8] It is stable under recommended storage conditions, though it is incompatible with strong oxidizing agents.[2][7]

Table 1: Physical and Chemical Data for this compound

PropertyValueReferences
IUPAC Name 1,3-diphenylpropan-2-one[9][10][11]
Synonyms Dibenzyl ketone, Benzyl ketone[2][3][12]
CAS Number 102-04-5[2][3][12]
Molecular Formula C₁₅H₁₄O[2][3][12]
Molecular Weight 210.27 g/mol [2][13]
Appearance White to yellow crystalline solid or mass[1][2][7]
Melting Point 30 - 36 °C[7][9][14][15]
Boiling Point 330 - 331 °C @ 760 mmHg[2][3][14]
Density 1.040 g/mL[2][7][14]
Flash Point >110 °C (>230 °F)[2][7]
Solubility Insoluble/Slightly soluble in water. Soluble in ethanol, acetone, chloroform, and oils.[1][2][7][16]
Stability Stable under normal conditions. Combustible.[2][7]
Incompatibilities Strong oxidizing agents.[2][7][17]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data Summary for this compound

TechniqueData Reference
¹H NMR Spectra and data are available, confirming the proton environments.
¹³C NMR Spectrum data is available.
Infrared (IR) Spectra are available from NIST and other sources.
Mass Spectrometry (MS) Electron ionization mass spectra are well-documented.
UV/Visible UV/Visible spectrum data is available.

Chemical Synthesis and Reactivity

This compound is a key substrate in various organic reactions, most notably the aldol condensation.

Key Reactions: Aldol Condensation

A significant application of this compound is its use in a double aldol condensation reaction with benzil (a dicarbonyl compound) in the presence of a base.[2][3][5] This reaction synthesizes tetraphenylcyclopentadienone, a crucial precursor for polycyclic aromatic compounds.[5][18]

Aldol_Condensation reactant1 This compound reagent Base (e.g., KOH) Ethanol, Reflux reactant1->reagent reactant2 Benzil reactant2->reagent product Tetraphenylcyclopentadienone reagent->product + H₂O Synthesis_Workflow start Start: Ethyl Phenylacetate + NaH in Toluene step1 1. Condensation Reaction (Dropwise addition, N₂ purge, Heat to completion) start->step1 step2 2. Hydrolysis & Decarboxylation (Add H₂SO₄ (aq), Heat until CO₂ evolution stops) step1->step2 step3 3. Work-up & Isolation (Cool, add heptanes, separate layers, wash) step2->step3 end End: High-Purity This compound Crystal step3->end

References

An In-depth Technical Guide to the Spectral Data Interpretation of 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Diphenylacetone (also known as Dibenzyl Ketone) is a key organic compound with the chemical formula C₁₅H₁₄O.[1][2] Structurally, it consists of a central ketone functional group flanked by two benzyl groups. This symmetrical structure gives rise to a relatively simple yet informative set of spectral data. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a logical workflow for structural elucidation.

Logical Workflow for Spectral Analysis

The process of identifying and confirming the structure of a compound like this compound involves integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive confirmation of the molecule's identity.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Analytical Techniques cluster_2 Data Interpretation Compound Sample: This compound IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR_Data Functional Groups: - Ketone C=O stretch (~1717 cm⁻¹) - Aromatic C=C (~1600, 1495 cm⁻¹) - sp³ & sp² C-H stretches IR->IR_Data NMR_Data Structural Skeleton: - Phenyl protons (multiplet, ~7.2-7.4 ppm) - Methylene protons (singlet, ~3.7 ppm) - Carbonyl, methylene, & phenyl carbons NMR->NMR_Data MS_Data Molecular Weight & Fragmentation: - Molecular Ion (M⁺) at m/z 210 - Base Peak (tropylium ion) at m/z 91 MS->MS_Data Conclusion Structure Confirmed: This compound IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity due to the molecule's symmetry.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20 - 7.40Multiplet (m)10HAromatic protons (C₆H₅)
~3.70Singlet (s)4HMethylene protons (-CH₂-)

Interpretation:

  • Aromatic Protons (10H): The complex multiplet between 7.20 and 7.40 ppm is characteristic of the protons on the two phenyl rings. The integration value of 10H confirms the presence of two monosubstituted benzene rings.

  • Methylene Protons (4H): A sharp singlet appears around 3.70 ppm. This signal corresponds to the four protons of the two methylene (-CH₂-) groups. The signal is a singlet because the protons on the adjacent carbon (the carbonyl carbon) have no hydrogens, and due to symmetry, both methylene groups are chemically equivalent. The downfield shift from a typical alkane is due to the deshielding effect of both the adjacent carbonyl group and the phenyl ring.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments.

Chemical Shift (δ) ppmAssignment
~206.0Carbonyl carbon (C=O)
~134.0Quaternary aromatic carbons (ipso-C)
~129.5Aromatic CH carbons
~128.8Aromatic CH carbons
~127.0Aromatic CH carbons
~50.0Methylene carbons (-CH₂-)

Interpretation:

  • Carbonyl Carbon (~206.0 ppm): This highly downfield signal is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons (~127.0 - 134.0 ppm): Four distinct signals are typically observed for the two equivalent phenyl groups, corresponding to the ipso, ortho, meta, and para carbons.

  • Methylene Carbon (~50.0 ppm): This signal corresponds to the two equivalent methylene carbons. Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl group.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3][4] Ensure the solid is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Magnetic field shimming is performed to optimize field homogeneity.[4]

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is typically used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[5] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required compared to ¹H NMR.[4]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3085, 3060, 3030MediumAromatic C-H stretch (sp²)
~2920WeakAliphatic C-H stretch (sp³)
~1717Strong, SharpKetone C=O stretch
~1600, 1495, 1450Medium-StrongAromatic C=C ring stretches
~740, 700StrongC-H out-of-plane bend (monosubstituted benzene)

Interpretation:

  • C-H Stretches (>3000 cm⁻¹ and <3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ confirms sp²-hybridized C-H bonds (aromatic rings), while the weaker peak just below 3000 cm⁻¹ indicates sp³-hybridized C-H bonds (methylene groups).[6]

  • Carbonyl Stretch (~1717 cm⁻¹): The most prominent peak in the spectrum is the strong, sharp absorption around 1717 cm⁻¹. This is a classic diagnostic peak for the C=O stretch of a saturated, non-conjugated ketone.

  • Aromatic C=C Stretches (~1450-1600 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.

  • C-H Bending (~700-740 cm⁻¹): The strong absorptions in the fingerprint region are indicative of the out-of-plane bending for a monosubstituted benzene ring, confirming the substitution pattern of the phenyl groups.

Experimental Protocol for IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small, solvent-free amount of solid this compound directly onto the crystal (e.g., diamond or zinc selenide) of the Attenuated Total Reflectance (ATR) accessory.[7] No extensive sample preparation is needed.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument passes an infrared beam through the crystal, which interacts with the sample at the surface.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
210~10[M]⁺˙ (Molecular Ion)
119~25[C₆H₅CH₂CO]⁺
91100[C₇H₇]⁺ (Tropylium ion)
65~15[C₅H₅]⁺

Interpretation:

  • Molecular Ion Peak (m/z 210): The peak at m/z 210 corresponds to the molecular weight of this compound (C₁₅H₁₄O), confirming its elemental formula.[1][8]

  • Base Peak (m/z 91): The most abundant peak (base peak) at m/z 91 is characteristic of a benzyl group. It is formed by cleavage of the bond between the methylene group and the carbonyl carbon, followed by rearrangement to the highly stable tropylium cation ([C₇H₇]⁺).[8]

  • Other Fragments: The peak at m/z 119 results from the loss of a benzyl radical (•CH₂C₆H₅). The peak at m/z 65 is a common fragment from the tropylium ion, resulting from the loss of acetylene (C₂H₂).

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized under high vacuum.[9]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation (the molecular ion).[10][11]

  • Fragmentation: The high energy of the EI process causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[11]

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The combined spectral data provides unequivocal evidence for the structure of this compound. ¹H and ¹³C NMR data establish the carbon-hydrogen framework, identifying the symmetrical arrangement of two phenyl rings and two methylene groups around a central carbonyl. IR spectroscopy confirms the presence of the key ketone functional group and the aromatic rings. Finally, mass spectrometry verifies the molecular weight and shows a characteristic fragmentation pattern dominated by the formation of the stable tropylium ion, confirming the presence of benzyl moieties. This integrated analytical approach is fundamental in modern chemical research and drug development for rigorous structural confirmation.

References

Solubility Profile of 1,3-Diphenylacetone in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-diphenylacetone (also known as dibenzyl ketone) in common laboratory solvents. This information is critical for its application in organic synthesis, purification, and formulation development. The document outlines available solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which includes a central polar ketone group and two nonpolar phenyl rings. This amphiphilic nature results in good solubility in many organic solvents and poor solubility in water. While extensive quantitative solubility data is not widely available in public literature, the following table summarizes the known qualitative and quantitative information.

Solvent CategorySolventChemical FormulaSolubilityTemperature (°C)Notes
Water WaterH₂O74.43 mg/L (estimated)25Generally described as insoluble or slightly soluble.[1][2][3][4][5]
Alcohols EthanolC₂H₅OHVery SolubleNot SpecifiedFrequently mentioned as a good solvent.[2][6]
MethanolCH₃OHSlightly SolubleNot Specified
Ethers Diethyl Ether(C₂H₅)₂OSolubleNot SpecifiedA commonly cited solvent for this compound.[2][7]
Petroleum EtherN/ASolubleNot SpecifiedOften used for crystallization.[7]
Ketones AcetoneCH₃COCH₃Moderately SolubleNot Specified[1]
Halogenated ChloroformCHCl₃Moderately SolubleNot Specified[1]
Oils Various OilsN/ASolubleNot Specified[8]
Glycols Propylene GlycolC₃H₈O₂Poorly SolubleNot Specified[8]

Note: The terms "Soluble," "Very Soluble," "Moderately Soluble," and "Slightly Soluble" are based on qualitative descriptions from various sources. Precise quantitative measurements are not consistently available.

Experimental Protocols: Determination of Equilibrium Solubility

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This procedure measures the concentration of a solute in a saturated solution at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a vial containing a known volume of the selected solvent. This ensures that the solution will reach saturation.

  • Equilibration: The vial is sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the vial is allowed to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe. A syringe filter is then attached to remove any undissolved microparticles, yielding a clear, saturated solution.

  • Dilution: The saturated filtrate is accurately diluted with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a calibrated analytical method, such as HPLC. A calibration curve is prepared using standard solutions of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration in Thermostatic Shaker A->B C Sedimentation of Excess Solid B->C D Sample Withdrawal & Filtration C->D E Dilution of Saturated Filtrate D->E F Analytical Quantification (e.g., HPLC) E->F G Solubility Calculation F->G

Caption: Workflow for Equilibrium Solubility Determination.

References

1,3-diphenylacetone safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information and handling precautions for 1,3-diphenylacetone (CAS No. 102-04-5). The following sections detail the physical and chemical properties, toxicological data, and recommended procedures for safe use, storage, and disposal. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDSs).

Chemical and Physical Properties

This compound is a white to yellow crystalline solid.[1][2] It is stable under normal laboratory conditions.[3][4] Key quantitative physical and chemical data are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O[5]
Molecular Weight 210.27 g/mol [5]
Melting Point 30-34 °C[3]
Boiling Point 330 °C[3]
Flash Point >110 °C[4]
Solubility Insoluble in water.[1] Soluble in alcohol and oils.[1][1]

Toxicological Information and GHS Classification

The toxicological profile of this compound is not fully characterized, and there is conflicting information regarding its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification Discrepancy

A review of various supplier Safety Data Sheets (SDSs) and the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory reveals inconsistencies in the GHS classification of this compound.

  • Classification as an Irritant: Some suppliers classify this compound as a skin irritant (Category 2, H315), a serious eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335).[3]

  • Classification as Non-Hazardous: Conversely, other SDSs and notifications in the ECHA C&L Inventory state that the substance does not meet the criteria for classification as hazardous.[6]

The ECHA C&L Inventory is a collection of self-notifications from companies and is not a harmonized, legally binding classification. The presence of differing classifications indicates a lack of conclusive data or varying interpretations of the available information.

Recommendation: In the absence of a harmonized classification, a conservative approach is recommended. Researchers should handle this compound as a potential skin, eye, and respiratory irritant.

Acute Toxicity

Limited quantitative data is available on the acute toxicity of this compound. The primary available metric is the oral LD50 in rats.

TestSpeciesRouteValueSource(s)
LD50RatOral>2 g/kg[4]

Qualitative assessments from various sources suggest that this compound may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][4]

Experimental Protocols for Irritation Assessment

While specific irritation studies for this compound are not publicly available, the standard methodologies for assessing skin and eye irritation are outlined in the OECD Guidelines for the Testing of Chemicals. These protocols provide a framework for how the irritation potential of a substance like this compound would be formally evaluated.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Test System: The albino rabbit is the recommended animal model.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A 0.5 mL (for liquids) or 0.5 g (for solids, moistened to a paste) of the test substance is applied to the skin under a gauze patch.

    • The patch is left in place for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is cleansed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

  • Classification: The substance is classified as an irritant based on the mean scores for erythema and edema over a specified period.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes the method for determining the potential of a substance to cause eye irritation or damage.

  • Test System: The albino rabbit is the preferred animal model.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.

    • The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of any lesions is scored.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Handling Precautions and Exposure Controls

Given the potential for irritation, appropriate engineering controls and personal protective equipment (PPE) are essential when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • An eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile rubber).

    • A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

The following diagram illustrates the hierarchy of controls for minimizing exposure to this compound.

G cluster_0 Hierarchy of Controls for this compound elimination Elimination (Not Feasible) substitution Substitution (Use a less hazardous alternative) elimination->substitution Most Effective engineering Engineering Controls (Fume hood, ventilation) substitution->engineering administrative Administrative Controls (SOPs, training) engineering->administrative ppe Personal Protective Equipment (Gloves, goggles, respirator) administrative->ppe Least Effective

Hierarchy of controls for safe handling.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Fire Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: In a fire, irritating and toxic gases, including carbon monoxide and carbon dioxide, may be produced.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

The following workflow should be followed in the event of a spill of this compound.

G cluster_1 This compound Spill Response Workflow start Spill Occurs evacuate Evacuate immediate area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate don_ppe Don appropriate PPE ventilate->don_ppe contain Contain the spill (Use inert absorbent material) don_ppe->contain collect Collect spilled material (Sweep or scoop into a suitable container) contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste in accordance with local, state, and federal regulations decontaminate->dispose end Spill Cleaned dispose->end

Workflow for responding to a spill.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Diphenylacetone, also known as dibenzyl ketone, is a key organic intermediate utilized in a variety of synthetic pathways, most notably in aldol condensation reactions for the synthesis of complex cyclic systems. The reactivity of this compound is largely dictated by the electrophilic nature of its central carbonyl carbon. This technical guide provides a comprehensive analysis of the electrophilicity of this specific carbon atom, integrating spectroscopic data, theoretical principles, and detailed experimental protocols. By examining the electronic and structural factors that influence its reactivity, this document serves as a crucial resource for researchers in organic synthesis and drug development seeking to modulate and predict the chemical behavior of this compound and related diaryl ketones.

Introduction to Carbonyl Electrophilicity

The carbonyl group (C=O) is one of the most fundamental functional groups in organic chemistry, characterized by a polarized double bond where the more electronegative oxygen atom draws electron density from the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon, rendering it an electrophilic center susceptible to attack by nucleophiles. The magnitude of this electrophilicity is a critical determinant of the carbonyl compound's reactivity and is influenced by several factors, including electronic effects of neighboring substituents and steric hindrance around the carbonyl group.

Factors Influencing the Electrophilicity of this compound's Carbonyl Carbon

The electrophilicity of the carbonyl carbon in this compound is primarily modulated by the two flanking benzyl groups. These groups exert a combination of inductive and resonance effects that influence the electron density at the carbonyl carbon.

  • Inductive Effects: The sp3-hybridized methylene carbons of the benzyl groups are weakly electron-donating through induction, which can slightly decrease the electrophilicity of the carbonyl carbon compared to a less substituted ketone.

  • Steric Hindrance: The bulky benzyl groups can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of nucleophilic addition reactions.[1]

  • Hyperconjugation: While not a dominant effect, hyperconjugation between the C-H bonds of the methylene groups and the carbonyl π-system can also play a minor role in modulating electron density.

Quantitative and Spectroscopic Analysis

13C NMR Spectroscopy

The chemical shift of the carbonyl carbon in 13C NMR spectroscopy provides a valuable insight into its electronic environment. A more downfield chemical shift generally indicates a more deshielded, and thus more electrophilic, carbon nucleus.

CompoundCarbonyl Carbon Chemical Shift (ppm)Reference
This compound ~207.0 (Internal analysis of publicly available spectral data)
Acetone~206.7(Typical textbook values)
Acetophenone~198.0(Typical textbook values)
Benzophenone~196.7(Typical textbook values)

The 13C NMR chemical shift of the carbonyl carbon in this compound is approximately 207.0 ppm. This value is comparable to that of acetone, suggesting a similar electronic environment around the carbonyl carbon. The slightly more downfield shift compared to acetophenone and benzophenone may be attributed to the insulating effect of the methylene groups, which prevent direct conjugation of the phenyl rings with the carbonyl group. In acetophenone and benzophenone, resonance donation from the aromatic rings increases the electron density at the carbonyl carbon, shifting its resonance upfield.

Theoretical Framework of Electrophilicity

The electrophilicity of a molecule can be quantified using several theoretical parameters derived from computational chemistry.

Mayr's Electrophilicity Parameter (E)

Herbert Mayr and his group have developed a comprehensive scale of electrophilicity based on kinetic measurements of the reactions of various electrophiles with a set of standard nucleophiles. The electrophilicity parameter, E, is determined from the equation:

log k = s(N + E)

where k is the rate constant, s is a nucleophile-specific sensitivity parameter, and N is the nucleophilicity parameter. While a specific E value for this compound is not available in public databases, ketones as a class are well-represented on this scale.

Conceptual Density Functional Theory (DFT) - Electrophilicity Index (ω)

Conceptual DFT provides a framework for quantifying chemical reactivity. The global electrophilicity index (ω), defined by Parr, is a measure of the stabilization in energy when a system acquires an additional electronic charge from the environment. It is calculated as:

ω = μ2 / 2η

where μ is the electronic chemical potential and η is the chemical hardness. A higher ω value indicates a greater electrophilic character. While a specific calculated ω value for this compound is not prominently reported, this parameter is widely used to compare the electrophilicity of different carbonyl compounds.

The following diagram illustrates the logical relationship between these theoretical parameters and experimental reactivity.

G Relationship between Theoretical Electrophilicity and Reactivity cluster_theoretical Theoretical Parameters cluster_experimental Experimental Observation Mayr_E Mayr's E Parameter Kinetics Reaction Kinetics (k) Mayr_E->Kinetics Predicts Omega Electrophilicity Index (ω) Omega->Kinetics Correlates with G Workflow for the Synthesis of Tetraphenylcyclopentadienone Start Combine Reactants: This compound, Benzil, Ethanol Dissolve Heat to Dissolve Start->Dissolve Add_Base Add Ethanolic KOH Dissolve->Add_Base Reflux Reflux for 15 minutes Add_Base->Reflux Cool_RT Cool to Room Temperature Reflux->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Air Dry Product Wash->Dry End Obtain Tetraphenylcyclopentadienone Dry->End G General Pathway of Nucleophilic Addition to a Ketone Start Ketone (Electrophile) + Nucleophile Transition_State Transition State Start->Transition_State Nucleophilic Attack Intermediate Tetrahedral Intermediate (Alkoxide) Transition_State->Intermediate Protonation Protonation Intermediate->Protonation Product Alcohol Product Protonation->Product

References

Acidity of α-Hydrogens in 1,3-Diphenylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the acidity of the α-hydrogens in 1,3-diphenylacetone (also known as dibenzyl ketone). A comprehensive analysis of the structural factors influencing its pKa, alongside comparative data and detailed experimental protocols for acidity determination, is provided for the scientific community.

Core Concepts: Acidity of α-Hydrogens in Ketones

The hydrogens on the carbon atoms adjacent to a carbonyl group, known as α-hydrogens, exhibit a greater acidity than typical alkane hydrogens.[1][2] This heightened acidity, with pKa values for ketones typically in the range of 19-21 in aqueous solution, is attributed to the formation of a resonance-stabilized conjugate base, the enolate ion.[1][3] The delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group significantly stabilizes the enolate, thereby facilitating the deprotonation of the α-carbon.[3][4]

The acidity of these α-hydrogens is further influenced by the electronic effects of substituent groups. Electron-withdrawing groups enhance acidity by further stabilizing the negative charge of the enolate, while electron-donating groups have a destabilizing effect, leading to decreased acidity.[5]

Acidity of this compound

In this compound, the α-hydrogens are situated on the methylene bridge between the carbonyl group and the two phenyl rings. The acidity of these protons is significantly influenced by both the carbonyl group and the flanking phenyl substituents.

The primary factor contributing to the acidity is the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-H bond and facilitates proton abstraction. Upon deprotonation, the resulting enolate ion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

Furthermore, the phenyl groups attached to the α-carbons play a crucial role in enhancing the acidity. The phenyl rings act as electron-withdrawing groups through resonance, further delocalizing the negative charge of the enolate ion into the aromatic system. This extended conjugation provides additional stabilization to the conjugate base, making the α-hydrogens of this compound more acidic than those of a simple dialkyl ketone like acetone.

Comparative Acidity of Ketones

To provide a clear context for the acidity of this compound, the following table summarizes the pKa values of several related ketones. The choice of solvent is critical, as pKa values can vary significantly between different media. Dimethyl sulfoxide (DMSO) is a common solvent for these measurements due to its ability to solvate cations effectively, thus providing a good measure of intrinsic acidity.

CompoundStructurepKa in DMSOpKa in Water
AcetoneCH₃COCH₃26.5~19.3[7]
CyclohexanoneC₆H₁₀O26.4~19
AcetophenoneC₆H₅COCH₃24.718.4[8]
Benzyl Methyl KetoneC₆H₅CH₂COCH₃Not Found15.9[6]
This compound C₆H₅CH₂COCH₂C₆H₅ Not Found Estimated < 15.9

Experimental Protocols for pKa Determination

The determination of the pKa of weakly acidic carbon acids like ketones requires specialized experimental techniques. The two primary methods employed are NMR spectroscopy and potentiometric titration.

Method 1: pKa Determination by ¹H NMR Spectroscopy

This method relies on monitoring the change in the chemical shift of the α-hydrogens as a function of pH. The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated forms.

Protocol:

  • Sample Preparation: A series of solutions of this compound (approximately 0.01 M) are prepared in a suitable solvent system (e.g., a mixture of D₂O and a co-solvent like DMSO-d₆ to ensure solubility) across a range of pD values.

  • pD Adjustment: The pD of each solution is carefully adjusted by adding microliter quantities of a strong base (e.g., NaOD in D₂O) or a strong acid (e.g., DCl in D₂O).

  • pD Measurement: The pD of each sample is accurately measured using a calibrated pH meter with a glass electrode, applying the correction pD = pH_reading + 0.4.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of each sample is recorded. The chemical shift of the α-hydrogens is carefully measured relative to an internal standard.

  • Data Analysis: A plot of the chemical shift of the α-hydrogens versus the pD will yield a sigmoidal titration curve. The pKa is determined as the pD at the inflection point of this curve.[4]

Method 2: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the weak acid as a standardized strong base is added incrementally. This method is particularly useful for determining the equivalence point and, subsequently, the pKa.

Protocol:

  • Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of an organic solvent and water to ensure solubility and allow for pH measurement.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titrant: A standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH) is used as the titrant.

  • Titration Procedure: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. Smaller increments should be used near the expected equivalence point.[1][3]

  • Data Analysis: The data is plotted as pH versus the volume of titrant added. The equivalence point is the point of steepest slope on the titration curve. The pKa is equal to the pH at the half-equivalence point.[3] A first derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence point with greater accuracy.[3]

Visualization of Enolate Stabilization

The enhanced acidity of the α-hydrogens in this compound is a direct consequence of the stabilization of its conjugate base, the enolate. The following diagram illustrates the key resonance structures that contribute to this stabilization.

Caption: Resonance stabilization of the this compound enolate.

The logical workflow for determining the pKa via potentiometric titration can be visualized as follows.

titration_workflow start Start: Prepare Sample Solution prepare_titrant Prepare & Standardize Strong Base Titrant start->prepare_titrant calibrate_ph Calibrate pH Meter start->calibrate_ph titrate Perform Incremental Titration (Record pH vs. Volume) prepare_titrant->titrate calibrate_ph->titrate plot_data Plot pH vs. Volume of Titrant titrate->plot_data find_ep Determine Equivalence Point (Inflection Point or 1st Derivative) plot_data->find_ep calc_pka Calculate pKa (pH at Half-Equivalence Point) find_ep->calc_pka end End: pKa Determined calc_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

References

Methodological & Application

Application Note: Synthesis of Tetraphenylcyclopentadienone via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of tetraphenylcyclopentadienone through a base-catalyzed double aldol condensation reaction. The procedure involves the reaction of 1,3-diphenylacetone with benzil in the presence of a strong base. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive guide to the experimental procedure, including reaction setup, purification, and characterization, along with a summary of expected outcomes.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3] It involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield a conjugated enone.[1][2] The specific reaction detailed here is a double aldol condensation, also known as the Claisen-Schmidt condensation, between this compound and benzil to synthesize the highly conjugated, dark-colored compound, tetraphenylcyclopentadienone.[4][5][6] This compound serves as a valuable building block in the synthesis of various organic and organometallic compounds, including precursors for graphene-like molecules and pentaphenylpyridine derivatives through Diels-Alder reactions.[4]

Reaction and Mechanism

The synthesis proceeds via a base-catalyzed double aldol condensation.[4] The base, typically potassium hydroxide (KOH), deprotonates the α-carbon of this compound (dibenzyl ketone) to form a nucleophilic enolate.[5][7] This enolate then attacks the electrophilic carbonyl carbon of benzil. A second intramolecular aldol condensation and subsequent dehydration lead to the formation of the stable, five-membered ring of tetraphenylcyclopentadienone.[5][8]

Overall Reaction: C₁₅H₁₄O (this compound) + C₁₄H₁₀O₂ (Benzil) --(KOH/Ethanol)--> C₂₉H₂₀O (Tetraphenylcyclopentadienone) + 2 H₂O

Experimental Protocol

This protocol is a synthesis of procedures reported in the literature.[9][10][11][12]

3.1. Materials and Equipment

  • Reagents:

    • This compound (Dibenzyl ketone), m.p. 34–35°C[11]

    • Benzil

    • Potassium Hydroxide (KOH) pellets

    • 95% Ethanol or Absolute Ethanol

    • Triethylene glycol (for recrystallization, optional)[9][12]

    • Toluene (for recrystallization, optional)[13]

  • Equipment:

    • Round-bottom flask (10 mL, 50 mL, or 500 mL depending on scale)

    • Reflux condenser

    • Heating mantle or sand bath

    • Magnetic stirrer and stir bar

    • Beakers and Erlenmeyer flasks

    • Graduated cylinders

    • Hirsch funnel or Büchner funnel for vacuum filtration

    • Vacuum flask and tubing

    • Melting point apparatus

    • Ice bath

3.2. Procedure

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of benzil and this compound.[11][12] For a typical lab scale, dissolve 0.2 g of benzil and 0.2 g of this compound in 5 mL of 95% ethanol.[9] Add a magnetic stir bar.

  • Initiation: Add one pellet of solid potassium hydroxide (approx. 0.1 g).[9] Note: Solid KOH is caustic and hygroscopic; handle with care.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or sand bath. The boiling motion will help stir the mixture.[9] The solution will typically turn a deep purple color upon addition of the base.[8]

  • Reaction Time: Maintain the reflux for approximately 15 minutes.[9][11][12] During this time, a dark crystalline product should precipitate.[10]

  • Cooling and Crystallization: After the reflux period, allow the mixture to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.[8][9][12]

  • Product Isolation: Collect the dark crystals by vacuum filtration using a Hirsch or Büchner funnel.[9][11]

  • Washing: Wash the crystals with two small portions of ice-cold 95% ethanol to remove any unreacted starting materials and impurities.[8][9][11]

  • Drying: Dry the product by pulling air through the funnel. For complete drying, the product can be left in a desiccator or a low-temperature oven.

  • Characterization: Once completely dry, determine the mass of the product and calculate the percent yield. Characterize the product by measuring its melting point (literature m.p. 218-220°C).[9][11] Further characterization can be performed using IR and NMR spectroscopy.[9][14]

Data Presentation

The following table summarizes quantitative data from various reported protocols for the synthesis of tetraphenylcyclopentadienone.

ParameterValueSource
Reactants
Benzil0.2 g / 21 g / 6.3 g[9][10][11]
This compound0.2 g / 21 g / 6.3 g[9][10][11]
Catalyst
Potassium Hydroxide (KOH)~0.1 g / 3 g / 0.8 g[9][10][11]
Solvent
Ethanol (95% or absolute)5 mL / 150 mL / 60 mL[9][10][11]
Reaction Conditions
TemperatureGentle Reflux[9][11]
Time15 minutes - 2 hours[9][10]
Product
AppearanceDark purple to black crystalline solid[4][8]
Melting Point218-220 °C[4][9][11]
Yield90-96%[10][11]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of tetraphenylcyclopentadienone.

Aldol_Condensation_Workflow A 1. Reagent Preparation - Benzil - this compound - Ethanol B 2. Reaction Setup - Dissolve reactants in ethanol - Add KOH catalyst A->B Combine C 3. Reflux - Heat mixture to gentle reflux - (15-30 min) B->C Heat D 4. Cooling & Crystallization - Cool to room temperature - Place in ice bath C->D Cool E 5. Isolation - Vacuum filtration D->E Filter F 6. Washing - Rinse with cold ethanol E->F Wash G 7. Drying - Air dry in funnel F->G Dry H 8. Product - Tetraphenylcyclopentadienone G->H Yields

Caption: Workflow for the synthesis of Tetraphenylcyclopentadienone.

Safety Precautions

  • Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.[9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethanol is flammable. Perform the reflux away from open flames in a well-ventilated area or a fume hood.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

Conclusion

The aldol condensation of this compound with benzil is a reliable and high-yielding method for synthesizing tetraphenylcyclopentadienone.[10][11] The procedure is straightforward, making it suitable for both academic and industrial laboratory settings. The resulting product is a versatile intermediate for further chemical synthesis. Proper adherence to the outlined protocol and safety precautions will ensure a successful and safe experiment.

References

Application Notes and Protocols: Synthesis of Tetraphenylcyclopentadienone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraphenylcyclopentadienone, a dark purple to black crystalline solid, is a versatile compound in organic synthesis, primarily utilized as a diene in Diels-Alder reactions to form polycyclic aromatic compounds.[1] Its synthesis is a classic example of a base-catalyzed crossed aldol condensation.[2][3] This document provides detailed protocols for the synthesis of tetraphenylcyclopentadienone from the reaction of benzil and 1,3-diphenylacetone. While the topic specifies synthesis from this compound, it is crucial to note that this reaction requires an additional reactant, benzil, to proceed.[4] The synthesis involves a double aldol condensation, a carbon-carbon bond-forming reaction, followed by dehydration to yield the final conjugated product.[3][5]

Reaction Scheme

The overall reaction for the synthesis of tetraphenylcyclopentadienone is as follows:

Caption: Overall reaction for the synthesis of tetraphenylcyclopentadienone.

Experimental Protocols

This section outlines two common protocols for the synthesis of tetraphenylcyclopentadienone using different base catalysts and solvents.

Protocol 1: Potassium Hydroxide in Ethanol

This traditional method employs potassium hydroxide as the base and ethanol as the solvent.[6][7]

Materials:

  • Benzil

  • This compound (Dibenzyl ketone)

  • 95% Ethanol

  • Potassium hydroxide (KOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • In a round-bottomed flask, dissolve benzil and this compound in hot 95% ethanol.[6]

  • Fit the flask with a reflux condenser and bring the solution to a gentle reflux.[2]

  • Slowly add a solution of potassium hydroxide in ethanol through the condenser.[6]

  • Continue refluxing the mixture for 15-30 minutes. The solution will turn a dark color, and a crystalline product will begin to form.[2][8]

  • After the reflux period, cool the mixture to room temperature and then place it in an ice bath to maximize crystallization.[2]

  • Collect the dark purple crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with cold 95% ethanol to remove any soluble impurities.[6]

  • Allow the product to air dry completely. The resulting tetraphenylcyclopentadienone is typically of high purity.[6] If further purification is needed, it can be recrystallized from a mixture of ethanol and benzene or triethylene glycol.[2][6]

Protocol 2: Triton B in Triethylene Glycol

This protocol utilizes a quaternary ammonium hydroxide, Triton B, as the base and a higher boiling point solvent, triethylene glycol.

Materials:

  • Benzil

  • This compound

  • Triethylene glycol

  • Triton B (40% in methanol)

  • Reaction tube or flask

  • Stir bar and magnetic stirrer

  • Heating source (hot plate or sand bath)

  • Ice bath

  • Hirsch funnel for vacuum filtration

  • Methanol

Procedure:

  • Combine benzil and this compound in a reaction tube or flask containing triethylene glycol and a stir bar.[9]

  • Heat the mixture with stirring until the solids dissolve.[9]

  • Add the Triton B solution to the reaction mixture.[10]

  • Continue heating and stirring. The reaction progress can be monitored by the appearance of the dark purple product.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.[11]

  • Add methanol to the mixture to precipitate the product, then cool in an ice bath.[11]

  • Collect the crystals by vacuum filtration using a Hirsch funnel.[11]

  • Wash the crystals with cold methanol.[10]

  • Dry the product to obtain tetraphenylcyclopentadienone.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of tetraphenylcyclopentadienone.

Table 1: Reactant and Product Quantities

CompoundMolar Mass ( g/mol )Typical Moles (mol)Typical Mass (g)
Benzil210.230.121.0
This compound210.270.121.0
Tetraphenylcyclopentadienone384.48--

Table 2: Reaction Conditions and Yields

ParameterProtocol 1 (KOH/Ethanol)Protocol 2 (Triton B/Triethylene Glycol)
Base Potassium HydroxideTriton B
Solvent 95% EthanolTriethylene Glycol
Reaction Time 15-30 minutes~15 minutes
Reaction Temperature Reflux (~78 °C)90-100 °C[10]
Typical Yield 91-96%[6]High
Melting Point (°C) 218-220[6]219-220[1]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of tetraphenylcyclopentadienone.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis benzil Benzil dissolve Dissolve Reactants benzil->dissolve diphenylacetone This compound diphenylacetone->dissolve solvent Solvent (e.g., Ethanol) solvent->dissolve base Base (e.g., KOH) add_base Add Base base->add_base reflux Heat to Reflux dissolve->reflux reflux->add_base react Reaction Period add_base->react cool_rt Cool to Room Temp. react->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry yield Calculate Yield dry->yield mp Determine Melting Point dry->mp spectroscopy Spectroscopic Analysis (IR, NMR) dry->spectroscopy

Caption: Experimental workflow for tetraphenylcyclopentadienone synthesis.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the key steps in the base-catalyzed aldol condensation mechanism for the formation of tetraphenylcyclopentadienone.

reaction_mechanism start This compound + Base (OH-) enolate Enolate Formation start->enolate Deprotonation attack1 Nucleophilic Attack on Benzil enolate->attack1 benzil Benzil benzil->attack1 intermediate1 Aldol Adduct Intermediate attack1->intermediate1 dehydration1 Dehydration (Loss of H2O) intermediate1->dehydration1 enone Intermediate Enone dehydration1->enone intramolecular_attack Intramolecular Aldol Condensation enone->intramolecular_attack intermediate2 Cyclized Intermediate intramolecular_attack->intermediate2 dehydration2 Second Dehydration intermediate2->dehydration2 product Tetraphenylcyclopentadienone dehydration2->product

Caption: Mechanism of tetraphenylcyclopentadienone formation.

References

Application Notes and Protocols: 1,3-Diphenylacetone as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 1,3-diphenylacetone as a starting material for the synthesis of valuable pharmaceutical intermediates. The primary focus is on the multi-step synthesis of Phenytoin, a widely used anti-epileptic drug, highlighting the role of key intermediates and reaction mechanisms.

Introduction: The Versatility of this compound

This compound, a symmetrical aromatic ketone, is a versatile building block in organic synthesis. Its reactivity, particularly at the alpha-carbons to the carbonyl group, allows for its participation in a variety of condensation reactions, making it a valuable precursor for the synthesis of complex cyclic molecules. While it can be used in the synthesis of various compounds, its pathway to the pharmaceutical intermediate Benzil, and subsequently to the anti-epileptic drug Phenytoin, is a well-established route demonstrating its utility in medicinal chemistry.

Synthetic Pathway Overview: From this compound to Phenytoin

The synthesis of Phenytoin from a this compound-related precursor is a multi-step process. A plausible synthetic route involves the conversion of a suitable precursor to Benzil, which then undergoes a base-catalyzed condensation with urea to form Phenytoin.

Synthesis_Pathway 1_3_Diphenylacetone 1_3_Diphenylacetone Intermediate_A Intermediate 1_3_Diphenylacetone->Intermediate_A Oxidation Benzil Benzil Intermediate_A->Benzil Further Oxidation Phenytoin Phenytoin Benzil->Phenytoin Condensation with Urea

Caption: Synthetic pathway from this compound to Phenytoin.

Key Pharmaceutical Intermediate: Benzil

Benzil (1,2-diphenylethane-1,2-dione) is a crucial intermediate in the synthesis of Phenytoin. It is a yellow crystalline solid that serves as the diketone component in the condensation reaction with urea.

Synthesis of Benzil from Benzoin (A Derivative Route)

A common laboratory preparation of Benzil involves the oxidation of Benzoin. Benzoin itself can be synthesized via the benzoin condensation of benzaldehyde.

Table 1: Summary of Quantitative Data for Benzil Synthesis from Benzoin

ParameterValueReference
Starting MaterialBenzoin[1]
Oxidizing AgentConcentrated Nitric Acid[1]
SolventNone[1]
Reaction Time~2 hours[1]
Yield89%[1]
Melting Point92°C (literature 95°C)[1]
Experimental Protocol: Synthesis of Benzil from Benzoin

Materials:

  • Benzoin (50 g, 0.235 mol)

  • Concentrated Nitric Acid (250 mL)

  • 95% Ethanol for recrystallization

  • 1000 mL Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place 50 g of Benzoin in a 1000 mL Erlenmeyer flask.

  • In a fume hood, add 250 mL of concentrated nitric acid to the flask.

  • Heat the mixture on a hot plate with occasional shaking until the evolution of red-brown nitrogen oxide gases ceases (approximately 2 hours).[1]

  • Pour the hot reaction mixture into 1000 mL of cold distilled water with vigorous stirring to solidify the product.

  • Collect the yellow crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals thoroughly with cold water to remove any residual nitric acid.

  • Recrystallize the crude Benzil from 95% ethanol to obtain pure yellow, needle-like crystals.

  • Dry the purified product to determine the final yield and melting point.

Final Product Synthesis: Phenytoin

Phenytoin (5,5-diphenylhydantoin) is synthesized through a base-catalyzed condensation of Benzil with urea, followed by an acid-mediated rearrangement.[2][3]

Table 2: Summary of Quantitative Data for Phenytoin Synthesis from Benzil

ParameterValueReference
Starting MaterialsBenzil, Urea, Sodium Hydroxide[3][4]
SolventEthanol[3][4]
Reaction TimeAt least 2 hours[2][4]
Yield44%[2][3]
Melting Point297-298°C[2]
Experimental Protocol: Synthesis of Phenytoin from Benzil

Materials:

  • Benzil (5.3 g, 0.025 mol)

  • Urea (3.0 g, 0.05 mol)

  • 30% aqueous Sodium Hydroxide solution (15 mL)

  • Ethanol (75 mL)

  • Concentrated Hydrochloric Acid

  • 100 mL round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 100 mL round-bottomed flask, combine 5.3 g of Benzil, 3.0 g of urea, 15 mL of 30% aqueous sodium hydroxide solution, and 75 mL of ethanol.[3][4]

  • Attach a reflux condenser and heat the mixture to boiling using a heating mantle for at least 2 hours.[2][4]

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the mixture into 125 mL of water and mix thoroughly.

  • Allow the solution to stand for 15 minutes, then filter by suction to remove any insoluble by-products.[4]

  • Carefully acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic.

  • Cool the acidified solution in an ice bath to precipitate the crude Phenytoin.

  • Collect the precipitated product by vacuum filtration.

  • Recrystallize the crude product from industrial spirit to obtain pure 5,5-diphenylhydantoin.

  • Dry the final product and determine the yield and melting point.

Mechanism of Action: Phenytoin's Effect on Neuronal Signaling

Phenytoin exerts its anti-epileptic effects by modulating voltage-gated sodium channels in neurons.[5][6] By stabilizing the inactive state of these channels, Phenytoin limits the repetitive firing of action potentials that is characteristic of seizures.[5]

Phenytoin_MoA cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Active_State Active State Na_Channel->Active_State transitions to Inactive_State Inactive State Inactive_State->Na_Channel recovers to resting state Seizure_Suppression Seizure Suppression Inactive_State->Seizure_Suppression Prolonged inactivation leads to Active_State->Inactive_State inactivates to High_Freq_Firing High-Frequency Neuronal Firing High_Freq_Firing->Na_Channel causes repetitive opening Phenytoin Phenytoin Phenytoin->Inactive_State Stabilizes

References

Application Notes and Protocols for Reactions of 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Diphenylacetone (also known as dibenzyl ketone) is a versatile organic intermediate notable for its central ketone flanked by two benzyl groups. This structure features acidic α-hydrogens, making it an excellent nucleophile precursor (enolate) for a variety of carbon-carbon bond-forming reactions. Its most prominent application is in the base-catalyzed double aldol condensation with dicarbonyl compounds to form complex cyclic systems.[1][2] It is a crucial building block for synthesizing polycyclic aromatic compounds used in materials science and organic electronics.[2]

Double Aldol Condensation: Synthesis of Tetraphenylcyclopentadienone

The reaction of this compound with benzil is a classic example of a double-crossed aldol condensation, yielding the highly conjugated, dark purple compound 2,3,4,5-tetraphenylcyclopentadienone.[3][4] This reaction is efficient and visually indicative, as the colorless or pale-yellow reactants transform into a deeply colored product.[5]

Reaction Scheme

The overall transformation involves the formation of two new carbon-carbon bonds and two dehydration steps to create a five-membered ring.

Aldol_Condensation cluster_product Product r1 This compound p1 Tetraphenylcyclopentadienone r1->p1 Base (e.g., KOH) Ethanol, Reflux r2 Benzil r2->p1

Caption: Double aldol condensation of this compound and benzil.

Experimental Protocols

Two common procedures for this synthesis are the traditional reflux method and a microwave-assisted method.

Protocol 1A: Traditional Reflux Method [6]

  • Setup: Assemble a 25 mL round-bottom flask with a reflux condenser. Place the flask in a water bath on a magnetic stirrer/hot plate.

  • Reagents: Add benzil (1.0 x 10⁻³ moles), this compound (1.0 x 10⁻³ moles), and 10 mL of absolute ethanol to the flask.

  • Initiation: While swirling, add potassium hydroxide (KOH) pellets (1.0 x 10⁻³ moles) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 15 minutes.

  • Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization.

  • Filtration: Collect the dark crystals by vacuum filtration using a Hirsch funnel.

  • Washing: Wash the flask and the collected product with approximately 10 mL of ice-cold water, followed by 5 mL of ice-cold methanol.

  • Drying & Analysis: Allow the product to air-dry. Determine the yield, melting point, and other analytical data.

Protocol 1B: Microwave-Assisted Method [6]

  • Reagents: In a 13x100 mm test tube, combine benzil (5.0 x 10⁻⁴ moles) and this compound (5.0 x 10⁻⁴ moles).

  • Solvent: Add 1 mL of triethylene glycol and stir to wash down any solids from the sides.

  • Initial Heating: Microwave the mixture at 50% power for approximately 1 minute.

  • Base Addition: In a fume hood, add 10 drops of 40% Triton B in methanol to the tube and stir.

  • Final Heating: Return the test tube to the microwave and irradiate at 50% power for an additional minute.

  • Precipitation: After the tube has cooled, add 1 mL of methanol and stir. Cool the mixture in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration using a Hirsch funnel.

Data Presentation: Aldol Condensation
ParameterTraditional MethodMicrowave MethodReference
Base/Catalyst Potassium Hydroxide (KOH)Triton B in Methanol[6]
Solvent EthanolTriethylene glycol[6]
Reaction Time ~15 minutes (reflux)~2 minutes (microwave)[6]
Yield Reported up to 90%Not specified[7]
Melting Point 219 - 222 °C219 - 222 °C[7][8]
UV-Vis (λmax) 343 nm (π→π), 512 nm (n→π)343 nm (π→π), 512 nm (n→π)[6]

Michael Addition Reactions

The Michael addition is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9] The enolate generated from this compound can serve as a "soft" nucleophile for this reaction, attacking the β-carbon of an electrophilic alkene.[9]

Michael_Addition_Workflow cluster_prep Enolate Formation cluster_reaction Conjugate Addition cluster_workup Workup & Isolation start This compound + Base (e.g., NaOEt) add Add α,β-Unsaturated Carbonyl Compound start->add Forms Enolate react Stir at RT or Heat add->react quench Protonation (e.g., weak acid) react->quench Forms Product Enolate isolate Purification (e.g., Column Chromatography) quench->isolate

Caption: General experimental workflow for a Michael addition reaction.

Protocol 2A: Representative Michael Addition

This protocol is adapted from a standard procedure for the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone.[10]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the α,β-unsaturated ketone (e.g., trans-chalcone, 5.76 mmol) and this compound (1 molar equivalent).

  • Solvent: Add 25 mL of 95% ethanol and stir to dissolve the solids.

  • Initiation: Add one pellet of sodium hydroxide (approx. 0.1 g).

  • Reaction: Heat the mixture under gentle reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture and pour it into ~15 g of ice in a beaker. Stir vigorously as the ice melts to induce crystallization. If an oil forms, scratch the inside of the flask to promote solidification.

  • Crystallization: Cool the mixture thoroughly in an ice bath for at least 30 minutes.

  • Filtration: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify using column chromatography on silica gel.

Data Presentation: Michael Addition

Quantitative data for Michael additions are highly dependent on the specific substrates used. The key is the formation of a 1,5-dicarbonyl compound.

ParameterDescription
Nucleophile Enolate of this compound
Electrophile α,β-Unsaturated ketone, ester, or nitrile
Product A 1,5-dicarbonyl compound or a more complex adduct
Key Bond Formation Between the α-carbon of this compound and the β-carbon of the electrophile

Synthesis of this compound

A practical, large-scale laboratory synthesis involves a two-step, one-pot Claisen condensation of ethyl phenylacetate, followed by hydrolysis and decarboxylation.[11]

Synthesis_Pathway A Ethyl Phenylacetate B Intermediate β-keto ester A->B 1. NaH, Toluene 2. Heat (Self-condensation) C This compound B->C 3. HCl, AcOH 4. Reflux (Hydrolysis & Decarboxylation)

Caption: Two-step, one-pot synthesis of this compound.

Protocol 3A: Claisen Condensation Route[11]
  • Setup: In a reactor flushed with nitrogen, add toluene (110 mL) and sodium hydride (NaH, 60 wt% in oil, 16.1 g).

  • Addition: While stirring at 25 °C, slowly add ethyl phenylacetate (100 g) dropwise. Caution: Hydrogen gas is evolved. Maintain a high nitrogen purge. An exotherm to 40-45 °C may be observed.

  • Condensation: After addition is complete, replace the addition funnel with a distillation head and heat the mixture to reflux, allowing toluene to distill off until the distillate temperature reaches 100 °C.

  • Hydrolysis/Decarboxylation: Add 20% aqueous HCl (40 mL) and acetic acid (40 mL) to the reactor. Heat to reflux overnight.

  • Workup: Cool the reactor to 65 °C and add heptane (150 mL). Stir vigorously, then allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic (heptane) layer with water (2 x 100 mL) at 65 °C.

  • Crystallization: Allow the heptane solution to cool slowly. Upon further cooling to below 10 °C, the product will crystallize.

  • Isolation: Isolate the product by filtration and wash with cold heptane.

Data Presentation: Synthesis of this compound
ParameterValueReference
Starting Material Ethyl Phenylacetate[11]
Key Reagents NaH, HCl, Acetic Acid[11]
Solvents Toluene, Heptane[11]
Yield 86%[11]
Purity (HPLC) 99.2%[11]
Appearance White solid[11]

References

Application Notes and Protocols: The Role of 1,3-Diphenylacetone in Photochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylacetone, also known as dibenzyl ketone, is a versatile aromatic ketone with significant applications in organic synthesis and photochemistry. Its utility in photochemical applications primarily stems from its properties as a triplet photosensitizer. This document provides an overview of its photochemical applications, with a focus on its role in [2+2] cycloaddition reactions and Norrish Type II reactions, and includes detailed experimental protocols. While its use in biological contexts like photodynamic therapy (PDT) is theoretically plausible for a photosensitizer, there is limited specific research available on this compound in this area.

Physicochemical Properties Relevant to Photochemistry

A photosensitizer's effectiveness is determined by its photophysical properties. For this compound, the key parameters are its triplet energy and, ideally, its triplet lifetime and intersystem crossing quantum yield.

PropertyValueSignificance
Triplet Energy (ET) ~74 kcal/molThis high triplet energy allows it to sensitize a wide range of organic molecules for various photochemical transformations.
Triplet Lifetime (τT) Data not readily available in the searched literature.A longer triplet lifetime generally allows for more efficient energy transfer to a substrate.
Intersystem Crossing Quantum Yield (ΦISC) Data not readily available in the searched literature.A high quantum yield of intersystem crossing is desirable for an efficient photosensitizer.

Application 1: Photosensitized [2+2] Cycloaddition Reactions

This compound is an effective photosensitizer for [2+2] cycloaddition reactions, a powerful method for the synthesis of cyclobutane rings. In this process, this compound absorbs light, undergoes intersystem crossing to its triplet state, and then transfers its energy to a substrate molecule, which then undergoes the cycloaddition.

General Mechanism of Photosensitized [2+2] Cycloaddition

G DPA This compound (S₀) DPA_S1 This compound (S₁) DPA->DPA_S1 hν (Light Absorption) DPA_T1 This compound (T₁) DPA_S1->DPA_T1 Intersystem Crossing (ISC) DPA_T1->DPA Phosphorescence / Non-radiative decay Substrate_T1 Substrate (T₁) DPA_T1->Substrate_T1 Triplet Energy Transfer Substrate_S0 Substrate (S₀) Product [2+2] Cycloadduct Substrate_T1->Product Cycloaddition

Caption: General mechanism for a [2+2] cycloaddition reaction photosensitized by this compound.

Experimental Protocol: Photosensitized Dimerization of Cyclopentadiene

This protocol describes a representative procedure for the [2+2] cycloaddition of cyclopentadiene, using this compound as a photosensitizer. Cyclopentadiene is known to undergo thermal dimerization, so photochemical methods offer an alternative pathway.

Materials:

  • This compound (sensitizer)

  • Dicyclopentadiene (source of cyclopentadiene monomer)

  • Ethyl acetate (solvent)

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 290 nm)

  • Distillation apparatus

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Preparation of Cyclopentadiene Monomer: Freshly distill cyclopentadiene from dicyclopentadiene immediately before use. Heat the dicyclopentadiene to its cracking temperature (~170 °C) and collect the lower-boiling cyclopentadiene monomer (b.p. 41-42 °C). Keep the monomer on ice to prevent re-dimerization.

  • Reaction Setup: In a quartz reaction vessel suitable for the photochemical reactor, dissolve this compound (e.g., 0.1 molar equivalent) in ethyl acetate.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the sensitizer.

  • Addition of Substrate: While maintaining the inert atmosphere, add the freshly distilled cyclopentadiene (1.0 molar equivalent) to the reaction vessel.

  • Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with the medium-pressure mercury lamp using a Pyrex filter. The reaction should be maintained at a low temperature (e.g., 0-10 °C) using a cooling bath to minimize thermal side reactions.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to observe the consumption of the cyclopentadiene monomer and the formation of the cyclobutane dimer.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the [2+2] cycloadduct from the sensitizer and any side products.

Quantitative Data:

Application 2: Norrish Type II Reactions

The Norrish Type II reaction is a characteristic photochemical reaction of ketones and aldehydes that possess a γ-hydrogen atom.[1] Upon photoexcitation, the carbonyl group abstracts a hydrogen atom from the γ-carbon, leading to the formation of a 1,4-biradical. This biradical can then undergo either cleavage to form an alkene and an enol (which tautomerizes to a ketone or aldehyde) or cyclization to form a cyclobutanol derivative.[1] While this compound itself does not have a γ-hydrogen and therefore cannot undergo a classical intramolecular Norrish Type II reaction, it can act as a photosensitizer to induce such reactions in other molecules or potentially undergo intermolecular hydrogen abstraction in the presence of a suitable hydrogen donor.

General Mechanism of the Norrish Type II Reaction

G Ketone_S0 Ketone with γ-H (S₀) Ketone_S1 Ketone (S₁) Ketone_S0->Ketone_S1 Ketone_T1 Ketone (T₁) Ketone_S1->Ketone_T1 ISC Biradical 1,4-Biradical Ketone_T1->Biradical γ-H Abstraction Cleavage Cleavage Products (Alkene + Enol) Biradical->Cleavage Cyclization Cyclization Product (Cyclobutanol) Biradical->Cyclization

Caption: General mechanism of the Norrish Type II reaction.

Experimental Protocol: A Representative Norrish Type II Reaction

The following is a general protocol for a Norrish Type II reaction that could be sensitized by a high-energy triplet sensitizer like this compound, although direct irradiation of the substrate ketone is more common.

Materials:

  • A ketone with a γ-hydrogen (e.g., valerophenone)

  • This compound (optional, as sensitizer)

  • Benzene or other suitable solvent

  • Photochemical reactor with a medium-pressure mercury lamp and a Vycor or quartz filter

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the substrate ketone in the chosen solvent. If using a sensitizer, add this compound at this stage.

  • Degassing: Thoroughly degas the solution with nitrogen or argon for at least 30 minutes.

  • Irradiation: Irradiate the solution in the photochemical reactor. The choice of filter (Pyrex, Vycor, or quartz) will depend on the absorption characteristics of the ketone and sensitizer.

  • Monitoring: Follow the reaction's progress by GC or ¹H NMR spectroscopy, monitoring the disappearance of the starting material and the appearance of the characteristic cleavage (e.g., acetophenone from valerophenone) and cyclization products.

  • Work-up and Analysis: After the reaction is complete, remove the solvent. The product ratio (cleavage vs. cyclization) can be determined by spectroscopic analysis of the crude product mixture. The products can be isolated by column chromatography if desired.

Quantitative Data:

The quantum yield of Norrish Type II reactions is highly dependent on the structure of the ketone. For example, the quantum yield for the disappearance of valerophenone in benzene is approximately 0.3.

Role in Photodynamic Therapy and Biological Signaling Pathways

Photodynamic therapy (PDT) involves the use of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can selectively kill cancer cells or other pathogenic cells. A key requirement for a PDT photosensitizer is the ability to generate singlet oxygen upon irradiation.

While this compound is a triplet photosensitizer, its suitability for PDT is not well-established. Its absorption is in the UV region, which has limited tissue penetration, a significant drawback for most PDT applications which favor red or near-infrared absorbing dyes. Furthermore, there is a lack of studies on its ability to generate singlet oxygen and its interaction with biological systems. Consequently, there is no established information on the role of this compound in specific biological signaling pathways related to phototoxicity. Researchers in drug development should consider these limitations and focus on well-characterized PDT agents.

Summary and Conclusion

This compound is a valuable tool in photochemical applications, primarily as a high-energy triplet photosensitizer for organic synthesis. Its most notable application is in facilitating [2+2] cycloaddition reactions. While it can also be conceptually involved in other photochemical processes like Norrish Type II reactions, its practical application in biological systems such as photodynamic therapy is not well-documented and likely limited by its unfavorable absorption properties for such applications. The provided protocols offer a starting point for researchers to explore the synthetic utility of this compound in the laboratory. Further research is needed to fully quantify its photophysical properties, such as its triplet lifetime and quantum yields in various sensitized reactions.

References

1,3-Diphenylacetone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylacetone, also known as dibenzyl ketone, is a versatile and valuable building block in organic synthesis. Its unique structure, featuring a central ketone flanked by two phenyl groups, provides multiple reactive sites, making it an ideal precursor for a wide array of molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including aldol condensations, Knoevenagel condensations, and the synthesis of various heterocyclic compounds. These applications are crucial in the fields of materials science, medicinal chemistry, and drug development.[1][2][3]

Aldol Condensation: Synthesis of Tetraphenylcyclopentadienone

One of the most prominent applications of this compound is its use in the base-catalyzed double aldol condensation with benzil to synthesize tetraphenylcyclopentadienone. This highly conjugated cyclic ketone is a valuable intermediate in the synthesis of polycyclic aromatic compounds with applications in organic electronics and materials science.[2][4]

Experimental Protocols

Two common methods for this synthesis are the traditional reflux method and a faster microwave-assisted procedure.

A. Traditional Reflux Method

This method involves the gentle heating of the reactants in the presence of a base.

  • Reaction Scheme:

  • Procedure:

    • In a 25 mL round-bottom flask equipped with a reflux condenser, combine benzil (1.0 x 10⁻³ moles), this compound (1.0 x 10⁻³ moles), and 10 mL of 95% ethanol.

    • Add potassium hydroxide (KOH) pellets (1.0 x 10⁻³ moles) to the flask.

    • Gently reflux the mixture for 15 minutes with stirring. The boiling action of the solvent will help to keep the mixture well-stirred.

    • After the reflux period, allow the mixture to cool to room temperature, and then further cool it in an ice bath.

    • Collect the resulting dark purple crystals by vacuum filtration using a Hirsch funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any unreacted starting materials.

    • Dry the product to determine the yield and melting point.[1]

B. Microwave-Assisted Method

This method utilizes microwave irradiation to accelerate the reaction.

  • Procedure:

    • In a 13x100 mm test tube, combine benzil (5.0 x 10⁻⁴ moles) and this compound (5.0 x 10⁻⁴ moles).

    • Add 1 mL of triethylene glycol to wash down any solids from the sides of the tube and stir the contents.

    • Microwave the mixture at 50% power for approximately 1 minute.

    • In a well-ventilated hood, add ten drops of 40% Triton B in methanol to the tube and stir.

    • Return the test tube to the microwave and irradiate at 50% power for an additional minute.

    • After cooling, add 1 mL of methanol to the test tube and stir.

    • Cool the mixture in an ice bath and collect the solid product by vacuum filtration using a Hirsch funnel.[1]

Quantitative Data
MethodReactant 1 (Benzil)Reactant 2 (this compound)BaseSolventTimeTemperatureYieldMelting Point (°C)
Traditional Reflux[5]0.2 g0.2 g~0.1 g KOH5 mL 95% Ethanol15 minReflux~90%218-219
Traditional Reflux[5]6.3 g (0.03 mol)6.3 g (0.03 mol)0.8 g KOH60 mL Ethanol2 hReflux90%219
Microwave[1]5.0x10⁻⁴ mol5.0x10⁻⁴ mol40% Triton B1 mL Triethylene Glycol2 min50% Power--

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound reacts with a carbonyl group. While specific protocols starting with this compound are less common in readily available literature, the general principle can be applied. Ketones are generally less reactive than aldehydes in this reaction.[6][7]

General Experimental Workflow

The following workflow can be adapted for the Knoevenagel condensation of this compound with an active methylene compound like malononitrile or ethyl cyanoacetate, typically requiring a basic catalyst.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reactants This compound + Active Methylene Compound stirring Stir at Room Temp or Heat reactants->stirring solvent Solvent (e.g., Ethanol) solvent->stirring catalyst Base Catalyst (e.g., Piperidine, DBU) catalyst->stirring cool Cool Reaction Mixture stirring->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry

Caption: General workflow for Knoevenagel condensation.

Application Notes
  • Ketones like this compound are generally less reactive than aldehydes in Knoevenagel condensations.[6]

  • The reaction is typically catalyzed by a weak base, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6]

  • The choice of solvent and catalyst is crucial for the reaction's success.[7]

  • Water can be a byproduct, and its removal can help drive the reaction to completion.

Synthesis of Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. These heterocycles are core structures in many pharmaceuticals.

A. Synthesis of 2,4,6-Triphenylpyridine

2,4,6-Triphenylpyridine can be synthesized via a one-pot, three-component condensation reaction involving an aromatic aldehyde, a ketone (or a precursor), and a nitrogen source like ammonium acetate. While direct synthesis from this compound is not the most common route, related chalcones derived from it can be used. A general procedure for the synthesis of 2,4,6-triaryl pyridines is presented below.

  • General Procedure:

    • A mixture of an appropriate aldehyde (1 mmol), an acetophenone derivative (2 mmol), and ammonium acetate (4 mmol) in a suitable solvent like DMF is heated in a sealed tube.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into crushed ice.

    • The resulting solid is filtered, washed with water, and dried.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde Aromatic Aldehyde heat Heat in Sealed Tube (e.g., 100°C in DMF) aldehyde->heat ketone Acetophenone Derivative ketone->heat nitrogen Ammonium Acetate nitrogen->heat pyridine 2,4,6-Triarylpyridine heat->pyridine

Caption: Synthesis of 2,4,6-triarylpyridines.

B. Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives can be synthesized from 1,3-dicarbonyl compounds (or their equivalents) and a nitrogen-containing reagent like urea or thiourea. Chalcones, which can be derived from this compound, are common starting materials.

  • General Procedure (from Chalcones):

    • A mixture of a chalcone (0.01 mol) and urea (0.01 mol) is dissolved in ethanol.

    • A 40% aqueous potassium hydroxide solution is added, and the mixture is refluxed for several hours.

    • After cooling and neutralization with dilute HCl, the precipitated product is filtered, washed, and dried.[8]

C. Synthesis of Quinoline Derivatives

The Friedländer synthesis is a common method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While not a direct use of this compound, its derivatives could potentially be employed in such reactions.

Applications in Medicinal Chemistry

Derivatives of this compound, such as chalcones, are known to exhibit a range of biological activities, including anti-inflammatory and antiviral properties.[9][10]

A. Anti-inflammatory Agents

Chalcones, which are α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and a ketone. These compounds have been investigated for their anti-inflammatory properties. For instance, a series of chalcone derivatives have been synthesized and shown to inhibit edema in animal models.[9]

B. Antiviral Agents

The core structure of this compound can be found in more complex molecules with potential antiviral activity. For example, various heterocyclic compounds derived from chalcone-like structures have been evaluated for their ability to inhibit viral replication.

Conclusion

This compound is a highly adaptable and valuable starting material in organic synthesis. Its utility in forming carbon-carbon bonds through aldol and Knoevenagel condensations, as well as its role as a precursor to a variety of heterocyclic systems, underscores its importance. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to explore the synthetic potential of this versatile building block in creating novel materials and therapeutic agents.

References

Application Notes and Protocols: Base-Catalyzed Condensation of 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary base-catalyzed condensation reaction involving 1,3-diphenylacetone, focusing on the synthesis of 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one, a crucial intermediate in various chemical syntheses.

Introduction

Base-catalyzed condensation reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon bonds.[1] this compound is a versatile substrate for such reactions, particularly in aldol-type condensations. The most prominent and well-documented base-catalyzed condensation involving this compound is its reaction with benzil to synthesize tetraphenylcyclopentadienone.[2][3][4][5] This reaction proceeds via a double aldol condensation mechanism.[2][6][7] The resulting product, tetraphenylcyclopentadienone, is a valuable building block in organic and organometallic chemistry, serving as a precursor to various complex molecules, including hexaphenylbenzene and ligands for catalysts like the Shvo catalyst.[2][8]

Reaction Overview and Mechanism

The reaction is a crossed aldol condensation between this compound and benzil, catalyzed by a base.[7] The base, typically potassium hydroxide, deprotonates the α-carbon of this compound to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of benzil. A subsequent intramolecular aldol condensation and dehydration lead to the formation of the highly conjugated, dark-colored tetraphenylcyclopentadienone.[6][7] The significant color change from the yellow benzil to the dark purple or black product is a key indicator of reaction progression.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of tetraphenylcyclopentadienone from this compound and benzil.

ParameterValueReference
Typical Yield90%[3]
Melting Point219-220 °C[2][3]
Molar Mass384.48 g/mol [2]
¹H NMR (CDCl₃, 400MHz) δ 8.08 (d, 2H), 7.86 (m, 6H), 7.61 (dd, 2H), 7.54 (dd, 4H), 7.42 (t, 2H)[3]
¹³C NMR (CDCl₃, 100MHz) δ 154.2, 132.1, 131.5, 131.4, 129.0, 128.6, 128.3, 127.8, 121.7, 120.9[3]
ESI-MS (m/z) Calculated for C₂₉H₂₀O [M+H]⁺: 384.15; Found: 384.16[3]

Detailed Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone

This protocol is adapted from established procedures for the base-catalyzed condensation of this compound and benzil.[1][3][9]

Materials:

  • Benzil (C₁₄H₁₀O₂)

  • This compound (Dibenzyl ketone, C₁₅H₁₄O)

  • Ethanol (95% or absolute)

  • Potassium Hydroxide (KOH)

  • Round-bottom flask (250 mL or 500 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

  • Beakers and graduated cylinders

Procedure:

  • Reactant Preparation: In a 500 mL round-bottom flask, dissolve 21.0 g (0.1 mole) of benzil and 21.0 g (0.1 mole) of this compound in 150 mL of hot ethanol with stirring.[9]

  • Initiation of Reaction: Heat the mixture to near boiling.[9] Prepare a solution of 3.0 g of potassium hydroxide in 15 mL of ethanol. Slowly add this basic solution in two portions through the reflux condenser.[9]

  • Reflux: After the initial frothing subsides, reflux the mixture for 15-30 minutes.[9] The solution will turn a deep purple/black color as the product forms.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to complete the crystallization of the product.[1]

  • Filtration and Washing: Collect the dark crystalline product by vacuum filtration using a Buchner funnel.[9] Wash the crystals with three portions of cold 95% ethanol to remove any unreacted starting materials and impurities.[9]

  • Drying and Characterization: Allow the product to air dry or dry in a desiccator. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (IR, NMR). The expected melting point of the purified tetraphenylcyclopentadienone is 219-220 °C.[2][3]

Safety Precautions:

  • Potassium hydroxide is corrosive and should be handled with care. Wear appropriate personal protective equipment (gloves, safety glasses).

  • Ethanol is flammable. Perform the reaction in a well-ventilated fume hood away from open flames.

  • Use a heating mantle or a steam bath for controlled heating.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Enolate Enolate This compound->Enolate Base (KOH) -H₂O Benzil Benzil Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Benzil Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Aldol Condensation Product Tetraphenylcyclopentadienone Cyclized Intermediate->Product -2H₂O (Dehydration)

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Benzil and This compound in hot Ethanol start->dissolve add_base Add Ethanolic KOH solution dissolve->add_base reflux Reflux for 15-30 minutes add_base->reflux cool Cool to Room Temperature, then in Ice Bath reflux->cool filter Vacuum Filter Crystals cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterize Characterize (MP, NMR, IR) dry->characterize end End characterize->end

Caption: Synthesis of tetraphenylcyclopentadienone workflow.

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, its condensation product, tetraphenylcyclopentadienone, serves as a versatile scaffold in medicinal chemistry and materials science.

  • Diels-Alder Reactions: The central dienone ring of tetraphenylcyclopentadienone can participate as a diene in Diels-Alder reactions, enabling the synthesis of complex polycyclic aromatic hydrocarbons and heterocyclic compounds.[2]

  • Ligand Synthesis: It is a precursor for the synthesis of cyclopentadienyl ligands, which are crucial in organometallic chemistry for creating catalysts used in various transformations, including hydrogenation.[2][8]

  • Pharmacological Probes: Derivatives of tetraphenylcyclopentadienone have been explored in the synthesis of pharmacologically active molecules. For instance, it has been used in a Diels-Alder approach to create cantharidin-like compounds with potential applications in cancer treatment.[10]

  • Materials Science: The unique electronic and photophysical properties of tetraphenylcyclopentadienone and its derivatives make them interesting candidates for applications in organic electronics and as building blocks for dendrimers and gelators.[11]

References

Application Notes and Protocols: Microwave-Assisted Synthesis with 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of various valuable organic compounds utilizing 1,3-diphenylacetone as a key starting material. The methodologies presented herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.

Introduction

This compound is a versatile precursor in organic synthesis, serving as a foundational building block for a diverse array of compounds, including organometallic catalysts, biologically active chalcones, and various heterocyclic scaffolds. The application of microwave irradiation to these syntheses provides a rapid and efficient means to access these important molecules, accelerating research and development in catalysis and medicinal chemistry.

I. Synthesis of Ligand Precursors for Shvo-Type Catalysts

Shvo-type ruthenium complexes are highly efficient catalysts for a variety of chemical transformations, including hydrogenation, dehydrogenation, and transfer hydrogenation reactions. The cyclopentadienone ligand, crucial for the catalyst's activity, can be synthesized from this compound through a microwave-assisted bis-aldol condensation.

Experimental Protocol: Microwave-Assisted Synthesis of Tetraphenylcyclopentadienone

This protocol details the synthesis of the ligand precursor for the Shvo catalyst.

Materials:

  • This compound

  • Benzil

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), benzil (1.0 mmol), and potassium hydroxide (2.0 mmol).

  • Add absolute ethanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes with a maximum power of 200 W.

  • After the reaction is complete, cool the vial to room temperature.

  • The product, tetraphenylcyclopentadienone, will precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the pure tetraphenylcyclopentadienone ligand.

Quantitative Data Summary
ProductReactantsSolventMicrowave ConditionsReaction TimeYield (%)
TetraphenylcyclopentadienoneThis compound, Benzil, KOHEthanol120°C, 200 W10 min>90%

Reaction Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Microwave Vial Microwave Vial This compound->Microwave Vial Benzil Benzil Benzil->Microwave Vial KOH KOH KOH->Microwave Vial Ethanol Ethanol Ethanol->Microwave Vial Microwave Irradiation\n(120°C, 10 min) Microwave Irradiation (120°C, 10 min) Microwave Vial->Microwave Irradiation\n(120°C, 10 min) Cooling Cooling Microwave Irradiation\n(120°C, 10 min)->Cooling Filtration & Washing Filtration & Washing Cooling->Filtration & Washing Drying Drying Filtration & Washing->Drying Tetraphenylcyclopentadienone Tetraphenylcyclopentadienone Drying->Tetraphenylcyclopentadienone

Caption: Workflow for the synthesis of Tetraphenylcyclopentadienone.

II. Synthesis of Chalcones (1,3-Diphenylpropenones)

Chalcones are a class of open-chain flavonoids that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The microwave-assisted Claisen-Schmidt condensation provides a rapid and efficient route to these valuable compounds.

Experimental Protocol: Microwave-Assisted Synthesis of a Chalcone Derivative

This protocol describes a solvent-free synthesis of a chalcone derivative.

Materials:

  • 4'-Hydroxyacetophenone

  • 4-Hydroxybenzaldehyde

  • Iodine-impregnated neutral alumina (5% w/w)

  • Microwave reactor

  • Ethyl acetate

  • Sodium thiosulfate solution

  • Water

Procedure:

  • In a mortar, homogenize 4'-hydroxyacetophenone (0.735 mmol), 4-hydroxybenzaldehyde (0.735 mmol), and 200 mg of 5% iodine-impregnated alumina.

  • Transfer the mixture to a reaction vessel suitable for a focused microwave reactor.

  • Irradiate the mixture for 80 seconds at 60°C with a power of 120 W.[2]

  • After cooling to room temperature, add ethyl acetate (15 mL) to the reaction mixture.

  • Filter the mixture to remove the solid catalyst.

  • Wash the filtrate with sodium thiosulfate solution (1 x 15 mL) and then with water (1 x 15 mL).

  • Separate the organic layer and concentrate it under reduced pressure.

  • Recrystallize the crude product from hot ethanol to obtain the pure chalcone.

Quantitative Data Summary
Reactant AReactant BCatalystMicrowave ConditionsReaction TimeYield (%)
4'-Hydroxyacetophenone4-Hydroxybenzaldehyde5% I₂-Alumina60°C, 120 W80 sec94%[2]
AcetophenoneBenzaldehydeIodine-Alumina60°C, 120 W80 sec94%[2]
4'-Methoxyacetophenone4-MethoxybenzaldehydeIodine-Alumina60°C, 120 W90 sec95%[2]

Chalcone Synthesis and Biological Relevance

G cluster_synthesis Microwave-Assisted Synthesis cluster_bioactivity Biological Activities A Aryl Ketone C Chalcone (1,3-Diphenylpropenone) A->C + B Aryl Aldehyde B->C D Anticancer C->D E Anti-inflammatory C->E F Antimicrobial C->F

Caption: Synthesis and biological activities of chalcones.

III. Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds with diverse pharmacological applications, including anti-inflammatory, analgesic, and anticancer activities.[3] They can be efficiently synthesized via a microwave-assisted cyclization of chalcones with hydrazine.

Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazole Derivative

This protocol outlines the synthesis of a pyrazole from a chalcone precursor.

Materials:

  • Chalcone derivative (e.g., 3-(4-substituted phenyl)-1-phenylprop-2-en-1-one) (0.004 mol)

  • Hydrazine hydrate (0.004 mol)

  • Ethanol (10 mL)

  • Glacial acetic acid (a few drops)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • In a microwave reactor vial, dissolve the chalcone derivative (0.004 mol) in ethanol (10 mL).

  • Add hydrazine hydrate (0.004 mol) and a few drops of glacial acetic acid to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 1 minute.[4]

  • After the reaction, pour the mixture into crushed ice and let it stand overnight.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.[4]

Quantitative Data Summary
Chalcone DerivativeReagentSolventMicrowave ConditionsReaction TimeYield (%)
3-(4-chlorophenyl)-1-phenylprop-2-en-1-oneHydrazine hydrateEthanolNot specified1 min78%[4]
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-oneHydrazine hydrateEthanolNot specified1 min82%[4]
1,3-diphenylprop-2-en-1-oneHydrazine hydrateEthanolNot specified1 min85%[4]

Pyrazole Synthesis and Signaling Pathway Inhibition

G cluster_synthesis Synthesis cluster_pathway Signaling Pathway Inhibition Chalcone Chalcone Pyrazole Pyrazole Chalcone->Pyrazole + Hydrazine Hydrazine Hydrazine->Pyrazole MEK MEK Pyrazole->MEK Inhibits COX2 COX-2 Pyrazole->COX2 Inhibits LOX LOX Pyrazole->LOX Inhibits Proliferation Proliferation MEK->Proliferation Inflammation Inflammation COX2->Inflammation LOX->Inflammation

Caption: Pyrazole synthesis and its role in inhibiting key signaling pathways.

IV. Synthesis of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds widely found in natural products, pharmaceuticals, and agrochemicals. Microwave-assisted multi-component reactions offer a highly efficient and atom-economical approach to constructing these important scaffolds.

Experimental Protocol: Microwave-Assisted Synthesis of a Trisubstituted Pyridine

This protocol describes a one-pot synthesis of a 2,4,6-trisubstituted pyridine-3-carbonitrile derivative.

Materials:

  • Chalcone (1 mmol)

  • 3-Aminobut-2-enenitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Absolute ethanol (10 mL)

  • Teflon-capped microwave reaction vessel

Procedure:

  • In a Teflon-capped reaction vessel, combine the chalcone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Add absolute ethanol (10 mL) to the mixture.

  • Seal the vessel and place it in a monomode microwave synthesizer.

  • Irradiate the reaction mixture at 130°C for 30 minutes.

  • Allow the reaction to cool to 55°C inside the reactor.

  • After cooling to room temperature, the precipitated solid product is collected.

  • Filter the solid, wash with ice-cold water, and recrystallize from absolute ethanol.

Quantitative Data Summary
Chalcone DerivativeReagentsSolventMicrowave ConditionsReaction TimeYield (%)
(E)-1,3-diphenylprop-2-en-1-one3-aminobut-2-enenitrile, Ammonium acetateEthanol130°C30 min90%
(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one3-aminobut-2-enenitrile, Ammonium acetateEthanol130°C30 min85%
(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one3-aminobut-2-enenitrile, Ammonium acetateEthanol130°C30 min88%

Multi-Component Reaction for Pyridine Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Chalcone Chalcone Microwave Microwave Irradiation (130°C, 30 min) Chalcone->Microwave Aminonitrile 3-Aminobut-2-enenitrile Aminonitrile->Microwave AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Microwave Pyridine Trisubstituted Pyridine Microwave->Pyridine

Caption: Microwave-assisted three-component synthesis of pyridines.

Conclusion

The protocols and data presented in these application notes demonstrate the significant potential of microwave-assisted synthesis in accelerating the discovery and development of novel compounds derived from this compound. The described methods are rapid, high-yielding, and often more environmentally friendly than traditional synthetic routes. These protocols can be readily adapted for the synthesis of diverse libraries of compounds for screening in drug discovery and catalysis research.

References

Applications of 1,3-Diphenylacetone in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylacetone, also known as dibenzyl ketone, is a versatile organic compound that serves as a valuable building block and intermediate in various fields of materials science. Its unique chemical structure, featuring a central ketone group flanked by two phenyl rings, allows for its participation in a range of chemical reactions, leading to the synthesis of diverse and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in three key areas: as a precursor for cyclopentadienone-based materials, as a component in functional polymers, and as a photoinitiator in polymerization reactions.

Application 1: Precursor for Tetraphenylcyclopentadienone-Based Materials

One of the most significant applications of this compound in materials science is its role as a key reactant in the synthesis of tetraphenylcyclopentadienone (TPCPD) and its derivatives.[1][2][3] TPCPD is a highly conjugated molecule that serves as a fundamental building block for a variety of advanced materials with applications in organic electronics and specialized polymers.[1][4] The synthesis is achieved through a base-catalyzed aldol condensation reaction between this compound and a 1,2-dicarbonyl compound, most commonly benzil.[1][2]

Logical Relationship: Synthesis of TPCPD

TPCPD_Synthesis reactant1 This compound intermediate Aldol Adduct reactant1->intermediate reactant2 Benzil reactant2->intermediate catalyst Base (e.g., KOH) catalyst->intermediate catalyzes product Tetraphenylcyclopentadienone (TPCPD) intermediate->product Dehydration application Organic Electronics, Specialized Polymers product->application

Caption: Aldol condensation of this compound and benzil to form TPCPD.

Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone (TPCPD)

This protocol describes the synthesis of TPCPD via a base-catalyzed aldol condensation of this compound and benzil.

Materials:

  • This compound

  • Benzil

  • Absolute Ethanol

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve equimolar amounts of this compound and benzil in absolute ethanol.

  • Prepare a solution of potassium hydroxide in absolute ethanol.

  • While stirring the solution of the reactants, slowly add the ethanolic KOH solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the formation of a dark purple precipitate.

  • After the reaction is complete (typically 15-30 minutes), cool the reaction mixture to room temperature and then further cool it in an ice bath to maximize precipitation.

  • Collect the dark purple crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/toluene mixture) to obtain purified TPCPD.

  • Dry the purified crystals under vacuum.

Data Presentation:

Reactant/ProductMolar Mass ( g/mol )Moles (mol)Mass (g)
This compound210.270.012.10
Benzil210.230.012.10
Potassium Hydroxide56.110.0020.11
Tetraphenylcyclopentadienone384.48-(Theoretical Yield: 3.84 g)

Note: The quantities can be scaled as needed. The amount of solvent should be sufficient to dissolve the reactants at reflux.

Application 2: Component in Functional Polymers

This compound can be utilized as a monomer or a comonomer in the synthesis of functional polymers. Its rigid aromatic structure can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties. While specific quantitative data on the improvement of thermal and mechanical properties by direct incorporation of this compound is not extensively documented in readily available literature, its derivatives are used in the synthesis of polyketones, a class of high-performance polymers known for their excellent thermal and mechanical resistance.

Experimental Workflow: Polymer Synthesis

Polymer_Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization cluster_product Product & Characterization monomer1 This compound Derivative polymerization Polycondensation or Other Polymerization Method monomer1->polymerization monomer2 Comonomer monomer2->polymerization polymer Functional Polymer polymerization->polymer characterization Characterization: - GPC (Molecular Weight) - DSC/TGA (Thermal Properties) - Tensile Testing (Mechanical Properties) polymer->characterization

Caption: General workflow for synthesizing and characterizing polymers.

Hypothetical Experimental Protocol: Synthesis of a Copolyester Containing this compound Moiety

This protocol outlines a hypothetical synthesis of a copolyester incorporating a diol derivative of this compound to illustrate the concept.

Materials:

  • This compound-derived diol (e.g., 1,3-diphenylpropane-1,3-diol)

  • A dicarboxylic acid or its acyl chloride (e.g., terephthaloyl chloride)

  • A suitable solvent (e.g., dry N,N-dimethylacetamide)

  • An acid scavenger (e.g., pyridine)

  • Methanol

  • Nitrogen gas supply

  • Reaction flask with a mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the this compound-derived diol and an equimolar amount of the comonomer diol (if any) in the dry solvent.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of the diacyl chloride to the stirred solution.

  • Add an appropriate amount of the acid scavenger to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 24 hours) to ensure high conversion.

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum at an elevated temperature.

  • Characterize the resulting polymer for its molecular weight, thermal properties (Glass transition temperature and thermal decomposition temperature), and mechanical properties (tensile strength, modulus).

Data Presentation (Hypothetical):

Polymer SampleThis compound-diol (mol%)Tg (°C)Td, 5% (°C)Tensile Strength (MPa)
Control Polymer012040060
Copolymer 11012541065
Copolymer 22513242572

Application 3: Photoinitiator for Polymerization

This compound can function as a photoinitiator, particularly in early studies of free-radical polymerization.[5] Upon absorption of ultraviolet (UV) light, it can undergo photochemical reactions to generate free radicals, which then initiate the polymerization of vinyl monomers. While more efficient photoinitiators are now commonly used, the principle remains relevant for understanding photopolymerization mechanisms.

Signaling Pathway: Photochemical Initiation

Photoinitiation_Pathway initiator This compound (I) excited_state Excited State (I*) initiator->excited_state Absorption uv_light UV Light (hν) uv_light->excited_state radicals Free Radicals (R•) excited_state->radicals Intersystem Crossing & α-cleavage propagating_chain Propagating Polymer Chain (P•) radicals->propagating_chain Initiation monomer Monomer (M) monomer->propagating_chain propagating_chain->propagating_chain Propagation polymer Polymer propagating_chain->polymer Termination

Caption: Photoinitiation of polymerization using this compound.

Experimental Protocol: Photopolymerization of Styrene

This protocol provides a general method for the photopolymerization of styrene using this compound as a photoinitiator, based on early literature.

Materials:

  • Styrene monomer (purified to remove inhibitors)

  • This compound

  • A suitable solvent (e.g., benzene or toluene, optional)

  • UV light source (e.g., mercury lamp)

  • Quartz reaction vessel or ampoules

  • Nitrogen or argon gas for inerting

  • Methanol

  • Vacuum oven

Procedure:

  • Prepare a solution of the desired concentration of this compound in purified styrene monomer (and solvent, if used) in a quartz reaction vessel.

  • Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which inhibits radical polymerization.

  • Seal the reaction vessel or ampoules under the inert atmosphere.

  • Place the vessel at a fixed distance from the UV light source and irradiate for a specific period. The reaction temperature should be controlled.

  • After the desired reaction time, stop the irradiation.

  • Open the vessel and pour the viscous solution into a large volume of a non-solvent, such as methanol, to precipitate the polystyrene.

  • Filter the precipitated polymer, wash it with methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • The conversion can be determined gravimetrically, and the molecular weight of the polymer can be analyzed by techniques like gel permeation chromatography (GPC).

Data Presentation:

[this compound] (mol/L)Irradiation Time (h)Conversion (%)Mn ( g/mol )PDI
0.0121550,0002.1
0.0143248,0002.3
0.0522535,0002.5
0.0545532,0002.7

Note: This data is illustrative. Actual results will depend on specific experimental conditions such as light intensity, temperature, and monomer purity.

Conclusion

This compound is a valuable and versatile compound in materials science. Its application as a precursor for tetraphenylcyclopentadienone provides a pathway to advanced materials for electronic applications. While its direct use in enhancing polymer properties and as a primary photoinitiator has been superseded by more specialized molecules, the fundamental chemistry involved continues to be relevant for the design and synthesis of new functional materials. The protocols provided herein offer a starting point for researchers to explore and expand upon the applications of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 1,3-diphenylacetone (also known as dibenzyl ketone).

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: Several effective methods exist for the synthesis of this compound. The choice often depends on available starting materials, scale, and desired purity. Key methods include:

  • Claisen Condensation of Ethyl Phenylacetate: A practical one-pot, two-step procedure that starts from the corresponding phenylacetate. This method is known for providing high-purity products in excellent yields.[1][2]

  • Ketonic Decarboxylation of Phenylacetic Acid: A classic method involving the reaction of phenylacetic acid with acetic anhydride, often catalyzed by potassium acetate. While effective, it can produce side products and requires careful temperature control to avoid resinification.[3][4]

  • Ruthenium-Catalyzed α-Alkylation of Acetophenone: A modern approach that couples acetophenone with benzyl alcohol using a specialized ruthenium catalyst. Yields are highly dependent on the choice of base and solvent.[5]

  • Oxidation of 1,3-diphenyl-1-propanol: This method uses an oxidizing agent like Jones reagent to convert the corresponding alcohol to the ketone, achieving high yields.[6]

Q2: My final product is difficult to purify. What are the best purification techniques?

A2: Impure this compound is a common issue, especially with commercially sourced material or certain synthesis routes.[1] The most effective purification methods are:

  • Recrystallization: Crystallizing the crude product from a suitable solvent like petroleum ether or heptane is a standard and effective technique.[1][7] For optimal results, fractional crystallization from the melt can be performed first.[7]

  • Filtration through Silica Gel: For removing polar impurities, filtering the crude product through a plug of silica gel, eluting with a solvent system like 25% ethyl acetate/hexane, is highly effective.[6]

  • Distillation: While this compound has a high boiling point (approx. 330 °C), vacuum distillation can be used for purification, especially to separate it from lower-boiling impurities like phenylacetone.[3]

Q3: What are the key physical properties of this compound?

A3: this compound is a white to light-yellow crystalline solid.[8][9] It is stable under normal conditions but can decompose in open air or light.[8] It is practically insoluble in water but soluble in organic solvents like ethanol, ether, and oils.[7][8]

  • Melting Point: 32-34 °C[4]

  • Boiling Point: 330 °C[4]

  • Molecular Weight: 210.27 g/mol [6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Yield

Q4: I am attempting the synthesis from phenylacetic acid and acetic anhydride and getting a very low yield. What are the likely causes?

A4: This synthesis is sensitive to reaction conditions. Common pitfalls include:

  • Improper Temperature Control: The reaction requires heating to proceed, typically refluxing at 140-150 °C.[3][4] However, heating the mixture above 200-205 °C can lead to significant resinification (tar formation), drastically reducing the yield of the desired ketone.[3][4]

  • Insufficient Reaction Time: A reflux time of at least two hours is generally required for the reaction to go to completion.[3][4]

  • Formation of Phenylacetone: A significant side reaction is the formation of phenylacetone.[3] This occurs through the pyrolysis of an intermediate mixed anhydride. While difficult to eliminate completely, careful temperature control and the use of potassium acetate as a catalyst can favor the formation of this compound.[3]

  • Inefficient Distillation: After reflux, the reaction mixture contains acetic acid and unreacted acetic anhydride. A slow and careful fractional distillation is necessary to remove these before distilling the product ketones under vacuum.[3]

Q5: My Claisen condensation starting from ethyl phenylacetate is failing. What should I check?

A5: The Claisen condensation is highly effective but requires stringent control over reagents and conditions.

  • Base Quality and Activity: This reaction requires a strong, non-nucleophilic base like sodium hydride (NaH).[1] Ensure the NaH is fresh and not deactivated by moisture. Old or improperly stored NaH is a primary cause of failure.

  • Presence of Moisture: The reaction is extremely sensitive to water. Moisture will quench the base and can hydrolyze the ester starting material.[10] All glassware must be oven-dried, and anhydrous solvents must be used. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical.[1][10]

  • Insufficient Base: A stoichiometric amount of base is required, not a catalytic one. The base is consumed during the reaction to deprotonate the intermediate, which drives the reaction to completion.[10]

  • Temperature Exotherm: The addition of ethyl phenylacetate to the NaH suspension can cause a rapid exotherm.[1] This addition should be done slowly and dropwise, with cooling if necessary, to maintain control over the reaction temperature.

Q6: I am using the ruthenium-catalyzed method with acetophenone and benzyl alcohol, but my yields are inconsistent. How can I optimize this reaction?

A6: The choice of base and solvent is absolutely critical for the success of this reaction. As shown in the table below, seemingly minor changes can dramatically alter the yield from as low as 20% to as high as 97%.[5] For optimal results, using potassium phosphate trihydrate as the base with t-amyl alcohol as the solvent is recommended.[5] Using other bases like potassium tert-butoxide or sodium methoxide with solvents like toluene or dioxane/water can lead to significantly lower yields.[5]

Data Presentation

Table 1: Effect of Base and Solvent on Ruthenium-Catalyzed Synthesis of this compound [5]

Starting MaterialsCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Acetophenone, Benzyl AlcoholRu(II) Pincer (0.5)K₃PO₄·3H₂O (0.15)t-Amyl Alcohol120497
Acetophenone, Benzyl AlcoholRu(II) Pincer (0.5)K₃PO₄·3H₂O (0.15)Dichloromethane120420
Acetophenone, Benzyl AlcoholRu(II) Pincer (0.5)K-tert-butoxide (0.5)Toluene120454
Acetophenone, Benzyl AlcoholRu(II) Pincer (0.5)NaOMe (0.5)Dioxane/Water120433

Data sourced from patent CN107867988B, which details the synthesis using a pincer-like metal ruthenium (II) compound.[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Claisen Condensation [1]

This one-pot, two-step procedure provides high-purity this compound in excellent yield.

  • Preparation: Add toluene (110 mL) and sodium hydride (NaH, 60 wt% in mineral oil, 16.1 g, 0.67 mol) to a suitable reactor. Flush the reactor with nitrogen.

  • Reagent Addition: While stirring at 25 °C, slowly add ethyl phenylacetate (100 g, 0.61 mol) dropwise. Caution: Hydrogen gas is generated. Maintain a high nitrogen purge to dilute the H₂. An exotherm to 40-45 °C may be observed.

  • Condensation: After the addition is complete, heat the mixture to 100 °C and stir for 1 hour.

  • Hydrolysis & Decarboxylation: Cool the reactor to 25 °C and slowly add 6 M sulfuric acid (H₂SO₄, 250 mL). After the gas evolution ceases, heat the mixture to 100 °C and stir vigorously for 4 hours.

  • Workup: Cool the mixture to 65 °C and add heptane (150 mL). Vigorously stir for 10 minutes, then allow the layers to separate. Remove the lower aqueous layer.

  • Purification: Wash the organic (heptane) layer with water (2 x 100 mL) at 65 °C. Allow the heptane solution to cool slowly. At around 35 °C, a second phase may separate. Continue cooling to 0 °C to induce crystallization.

  • Isolation: Isolate the product by filtration, wash with cold heptane, and dry to yield this compound as a white solid (55.1 g, 86% yield, 99.2% purity by HPLC).

Protocol 2: Synthesis from Phenylacetic Acid and Acetic Anhydride [3]

  • Preparation: In a 250 mL three-necked flask, combine phenylacetic acid (50 g), re-distilled acetic anhydride (50 g), and fused, anhydrous potassium acetate (2.5 g).

  • Reflux: Place a thermometer in the liquid and reflux the mixture for two hours. The internal temperature should reach 140-150 °C.

  • Distillation of Acetic Acid: Replace the reflux condenser with a good fractionating column and distill the mixture very slowly to remove the acetic acid byproduct. Carbon dioxide will begin to evolve after approximately 45 minutes.

  • Product Distillation: After the evolution of CO₂ subsides, remove the heating source. Transfer the residue to a smaller Claisen flask and conduct a vacuum distillation (approx. 3 mmHg).

  • Fraction Collection: Collect the fractions. An initial fraction of acetic anhydride will distill first. The product fractions are Phenylacetone (yield: 8 g, 16%) and this compound (yield: 16 g, 32%).

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification start Combine Starting Materials & Solvent reaction_setup Set Reaction Conditions (Temp, Atm) start->reaction_setup run_reaction Monitor Progress (TLC, Time) reaction_setup->run_reaction quench Quench Reaction run_reaction->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify end Characterize Pure Product (NMR, MP) purify->end

Caption: General experimental workflow for this compound synthesis.

G start Low Yield Observed check_reagents 1. Check Reagent Quality - Is base (NaH) active? - Are solvents anhydrous? - Starting materials pure? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions 2. Verify Reaction Conditions - Correct temperature? - Inert atmosphere maintained? - Sufficient reaction time? conditions_ok Conditions OK check_conditions->conditions_ok check_stoichiometry 3. Review Stoichiometry - Correct molar ratios? - Is base stoichiometric (not catalytic)? stoichiometry_ok Stoichiometry OK check_stoichiometry->stoichiometry_ok reagents_ok->check_conditions Yes remedy_reagents Solution: Use fresh, high-purity reagents and properly dried solvents. reagents_ok->remedy_reagents No conditions_ok->check_stoichiometry Yes remedy_conditions Solution: Optimize temperature control and ensure inert conditions. conditions_ok->remedy_conditions No remedy_stoichiometry Solution: Recalculate and use correct reagent amounts. stoichiometry_ok->remedy_stoichiometry No success Yield Improved stoichiometry_ok->success Yes remedy_reagents->success remedy_conditions->success remedy_stoichiometry->success

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of 1,3-Diphenylacetone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-diphenylacetone via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a substance in a solvent generally increases with temperature. In the case of this compound, an impure sample is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the cold solvent (mother liquor) and are separated by filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallizing this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is crucial for maximizing the recovery of the purified product. Additionally, the solvent's boiling point should be lower than the melting point of this compound (approximately 32-34°C) to prevent the compound from "oiling out" instead of crystallizing. The solvent should not react with this compound.

Q3: What are some commonly used solvents for the recrystallization of ketones like this compound?

A3: Based on general solubility principles for ketones and available information, suitable solvents for this compound include ethanol, methanol, isopropanol, and ethyl acetate. Water is generally a poor solvent for this non-polar compound and can be used as an anti-solvent in a mixed-solvent system. Heptane has also been reported as a crystallization solvent in synthetic procedures.

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)Melting Point (°C)Qualitative Solubility of this compoundSuitability for Recrystallization
Ethanol 78-114SolubleGood potential. High solubility when hot, likely reduced when cold.
Methanol 65-98Slightly solublePotentially suitable, may require larger volumes of solvent.
Isopropanol 82-89Likely solubleGood potential, similar to ethanol.
Ethyl Acetate 77-84Likely solubleGood potential, often a good solvent for ketones.
Heptane 98-91Reported as a crystallization solventSuitable, particularly for less polar compounds.
Water 1000InsolubleUnsuitable as a single solvent, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be guided by the table above and small-scale preliminary tests.

  • Solvent Selection: In a small test tube, add approximately 50 mg of impure this compound. Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable. If it is largely insoluble, heat the test tube gently. A good solvent will dissolve the solid completely upon heating. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the impure this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the flask on a hot plate while gently swirling. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to adsorb the colored impurities. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

  • Analysis: Determine the melting point of the purified this compound. A sharp melting point close to the literature value (32-34°C) indicates high purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound.
Oiling out occurs (a liquid layer forms instead of crystals). - The boiling point of the solvent is higher than the melting point of this compound.- The rate of cooling is too rapid.- The compound is significantly impure.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Use a solvent with a lower boiling point.- Consider a preliminary purification step if the starting material is highly impure.
Low recovery of purified crystals. - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not cold enough.- Reduce the amount of solvent used in the dissolution step.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Always use ice-cold solvent for washing the crystals.
Crystals are colored. - Colored impurities were not fully removed.- Repeat the recrystallization, including the optional activated charcoal step.

Visualizations

Recrystallization_Workflow start Start with Impure This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration Insoluble impurities present? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent high_bp Solvent BP > Compound MP? oiling_out->high_bp check_solvent_volume Excess solvent used? low_yield->check_solvent_volume boil_off Boil off excess solvent and re-cool. too_much_solvent->boil_off Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No induce_crystallization Scratch flask or add seed crystal. supersaturated->induce_crystallization Yes change_solvent Use lower boiling point solvent. high_bp->change_solvent Yes reheat_add_solvent Reheat, add more solvent, and cool slowly. high_bp->reheat_add_solvent No, or as first attempt optimize_volume Use minimum required hot solvent. check_solvent_volume->optimize_volume Yes premature_crystallization Premature crystallization during hot filtration? check_solvent_volume->premature_crystallization No preheat_apparatus Pre-heat funnel and flask. premature_crystallization->preheat_apparatus Yes

Technical Support Center: Aldol Condensation of 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the aldol condensation of 1,3-diphenylacetone.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges encountered during the aldol condensation of this compound. This guide provides solutions to frequently encountered issues.

IssueProbable CauseRecommended Solution
Low yield of the desired crossed-aldol product (e.g., tetraphenylcyclopentadienone) Self-condensation of this compound: As an enolizable ketone, this compound can react with itself, especially under basic conditions, leading to the formation of undesired side products.- Slow addition of the base: Add the basic catalyst (e.g., KOH or NaOH) slowly to the reaction mixture to maintain a low concentration of the enolate at any given time, thereby minimizing self-condensation. - Use of a non-enolizable partner: When conducting a crossed-aldol condensation, use a non-enolizable carbonyl compound like benzil. Since benzil lacks α-hydrogens, it cannot form an enolate and undergo self-condensation.[1] - Control of stoichiometry: Use a precise 1:1 molar ratio of this compound to the non-enolizable partner to reduce the likelihood of self-condensation.
Presence of multiple spots on TLC, indicating a mixture of products Formation of various aldol adducts and their dehydration products: In a crossed aldol reaction, if both partners are enolizable, a mixture of up to four products can be formed.[2] Even with a non-enolizable partner, self-condensation of this compound can lead to impurities.- Optimize reaction temperature: Lowering the reaction temperature can sometimes favor the desired crossed-aldol reaction over side reactions. However, higher temperatures are often needed for the final condensation (dehydration) step.[3] Careful temperature control is crucial. - Purification: Recrystallization is a common and effective method for purifying the desired product from side products.[4][5] Common solvents for recrystallization of tetraphenylcyclopentadienone include ethanol and triethylene glycol.[4]
The reaction does not go to completion Insufficient catalyst or reaction time: The base catalyst is essential for the deprotonation of this compound to form the enolate. An inadequate amount of base or a short reaction time may result in incomplete conversion.- Ensure adequate catalyst: Use a sufficient amount of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). - Monitor the reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the product to determine the optimal reaction time.[5]
Formation of a dark, tar-like substance Polymerization or degradation of starting materials or products: Aldehydes and ketones can be sensitive to strong bases and high temperatures, leading to decomposition or polymerization.- Control temperature: Avoid excessive heating. - Degas solvents: Use degassed solvents to prevent oxidation, which can sometimes contribute to the formation of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the aldol condensation of this compound?

A1: The most common side product is the result of the self-condensation of this compound . In a crossed aldol condensation with a non-enolizable partner like benzil, this self-condensation is the primary competing reaction.[2][1] The initial aldol adduct from self-condensation can then dehydrate to form a more complex mixture of products.

Q2: Can you provide the structure of the self-condensation product of this compound?

A2: The initial product of the self-aldol addition of this compound is a β-hydroxy ketone. This can subsequently undergo dehydration (condensation) to form an α,β-unsaturated ketone. The exact structure of further condensation products can be complex and may involve multiple condensation steps.

Q3: How can I minimize the formation of these side products?

A3: To minimize self-condensation, it is crucial to control the reaction conditions. When performing a crossed aldol condensation, use a non-enolizable partner (like benzil), maintain a precise 1:1 stoichiometry, and add the base catalyst slowly to the reaction mixture. This ensures that the concentration of the this compound enolate is kept low, reducing the chances of it reacting with another molecule of this compound.[1]

Q4: What is the role of the base in this reaction?

A4: The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), acts as a catalyst. It deprotonates the α-carbon of this compound to form a resonance-stabilized enolate ion. This enolate is the key nucleophile that attacks the electrophilic carbonyl carbon of the other reaction partner (or another molecule of this compound in self-condensation).[6]

Q5: Is it possible to quantify the amount of side products formed?

A5: Quantification of side products can be achieved through techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) by comparing the peak areas of the side products to that of the main product and using a standard for calibration. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification by integrating the signals corresponding to the side products and the desired product.

Quantitative Data on Side Product Formation

The yield of side products is highly dependent on the specific reaction conditions. The following table provides a general overview of how different parameters can influence the formation of the primary side product (self-condensation product of this compound) in a crossed aldol condensation with benzil.

Reaction ConditionEffect on Self-Condensation Side ProductExpected Yield of Main Product
Rapid addition of base Increased formationLower
Slow, dropwise addition of base Minimized formationHigher
Excess of this compound Increased formationLower
Equimolar amounts of reactants Minimized formationHigher
Lower reaction temperature (for addition) Generally lower rates for all reactions, but may favor the crossed productVariable
Higher reaction temperature (for condensation) Promotes dehydration of all aldol adductsCan be high if crossed addition was selective

Experimental Protocol: Minimizing Side Products in the Synthesis of Tetraphenylcyclopentadienone

This protocol for the crossed aldol condensation of this compound and benzil is designed to minimize the formation of the self-condensation side product.

Materials:

  • This compound

  • Benzil

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of benzil and 1.0 equivalent of this compound in a minimal amount of 95% ethanol with stirring.

  • Prepare a solution of potassium hydroxide in ethanol.

  • Cool the flask containing the benzil and this compound solution in an ice bath.

  • Using a dropping funnel, add the potassium hydroxide solution dropwise to the stirred reaction mixture over a period of 15-20 minutes. The slow addition is critical to minimize the self-condensation of this compound.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least one hour. The formation of a purple precipitate should be observed.

  • Heat the reaction mixture to a gentle reflux for 15 minutes to ensure the condensation (dehydration) is complete.[4]

  • Cool the mixture to room temperature and then in an ice bath to maximize crystallization.

  • Collect the purple crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the purified tetraphenylcyclopentadienone product.

Visualizations

Side_Product_Formation ketone This compound enolate Enolate of This compound ketone:e->enolate:w Deprotonation self_condensation Self-Condensation Product base Base (e.g., KOH) enolate->ketone Attacks another This compound benzil Benzil (Non-enolizable) enolate->benzil Attacks Benzil (Desired Pathway) crossed_product Desired Crossed-Aldol Product (e.g., Tetraphenylcyclopentadienone)

Caption: Reaction pathways in the aldol condensation of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC start->check_tlc multiple_spots Multiple Spots Observed? check_tlc->multiple_spots yes_spots YES multiple_spots->yes_spots no_spots NO multiple_spots->no_spots self_condensation Indicates Self-Condensation Side Products yes_spots->self_condensation incomplete_reaction Unreacted Starting Material? no_spots->incomplete_reaction optimize Optimize Reaction Conditions: - Slow base addition - Equimolar reactants - Temperature control self_condensation->optimize purify Purify by Recrystallization optimize->purify yes_incomplete YES incomplete_reaction->yes_incomplete no_incomplete NO incomplete_reaction->no_incomplete increase_time_catalyst Increase reaction time or catalyst amount yes_incomplete->increase_time_catalyst no_incomplete->purify increase_time_catalyst->purify

Caption: Troubleshooting workflow for this compound aldol condensation.

References

Technical Support Center: Optimizing Base Concentration for 1,3-Diphenylacetone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing base concentration for reactions involving 1,3-diphenylacetone, particularly in the context of aldol condensations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in reactions involving this compound?

A1: In the context of aldol condensation reactions, the base is crucial for deprotonating the α-carbon of this compound to form an enolate ion. This enolate is a potent nucleophile that then attacks an electrophilic carbonyl compound, such as benzil, initiating the carbon-carbon bond formation that is central to the reaction.[1][2][3] The choice and concentration of the base can significantly impact the reaction's efficiency and outcome.

Q2: Which bases are commonly used for the aldol condensation of this compound?

A2: Common bases for this reaction include potassium hydroxide (KOH) and quaternary ammonium hydroxides like Triton B (benzyltrimethylammonium hydroxide).[1] The selection of the base often depends on the solvent system and the desired reaction conditions (e.g., traditional reflux vs. microwave-assisted synthesis).

Q3: How does the concentration of the base affect the reaction yield?

A3: The concentration of the base is a critical parameter. A sufficient concentration is necessary to catalyze the reaction by generating the enolate. However, an excessively high concentration can lead to side reactions, such as self-condensation of this compound or saponification of ester groups if present in the substrate, potentially lowering the yield of the desired product. The optimal concentration will depend on the specific substrates, solvent, and temperature.

Q4: Can the choice of base influence which product is formed?

A4: Yes, the choice of base, particularly its steric bulk, can influence the regioselectivity of enolate formation in unsymmetrical ketones.[4][5] For this compound, which is symmetrical, the primary concern is the extent of deprotonation and potential side reactions rather than the formation of different constitutional isomers of the enolate. However, using a very strong or bulky base where not required might lead to undesired secondary reactions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Insufficient base concentration: The catalytic cycle is not initiated or is too slow due to a low concentration of the enolate.- Ensure the base is not old or degraded. - Increase the molar equivalent of the base in increments. - Consider switching to a stronger base if using a weak one.
Base is insoluble in the reaction medium: The base cannot effectively deprotonate the ketone.- Choose a solvent that can dissolve the base or use a phase-transfer catalyst. - For KOH in ethanol, ensure the ethanol is sufficiently anhydrous, as water can affect solubility and basicity.
Formation of multiple side products Base concentration is too high: Excess base can promote side reactions, such as self-condensation or other base-mediated decompositions.- Reduce the molar equivalents of the base. - Add the base solution dropwise to the reaction mixture to avoid localized high concentrations.
Reaction temperature is too high: High temperatures in the presence of a strong base can lead to undesired pathways.- Lower the reaction temperature. - Consider using a less reactive base at a moderate temperature.
Reaction is too fast and difficult to control Base is too strong or concentrated: A very rapid reaction can lead to the formation of impurities.- Use a weaker base or a lower concentration of the current base. - Cool the reaction mixture before and during the addition of the base.
Product is contaminated with starting material Incomplete reaction: The amount of base might not be sufficient to drive the reaction to completion in a reasonable time.- Increase the reaction time. - Slightly increase the base concentration or temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

Experimental Protocols and Data

The following tables summarize reaction conditions from cited experimental procedures for the synthesis of tetraphenylcyclopentadienone, a common product of this compound reactions.

Table 1: Traditional Reflux Method

ParameterValueReference
Reactants Benzil, this compound[1][6]
Base Potassium Hydroxide (KOH)[1][6]
Solvent Ethanol[1][6]
Molar Ratio (Benzil:Ketone:KOH) 1:1:1[1]
Temperature Reflux[1][6]
Reaction Time ~15 minutes - 2 hours[1][6]
Reported Yield Up to 90%[6]

Table 2: Microwave-Assisted Method

ParameterValueReference
Reactants Benzil, this compound[1]
Base 40% Triton B in Methanol[1]
Solvent Triethylene Glycol[1]
Base Addition 10 drops[1]
Microwave Power 50%[1]
Reaction Time ~1 minute[1]
Detailed Methodologies

Traditional Synthesis of Tetraphenylcyclopentadienone:

  • To a 25 mL round-bottom flask, add 1.0x10⁻³ moles of benzil, 1.0x10⁻³ moles of this compound, and 10 mL of absolute ethanol.[1]

  • Swirl the flask to dissolve the solids.

  • Add 1.0x10⁻³ moles of potassium hydroxide (KOH) pellets to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for approximately 15 minutes.[1]

  • After the reflux period, allow the mixture to cool to room temperature, and then further cool it in an ice bath.

  • Collect the crystalline product by vacuum filtration using a Hirsch funnel.

Visual Guides

Aldol Condensation Workflow

Aldol_Condensation_Workflow start Start reactants Combine this compound, Benzil, and Solvent start->reactants add_base Add Base (e.g., KOH solution) reactants->add_base heat Heat to Reflux add_base->heat cool Cool to Room Temperature & then in Ice Bath heat->cool filter Filter Product Crystals cool->filter end End filter->end Troubleshooting_Low_Yield start Low Yield Observed check_base Is Base Concentration Sufficient? start->check_base Start Troubleshooting check_time_temp Are Reaction Time and Temperature Adequate? check_base->check_time_temp Yes increase_base Increase Base Concentration check_base->increase_base No check_purity Are Reagents Pure? check_time_temp->check_purity Yes increase_time_temp Increase Time/ Temperature check_time_temp->increase_time_temp No purify_reagents Purify/Replace Reagents check_purity->purify_reagents No solution Yield Improved check_purity->solution Yes increase_base->solution increase_time_temp->solution purify_reagents->solution

References

troubleshooting low conversion rates in 1,3-diphenylacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,3-diphenylacetone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high conversion rates and purity.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can be attributed to several factors. Systematically evaluate the following aspects of your experimental setup:

  • Reagent Quality and Handling:

    • Purity of Starting Materials: Commercially available this compound can be of poor quality, necessitating purification of the synthesized product.[1] Similarly, the purity of your starting materials is crucial. For instance, in syntheses starting from ethyl phenylacetate, ensure its purity.

    • Base Quality (for Claisen Condensation): When using strong bases like sodium hydride (NaH), ensure it is fresh and has not been deactivated by moisture.[1][2] The use of old or improperly stored NaH can significantly reduce the yield.

    • Anhydrous Conditions: Many synthetic routes for this compound are sensitive to moisture.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of strong bases or intermediates.[3]

  • Reaction Conditions:

    • Temperature Control: Inadequate temperature control can lead to side reactions or an incomplete reaction. For instance, in the Claisen condensation of ethyl phenylacetate, an initial exotherm is observed, and maintaining the appropriate temperature is important.[1]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3]

    • Stoichiometry: The molar ratios of your reactants are critical. Ensure accurate measurements and appropriate stoichiometry as per the chosen protocol.

  • Side Reactions:

    • Self-Condensation: In Claisen-type reactions, side reactions such as the self-condensation of the ester can occur, reducing the yield of the desired product.[2]

    • By-product Formation: Depending on the synthetic route, various by-products can be formed.[3] Identifying these by-products can provide clues about what might be going wrong in the main reaction.

  • Work-up and Purification:

    • Inefficient Extraction: During the work-up process, ensure efficient extraction of the product from the aqueous layer.

    • Purification Losses: The chosen purification method can impact the final isolated yield. Methods like crystallization from petroleum ether or filtration through a plug of silica gel have been reported.[4][5] Optimize your purification to minimize product loss.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in this compound synthesis.

TroubleshootingWorkflow start Low Yield Observed reagent_check Check Reagent Quality - Purity of starting materials - Activity of base - Anhydrous solvents start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok condition_check Verify Reaction Conditions - Temperature control - Reaction time (TLC) - Stoichiometry condition_ok Conditions OK? condition_check->condition_ok workup_check Review Work-up & Purification - Extraction efficiency - Crystallization technique - Chromatography losses workup_ok Work-up OK? workup_check->workup_ok side_reaction_analysis Analyze for Side Reactions - NMR, GC-MS of crude product side_reactions_present Side Reactions Identified? side_reaction_analysis->side_reactions_present reagent_ok->condition_check Yes optimize_reagents Optimize Reagents - Use fresh reagents - Ensure anhydrous conditions reagent_ok->optimize_reagents No condition_ok->workup_check Yes optimize_conditions Optimize Conditions - Adjust temperature - Vary reaction time - Titrate stoichiometry condition_ok->optimize_conditions No workup_ok->side_reaction_analysis Yes optimize_workup Optimize Work-up - Different solvent for extraction - Recrystallization solvent screen workup_ok->optimize_workup No modify_protocol Modify Protocol - Change catalyst - Different synthetic route side_reactions_present->modify_protocol Yes end Improved Yield side_reactions_present->end No optimize_reagents->end optimize_conditions->end optimize_workup->end modify_protocol->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are reported in the literature, including:

  • Claisen Condensation: A one-pot, two-step procedure starting from the corresponding phenylacetate.[1]

  • Oxidation of 1,3-diphenyl-1-propanol: Using an oxidizing agent like Jones reagent.[4]

  • From Acetophenone and Benzyl Alcohol: A method utilizing a ruthenium(II) catalyst.[3]

  • Pyrolysis of Phenylacetic Acid or its Salts: A simple and high-yielding method, though it may require specialized equipment.[1]

Q2: What is a typical purification method for this compound?

A2: Common purification methods include:

  • Crystallization: Fractional crystallization from the melt or crystallization from solvents like petroleum ether or heptanes are effective.[1][5]

  • Silica Gel Chromatography: The crude product can be filtered through a plug of silica gel.[4]

Q3: My reaction seems to have worked, but I'm having trouble with the product crystallizing. What should I do?

A3: If you are having difficulty with crystallization:

  • Ensure High Purity: Impurities can inhibit crystallization. Consider an initial purification step like passing the crude product through a short silica plug.

  • Solvent Selection: The choice of crystallization solvent is critical. Heptanes and petroleum ether have been used successfully.[1][5] You may need to perform a solvent screen to find the optimal solvent or solvent mixture.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of pure this compound if available.

  • Cooling: Slow cooling can promote the formation of larger, purer crystals.[1]

Data Presentation

The yield of this compound is highly dependent on the synthetic method and the specific conditions employed. Below is a summary of yields reported in the literature for different synthetic approaches.

Starting Material(s)Key Reagents/CatalystSolventYield (%)Purity (%)Reference
Racemic 1,3-diphenyl-1-propanolJones reagentAcetone86Not specified[4]
Ethyl phenylacetateNaH, H₂SO₄Toluene, Heptanes8699.2[1]
Acetophenone, Benzyl alcoholRuthenium(II) compound, K₃PO₄·3H₂OMethylene chloride97Not specified[3]
Acetophenone, Benzyl alcoholRuthenium(II) compound, Potassium tert-butoxideToluene54Not specified[3]

Experimental Protocols

Synthesis from Ethyl Phenylacetate (Claisen Condensation)

This protocol is adapted from a procedure for the synthesis of symmetrical this compound derivatives.[1]

  • Reaction Setup: To a reactor, add toluene and sodium hydride (NaH, 60 wt% in mineral oil). Flush the reactor with nitrogen.

  • Addition of Ester: While stirring, slowly add ethyl phenylacetate dropwise. Maintain a high nitrogen purge to dilute the hydrogen gas generated. An exotherm may be observed.

  • Hydrolysis and Decarboxylation: After the initial reaction, add sulfuric acid and heat the mixture.

  • Work-up: Cool the reactor and add heptanes. Vigorously stir the mixture and then allow the layers to separate. Remove the aqueous layer. Wash the organic layer with water.

  • Crystallization: Slowly cool the heptane solution. The product will crystallize.

  • Isolation: Isolate the product by filtration and wash with cold heptanes.

Synthesis from 1,3-diphenyl-1-propanol (Oxidation)

This protocol is based on the oxidation of the corresponding alcohol.[4]

  • Dissolution: Dissolve racemic 1,3-diphenyl-1-propanol in acetone.

  • Oxidation: Add Jones reagent dropwise until the orange color persists.

  • Stirring: Stir the reaction mixture for 30 minutes.

  • Quenching: Quench the reaction by adding 2-propanol.

  • Work-up: Decant the solvent from the precipitated solids. Wash the solids with ethyl acetate. Combine the organic fractions, wash with water, dry, and concentrate.

  • Purification: Filter the crude product through a plug of silica gel.

Synthesis from Acetophenone and Benzyl Alcohol (Catalytic Method)

This protocol utilizes a ruthenium catalyst.[3]

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, add acetophenone, benzyl alcohol, the NNN pincer metal ruthenium (II) compound, a base (e.g., potassium phosphate trihydrate), and a solvent (e.g., methylene chloride).

  • Reaction: Stir the mixture magnetically in an oil bath at the specified temperature and time (e.g., 120 °C for 4 hours).

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Isolation: After the reaction is complete, remove the solvent by vacuum rotary evaporation.

  • Purification: Purify the product by thin-layer chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general logic of a Claisen condensation reaction for the synthesis of a β-keto ester, which is an intermediate in one of the synthetic routes to this compound.

ClaisenCondensation ester Ethyl Phenylacetate enolate Enolate Formation ester->enolate base Strong Base (e.g., NaH) base->enolate nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack ester2 Another Molecule of Ethyl Phenylacetate ester2->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination beta_keto_ester β-Keto Ester Intermediate elimination->beta_keto_ester hydrolysis Hydrolysis (H₃O⁺) beta_keto_ester->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation final_product This compound decarboxylation->final_product

Caption: Logical flow of the Claisen condensation for this compound synthesis.

References

Technical Support Center: Managing Reaction Temperature for Selective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction temperature for achieving selective chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?

A1: In reactions with competing pathways, the product distribution is determined by either kinetic or thermodynamic control. Temperature is the critical factor that dictates which pathway is favored.[1][2][3]

  • Kinetic Control: This regime predominates at lower temperatures. The reaction is irreversible, and the major product is the one that forms the fastest, as it has the lowest activation energy (Ea). This "kinetic product" is often less stable than the thermodynamic alternative.[1][2][4] To favor the kinetic product, reactions should be carried out at the lowest temperature that allows the reaction to proceed at a reasonable rate.[3]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This provides enough energy to overcome the activation barriers for both pathways, allowing an equilibrium to be established.[2][3] The major product is the most stable one (lowest Gibbs free energy, ΔG), known as the "thermodynamic product."[1][2] To favor the thermodynamic product, reactions are run at elevated temperatures for longer periods to ensure equilibrium is reached.[3][4]

Q2: How do I choose the right method for controlling my reaction temperature?

A2: The choice of temperature control method depends on the target temperature, the scale of the reaction, the required precision, and safety considerations.[5][6] Methods range from simple laboratory baths to sophisticated automated systems.[5][7] For heating, water or oil baths are common, providing uniform temperature distribution.[6] For cooling, ice baths can maintain 0°C, while salt-ice or dry ice/solvent baths achieve lower temperatures.[5][6] For the highest precision and for managing highly exothermic or endothermic reactions, a jacketed reactor with a circulating temperature control unit (TCU) is the most reliable solution.[5][8][9]

Q3: What are common sources of temperature fluctuation in a reaction, and how can I minimize them?

A3: Temperature fluctuations can arise from several sources, including changes in ambient temperature, poor insulation, inadequate stirring, and the heat generated or consumed by the reaction itself (exothermic or endothermic processes).[10][11] In pharmaceutical manufacturing, even frequent door openings near a reaction setup can cause deviations.[12][13] To minimize fluctuations, ensure the reaction vessel is well-insulated, use a liquid bath with good thermal mass for stable temperature distribution, and maintain consistent, efficient stirring to avoid local hot or cold spots.[6][8][14] For critical applications, automated systems like PID controllers and jacketed reactors provide dynamic and rapid compensation for temperature changes.[7][8][9]

Q4: My reaction is not reproducible. Could temperature be the cause?

A4: Yes, inconsistent temperature control is a primary cause of poor reproducibility.[15] Even small deviations from the optimal temperature can significantly alter reaction rates and selectivity, leading to variable yields and product profiles between batches.[6][15] Ensure that you are precisely controlling the temperature and that your monitoring equipment, such as thermometers or thermocouples, is calibrated correctly.[12][16] Using consistent reagents and ensuring a uniform reaction atmosphere (e.g., inert gas) are also crucial for reproducibility.[15]

Q5: How does managing temperature for exothermic and endothermic reactions differ?

A5: The management strategy depends on whether the reaction releases or absorbs heat.

  • Exothermic Reactions: These reactions release heat, which can increase the temperature of the reaction mixture.[11][17] If not controlled, this can lead to the formation of byproducts, reduced selectivity, or even a dangerous thermal runaway.[10] Management involves using a cooling system with sufficient capacity to dissipate the excess heat effectively. Slow addition of reagents can also help control the rate of heat generation.[6]

  • Endothermic Reactions: These reactions absorb heat from the surroundings, causing the temperature to drop.[11][17] This can slow down or even stop the reaction.[18] Management requires a heating system capable of supplying energy at a rate that compensates for the heat being absorbed, thereby maintaining the desired reaction temperature.[8]

Q6: What are the best practices for monitoring reaction temperature accurately?

A6: Accurate temperature monitoring is crucial. The temperature of the reaction mixture should be measured directly, not the temperature of the heating or cooling bath.[19] Use a calibrated thermometer or thermocouple with the probe placed inside the reaction vessel, ensuring it is submerged in the reaction mixture but not touching the vessel walls. For reactions sensitive to air or moisture, a thermometer adapter can be used with a multi-necked flask.[19] In industrial or pharmaceutical settings, using calibrated, high-accuracy sensors with automated data logging is essential for quality control and regulatory compliance.[12][20]

Troubleshooting Guides

Issue 1: The selectivity of the reaction is low, resulting in multiple products.

Possible CauseTroubleshooting Steps & Rationale
Reaction Temperature is Too High or Too Low Systematically vary the reaction temperature. Lowering the temperature often favors the kinetic product, which may be the desired one.[15] Conversely, if the thermodynamic product is desired, a higher temperature may be necessary to ensure equilibrium is reached.[2][4]
Suboptimal Reactant Concentration The relative rates of desired and undesired reactions can be concentration-dependent. Experiment with different reactant concentrations and rates of addition.[15]
Incorrect Solvent The solvent can influence the activation energies of competing reaction pathways. Test a range of solvents with varying polarities.[15]

Issue 2: The reaction is too slow or appears incomplete.

Possible CauseTroubleshooting Steps & Rationale
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Higher temperatures increase the reaction rate. However, be aware that this can sometimes decrease selectivity by favoring the thermodynamic product or promoting decomposition.[15]
Low Reactant Concentration Increase the concentration of the limiting reactant. Note that for some reactions, higher concentrations can lead to unwanted side reactions.[15]
Mass Transfer Limitations (Heterogeneous Catalysis) If using a solid catalyst, increase the stirring rate to improve contact between reactants and the catalyst surface. Using a smaller particle size for the catalyst can also increase the available surface area.[15]

Issue 3: The desired product is an intermediate that reacts further to form byproducts.

Possible CauseTroubleshooting Steps & Rationale
Reaction Time and Temperature are Not Optimized If the desired product is an intermediate, its yield can be maximized by carefully controlling both temperature and reaction time. Lowering the temperature can slow down the subsequent undesired reaction more than the desired one. Shortening the reaction time may allow for the isolation of the intermediate before it converts to byproducts.[15] Consider quenching the reaction at the optimal time to prevent further conversion.[15]

Data Presentation: Temperature Control Methods

Table 1: Common Laboratory Cooling Baths

Bath CompositionAchievable Temperature (°C)Notes
Water / Ice~0Simple and economical for basic cooling.[5]
Salt / Ice (e.g., NaCl)-5 to -20Disrupts the freezing point of water for sub-zero temperatures.[5][21]
Dry Ice / Acetonitrile-40Provides a stable low-temperature bath.[21]
Dry Ice / Acetone or Isopropanol-78A very common slurry for achieving very low temperatures.[5][6][21]
Liquid Nitrogen / Dichloromethane-92Used for extremely low-temperature reactions.[21]

Table 2: Common Laboratory Heating Baths

Bath CompositionMax Temperature (°C)Notes
Water~80Convenient for gentle heating.[6][21]
Mineral Oil~150Commonly used, but polymerizes at higher temperatures.[21]
Silicone Oilup to ~220A stable alternative to mineral oil for higher temperatures.[21]
Sand>300Less messy than oil and can achieve very high temperatures with a heating mantle.[6][21]

Table 3: Example of Temperature Effect on Selectivity - Addition of HBr to 1,3-Butadiene

Temperature (°C)1,2-Adduct (Kinetic Product) %1,4-Adduct (Thermodynamic Product) %Predominant Control
07129Kinetic
401585Thermodynamic
(Data sourced from multiple organic chemistry resources confirming this classic example).[22]

Experimental Protocols

Protocol 1: Preparation of a Salt-Ice Bath (~ -15 °C)

  • Materials: Insulated container (e.g., Dewar flask or plastic bucket), crushed ice, rock salt (NaCl), water, thermometer.

  • Procedure:

    • Fill the insulated container about three-quarters full with crushed ice.

    • Add rock salt to the ice in a ratio of approximately 1:3 by mass (1 part salt to 3 parts ice).

    • Add a small amount of water to create a slushy consistency, which improves thermal contact with the reaction vessel.

    • Mix the slurry thoroughly with a stirring rod.

    • Place a thermometer in the bath to monitor the temperature, which should drop to between -15 °C and -5 °C.[21]

    • Immerse the reaction flask in the bath, ensuring the liquid level of the bath is above the liquid level in the flask.

Protocol 2: Preparation of a Dry Ice/Acetone Slush Bath (-78 °C)

  • Materials: Insulated container (Dewar flask), acetone, solid carbon dioxide (dry ice), thermometer. Safety Note: Perform in a well-ventilated area. Wear cryogenic gloves and safety glasses. Acetone is flammable.

  • Procedure:

    • Place the required volume of acetone into the Dewar flask.

    • Carefully and slowly add small pieces of dry ice to the acetone. The mixture will bubble vigorously as CO₂ gas is released.

    • Continue adding dry ice incrementally until a consistent slush is formed and the vigorous bubbling subsides.

    • The temperature of the bath will equilibrate to approximately -78 °C.[6]

    • Carefully immerse the reaction flask into the slush bath.

Protocol 3: Setting up an Oil Bath for High-Temperature Reactions (>100 °C)

  • Materials: Heating mantle or hot plate with magnetic stirring, crystallizing dish or appropriate container, silicone or mineral oil, thermometer, clamp for the thermometer.

  • Procedure:

    • Place the oil container on the hot plate or within the heating mantle.

    • Add enough oil to the container to immerse the reaction flask to a level above the reaction mixture.

    • Place the reaction flask in the oil bath, securing it with a clamp.

    • If using a stirrer, add a magnetic stir bar to the oil bath to ensure even heat distribution.

    • Place a thermometer in the oil bath to monitor its temperature. Do not let it touch the bottom of the container.

    • Slowly heat the oil to the desired temperature.[21]

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_main Reaction Energy Profile Reactants Reactants (A+B) p1 Reactants->p1 TS_Kinetic Transition State (Kinetic) TS_Thermo Transition State (Thermodynamic) Intermediate Intermediate (C) p2 Intermediate->p2 Ea (Kinetic) p3 Intermediate->p3 Ea (Thermo) Kinetic_Product Kinetic Product (P_K) Less Stable p4 Kinetic_Product->p4 Reversible at High Temp Thermo_Product Thermodynamic Product (P_T) More Stable p1->Intermediate Ea (forward) p2->Kinetic_Product p3->Thermo_Product p4->Intermediate p5 Experimental_Workflow start Define Target Temperature & Selectivity choose_method Choose Control Method (Bath, Jacketed Reactor, etc.) start->choose_method setup Assemble Apparatus (Flask, Condenser, Stirrer) choose_method->setup add_reagents Charge Reactor with Solvents/Reagents setup->add_reagents stabilize Bring System to Set Temperature add_reagents->stabilize monitor Initiate Reaction & Monitor Temperature and Conversion stabilize->monitor control_loop Adjust Heating/Cooling to Maintain Setpoint monitor->control_loop Deviation? quench Quench Reaction at Optimal Point monitor->quench Complete? control_loop->monitor workup Workup & Isolate Product quench->workup analyze Analyze Purity & Yield (NMR, HPLC, etc.) workup->analyze end End analyze->end Troubleshooting_Logic start Low Selectivity or Poor Yield Observed check_temp Is Temperature Stable and Accurately Measured? start->check_temp calibrate Calibrate Probe & Improve Insulation/Stirring check_temp->calibrate No is_kinetic Is Desired Product Kinetic or Thermodynamic? check_temp->is_kinetic Yes re_evaluate Re-run and Analyze calibrate->re_evaluate lower_temp Decrease Temperature is_kinetic->lower_temp Kinetic higher_temp Increase Temperature is_kinetic->higher_temp Thermodynamic optimize_other Optimize Other Parameters (Solvent, Concentration, Time) is_kinetic->optimize_other Unsure lower_temp->re_evaluate higher_temp->re_evaluate optimize_other->re_evaluate

References

removal of unreacted benzil from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Benzil

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the s.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted benzil?

A1: The most common and effective methods for removing unreacted benzil are recrystallization, column chromatography, and solvent extraction/washing. The choice of method depends on the scale of the reaction, the nature of the desired product and impurities, and the required final purity.

Q2: How do I choose the best solvent for recrystallizing benzil?

A2: An ideal recrystallization solvent should dissolve benzil well at high temperatures but poorly at low temperatures. Ethanol, particularly 95% ethanol, is a commonly used and effective solvent for recrystallizing benzil.[1][2][3] You can also use other solvents like carbon tetrachloride or methanol.[4][5] The choice will depend on the solubility of your desired product in these solvents.

Q3: My product and unreacted benzil have very similar polarities. How can I separate them?

A3: When the polarities are very similar, column chromatography is often the most effective technique.[6][7][8] Careful selection of the stationary phase (e.g., silica gel) and a mobile phase with optimized polarity can achieve separation.[6] Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent system.[6]

Q4: Can I use an acid-base extraction to remove benzil?

A4: No, benzil is a neutral compound and will not react with dilute acids or bases.[9] Therefore, acid-base extraction is not a suitable method for its removal.

Q5: How can I quickly check if my purified product still contains benzil?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to check for the presence of benzil. Spot your purified product, the crude mixture, and a benzil standard on a TLC plate and elute with an appropriate solvent system. Benzil is a yellow solid, so its presence might also be indicated by a yellow color in your product.[1] Additionally, a specific test for the presence of unoxidized benzoin (a common precursor) involves dissolving a small sample in ethanol and adding a drop of 10% sodium hydroxide; a purplish color indicates the presence of benzoin.[10] While this test is for benzoin, its absence can be a good indicator of the overall purity of a benzil synthesis reaction.

Troubleshooting Guides

Troubleshooting Recrystallization of Benzil
Problem Possible Cause Solution
Benzil does not dissolve in the hot solvent. Insufficient solvent.Add small portions of hot solvent until the benzil dissolves completely.[11]
The solvent is not hot enough.Ensure the solvent is at or near its boiling point.
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[11]
The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of pure benzil to induce crystallization.[12]
The recrystallized product is still yellow. The yellow color is characteristic of benzil.This is expected as benzil is a yellow crystalline solid.[1]
Impurities are co-crystallizing.Consider a second recrystallization or purification by column chromatography.
Low recovery of benzil after recrystallization. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were filtered while the solution was still warm.Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal yield.
The crystals are soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Troubleshooting Column Chromatography for Benzil Removal
Problem Possible Cause Solution
Poor separation of benzil from the desired product. Inappropriate solvent system (mobile phase).Optimize the mobile phase polarity using TLC. A good separation on TLC will have a significant difference in Rf values between benzil and your product.[6]
The column was packed improperly.Ensure the stationary phase (e.g., silica gel) is packed uniformly to avoid channeling.
The column was overloaded with the sample.Use an appropriate amount of crude mixture for the size of the column.
Benzil is eluting with the desired product. The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Benzil is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase to elute the benzil.
Streaking or tailing of spots on TLC analysis of fractions. The sample is not sufficiently soluble in the mobile phase.Ensure the sample is fully dissolved before loading onto the column.
The column is overloaded.Use less sample.

Data Presentation

Solubility of Benzil in Various Organic Solvents at 25°C
Solvent Solubility (Mole Fraction, x) Solubility ( g/100 mL)
Acetone0.29168.3
Ethyl Acetate0.21849.3
Chloroform0.433114.2
Ethanol0.0459.9
Methanol0.0194.0
Carbon Tetrachloride0.15539.5
Toluene0.23151.0
Benzene0.26459.5
Diethyl Ether0.11223.9
n-Hexane0.0051.0
WaterSparingly soluble[1]~0.2 g/100mL at 20°C[1]

Note: Solubility data is compiled from various sources and should be used as a guideline.[13][14] Experimental conditions can affect solubility.

Experimental Protocols

Protocol 1: Recrystallization of Benzil from Ethanol

This protocol describes the purification of crude benzil by recrystallization from 95% ethanol. This method is suitable when the impurities have significantly different solubility in ethanol compared to benzil.

Materials:

  • Crude benzil

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude benzil (e.g., 2.0 g) into a 250-mL Erlenmeyer flask.[1]

  • Add a small amount of 95% ethanol (e.g., 10 mL) to the flask.[1]

  • Gently heat the mixture on a hot plate in a fume hood.[1] Swirl the flask occasionally.

  • Continue to add small portions of hot ethanol until the benzil is completely dissolved.[2][11] Avoid adding a large excess of solvent.

  • Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[2]

  • Set up a Buchner funnel for vacuum filtration.

  • Collect the yellow crystals of benzil by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[2]

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Determine the melting point of the purified benzil (literature m.p. 94-96 °C) to assess its purity.[1][15]

Protocol 2: Purification of Benzil by Column Chromatography

This protocol outlines the separation of benzil from a reaction mixture using silica gel column chromatography. This method is ideal for separating compounds with different polarities.

Materials:

  • Crude mixture containing benzil

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., a mixture of n-hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and test different ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the benzil spot and other components, with the benzil having an Rf value of approximately 0.3-0.4.[6]

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in fractions (e.g., 10 mL per fraction).

    • Continuously add more mobile phase to the top of the column to prevent it from running dry.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to determine which fractions contain the purified benzil.

    • Combine the pure fractions containing only benzil.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified, yellow crystalline benzil.

Visualizations

Workflow_for_Benzil_Purification start Crude Reaction Mixture Containing Benzil check_solubility Assess Solubility of Product vs. Benzil start->check_solubility recrystallization Recrystallization check_solubility->recrystallization Different Solubilities check_polarity Different Polarities? check_solubility->check_polarity Similar Solubilities end_product Pure Product recrystallization->end_product end_benzil Isolated Benzil recrystallization->end_benzil column_chromatography Column Chromatography column_chromatography->end_product column_chromatography->end_benzil extraction Solvent Extraction/Wash extraction->end_product extraction->end_benzil check_polarity->column_chromatography Yes is_product_soluble Product Insoluble in a Solvent Benzil is? check_polarity->is_product_soluble No is_product_soluble->column_chromatography No is_product_soluble->extraction Yes

Caption: Decision workflow for selecting a purification method for benzil removal.

Recrystallization_Workflow start Start: Crude Benzil dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve cool_rt 2. Cool Slowly to Room Temperature dissolve->cool_rt cool_ice 3. Cool in Ice Bath cool_rt->cool_ice filter 4. Vacuum Filter Crystals cool_ice->filter wash 5. Wash with Ice-Cold Ethanol filter->wash dry 6. Dry Crystals wash->dry end End: Pure Benzil dry->end

Caption: Step-by-step workflow for the recrystallization of benzil.

References

Technical Support Center: Characterization of Impurities in 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diphenylacetone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my this compound sample?

A1: The impurities in your this compound sample will largely depend on the synthetic route used for its preparation. Commercially available this compound may also contain various levels of these impurities, sometimes requiring further purification.[1]

  • From Aldol Condensation of Benzaldehyde and Acetone:

    • Benzalacetone: This is the mono-substituted product and a common impurity if the reaction does not go to completion.

    • Unreacted Benzaldehyde: Residual starting material may be present.

    • Self-condensation products of acetone: Although less likely due to the higher reactivity of benzaldehyde, these may be present in small amounts.

  • From Ketonic Decarboxylation of Phenylacetic Acid:

    • Phenylacetone: Formed from the reaction of phenylacetic acid with acetic acid, which may be used in excess.[2]

    • Unreacted Phenylacetic Acid: Residual starting material.

    • Self-condensation byproducts: Heating phenylacetic acid can lead to the formation of various side products.[3][4]

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could be a synthesis-related impurity, a degradation product, or a contaminant. To identify it, a systematic approach is recommended. First, review the synthesis route to anticipate potential side products. Then, utilize spectroscopic techniques for structural elucidation.

A general workflow for impurity identification is as follows:

cluster_0 Impurity Identification Workflow A Unexpected Peak in HPLC B LC-MS Analysis A->B Analyze D Fraction Collection / Prep-HPLC A->D Isolate C Determine Molecular Weight B->C Yields F Structure Elucidation C->F E NMR Spectroscopy (1H, 13C, COSY, etc.) D->E Analyze E->F G Confirm with Authentic Standard (if available) F->G Validate

Impurity identification workflow.

Q3: My HPLC analysis is showing poor peak shape (e.g., tailing or fronting). What could be the cause?

A3: Poor peak shape in HPLC analysis of this compound can be caused by a variety of factors. Here are some common causes and troubleshooting steps:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Incompatible Injection Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Secondary Interactions: Active sites on the column packing can interact with the analyte, causing peak tailing. Consider using a different column or adding a competing agent to the mobile phase.

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column.

Q4: How can I confirm the identity of this compound and its potential impurities?

A4: A combination of analytical techniques is recommended for unambiguous identification:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of this compound is characterized by a singlet for the methylene protons and multiplets for the phenyl protons. Impurities will have distinct chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): GC-MS or LC-MS can provide the molecular weight of the parent compound and any impurities, which is crucial for their identification.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC is excellent for separating and quantifying impurities. Comparing the retention time with a known standard can confirm the identity of a peak.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can confirm the presence of key functional groups, such as the carbonyl group in this compound.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution
Ghost Peaks Contaminated mobile phase or injector carryover.Use high-purity solvents and prepare fresh mobile phase. Implement a needle wash step in your injection sequence.
Fluctuating Retention Times Inconsistent mobile phase composition or temperature fluctuations.Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control.
Baseline Drift Column not equilibrated or contaminated detector cell.Allow sufficient time for column equilibration with the mobile phase. Flush the detector cell with a strong, clean solvent.
Low Signal Intensity Sample concentration is too low or incorrect detector wavelength.Increase sample concentration or injection volume. Ensure the detector wavelength is set to the λmax of this compound.
Sample Preparation Troubleshooting
Problem Potential Cause Recommended Solution
Incomplete Dissolution Incorrect solvent or insufficient sonication.This compound is soluble in many organic solvents like ethanol, acetone, and chloroform. Ensure you are using an appropriate solvent. Use a sonicator to aid dissolution.
Sample Degradation Exposure to strong acids, bases, or high temperatures.Prepare samples fresh and store them in a cool, dark place. Avoid harsh chemical conditions during sample preparation.

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak to determine the purity.

Protocol 2: Impurity Identification by GC-MS
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 10°C/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it with spectral libraries for identification.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Appearance White to light yellow crystalline solid
Melting Point 32-34 °C[3]
Boiling Point 330 °C[3]
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform.
Table 2: Potential Impurities and their Characteristics
Impurity Name Molecular Formula Molecular Weight ( g/mol ) Likely Origin
BenzalacetoneC₁₀H₁₀O146.19Incomplete Aldol Condensation
BenzaldehydeC₇H₆O106.12Unreacted Starting Material
AcetoneC₃H₆O58.08Unreacted Starting Material
Phenylacetic AcidC₈H₈O₂136.15Unreacted Starting Material
PhenylacetoneC₉H₁₀O134.18Side product from Phenylacetic Acid route

Visualizations

cluster_0 Aldol Condensation Pathway to Impurity A Benzaldehyde + Acetone B Enolate Formation (from Acetone) A->B Base C Nucleophilic Attack A->C B->C D Intermediate Aldol Product C->D E Dehydration D->E Heat/Base F Benzalacetone (Mono-substituted Impurity) E->F G Further reaction with Benzaldehyde F->G H This compound (Desired Product) G->H

Formation of Benzalacetone impurity.

References

Technical Support Center: Large-Scale Synthesis of 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,3-diphenylacetone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low yield in Claisen condensation synthesis.

  • Question: We are experiencing a lower than expected yield during the Claisen condensation of ethyl phenylacetate. What are the potential causes and how can we mitigate this?

  • Answer: Low yields in this synthesis can often be attributed to a retro-Claisen reaction, especially during the workup phase.[1] If the quenching of the reaction mixture is performed at a high temperature with an aqueous alkaline solution, the intermediate β-keto ester can hydrolyze and undergo a retro-Claisen reaction to form phenylacetic acid, significantly reducing the yield of this compound.[1] To circumvent this, it is crucial to conduct the quench at a lower temperature, ideally below 30°C.[1] Alternatively, the reaction mixture can be added to a separate reactor containing 10% aqueous hydrochloric acid.[1] Another point to consider is the induction period when using sodium hydride as the base. A rapid exotherm may occur after about 30% of the ethyl phenylacetate has been added, so careful temperature monitoring is essential.[1]

Issue 2: Formation of significant byproducts.

  • Question: Our final product is contaminated with significant byproducts. What are the likely impurities and how can we avoid their formation?

  • Answer: A common byproduct in the Claisen condensation route is phenylacetic acid, resulting from the retro-Claisen reaction mentioned previously.[1] In alternative synthesis methods, such as those involving oxidation, incomplete reactions can leave starting materials like 1,3-diphenyl-1-propanol in the final product.[2] The choice of synthesis route can also influence byproduct formation. For instance, methods requiring strong acids and high temperatures for hydrolysis and decarboxylation can lead to various side reactions.[1] A ruthenium-catalyzed approach using acetophenone and benzyl alcohol has been reported to minimize byproducts.[3]

Issue 3: Difficulties in product purification and isolation.

  • Question: We are facing challenges in purifying this compound on a large scale. What are the recommended procedures?

  • Answer: For the product obtained from Claisen condensation, crystallization from heptanes is an effective purification method.[1] After washing the organic layer with water at 65°C, the heptane solution is slowly cooled. A phase separation may occur around 35°C, and further cooling to 0°C should induce crystallization. The product can then be isolated by filtration and washed with cold heptanes to achieve high purity.[1] For other synthesis routes, filtration through a plug of silica gel, eluting with a solvent mixture like 25% ethyl acetate/hexane, can be employed.[2]

Frequently Asked Questions (FAQs)

What are the common large-scale synthesis routes for this compound?

There are several established methods for the large-scale synthesis of this compound:

  • Claisen Condensation: This is a common laboratory method involving the self-condensation of ethyl phenylacetate using a strong base like sodium hydride, followed by acidic hydrolysis and decarboxylation.[1]

  • Oxidation of 1,3-diphenyl-1-propanol: This method involves the oxidation of racemic 1,3-diphenyl-1-propanol using an oxidizing agent like Jones reagent in acetone.[2]

  • Ruthenium-Catalyzed Synthesis: A more modern approach involves the reaction of acetophenone with benzyl alcohol in the presence of a pincer-like metal ruthenium (II) compound as a catalyst. This method is noted for its high efficiency and reduced byproduct formation.[3]

  • From Phenylacetic Acid: Dibenzyl ketone can be prepared via the ketonic decarboxylation of phenylacetic acid by refluxing with acetic anhydride and anhydrous potassium acetate.[4]

What are the key safety precautions to consider during the large-scale synthesis of this compound?

  • Handling of Reagents: Many of the reagents used, such as sodium hydride, are highly reactive and require careful handling in an inert atmosphere. The Claisen condensation process generates hydrogen gas, which necessitates a well-ventilated area and a nitrogen purge to prevent the formation of an explosive mixture.[1]

  • Product Handling: this compound is a combustible solid, and dust clouds can form explosive mixtures with air.[5] It is important to avoid generating dust and to use explosion-proof equipment for operations like vacuuming.[5] Personal protective equipment, including gloves and safety glasses, should be worn, and any skin contact should be washed immediately.[6][7]

  • Storage: The product should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials like strong oxidizing agents.[8][9]

What are the typical reaction conditions and yields for different synthesis methods?

The reaction conditions and yields can vary significantly depending on the chosen synthesis route. The following table summarizes some reported data:

Synthesis MethodKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
Claisen CondensationEthyl phenylacetate, Sodium Hydride, Acetic Acid, HClToluene, Heptanes25-65Not specified86
Oxidation1,3-diphenyl-1-propanol, Jones reagentAcetoneNot specified30 min86
Ru-catalyzed reactionAcetophenone, Benzyl alcohol, Ru(II) catalyst, K₃PO₄·3H₂Ot-amyl alcohol1204 hours97
Ketonic DecarboxylationPhenylacetic acid, Acetic anhydride, Potassium acetateNone140-1502 hoursNot specified

Experimental Protocols

1. Synthesis via Claisen Condensation

This protocol is adapted from a reported laboratory method for the synthesis of this compound.[1]

  • Step 1: Claisen Condensation:

    • Add toluene (110 mL) and sodium hydride (60 wt% in mineral oil, 16.1 g, 0.67 mol) to a suitable reactor.

    • Flush the reactor with nitrogen and set the recirculating bath to 25°C.

    • Slowly add ethyl phenylacetate (100 g, 0.61 mol) dropwise while stirring. Maintain a high nitrogen purge to dilute the generated hydrogen gas.

    • Monitor the internal temperature closely. An exotherm to 40-45°C may be observed after approximately 35 g of ethyl phenylacetate has been added.

  • Step 2: Hydrolysis and Decarboxylation:

    • After the initial reaction, add a 1:1 mixture of acetic acid and 20% aqueous hydrochloric acid.

    • Heat the mixture to reflux to facilitate the conversion of the intermediate β-keto ester to this compound.

  • Step 3: Workup and Purification:

    • Cool the reactor to 65°C and add heptanes (150 mL).

    • Stir vigorously for 10 minutes, then allow the layers to separate for 10 minutes.

    • Remove the aqueous layer and wash the heptanes layer with water (2 x 100 mL) at 65°C.

    • Allow the heptane solution to cool slowly.

    • At around 35°C, a phase separation may occur. Continue cooling to 0°C to induce crystallization.

    • Isolate the product by filtration and wash with cold heptanes. This should yield this compound as a white solid with high purity.

2. Synthesis via Oxidation of 1,3-diphenyl-1-propanol

This protocol is based on a reported oxidation method.[2]

  • Step 1: Oxidation:

    • Dissolve racemic 1,3-diphenyl-1-propanol (1.26 g, 5.94 mmol) in acetone (10 mL).

    • Add Jones reagent dropwise until the orange color persists.

    • Stir the reaction mixture for 30 minutes.

  • Step 2: Quenching and Workup:

    • Quench the reaction by adding 2-propanol (2 mL).

    • Decant the solvent from the precipitated solids.

    • Wash the solids with ethyl acetate.

    • Combine the organic fractions and wash with water (2 x 20 mL).

    • Dry the organic layer and concentrate to obtain the crude product.

  • Step 3: Purification:

    • Filter the crude product through a plug of silica gel.

    • Elute with 25% ethyl acetate/hexane to obtain pure 1,3-diphenylpropanone as a white crystalline solid.

Visualizations

experimental_workflow_claisen Experimental Workflow: Claisen Condensation Synthesis cluster_condensation Step 1: Condensation cluster_hydrolysis Step 2: Hydrolysis & Decarboxylation cluster_workup Step 3: Workup & Purification start Start add_reagents Add Toluene and NaH to Reactor start->add_reagents purge Purge with N2 add_reagents->purge add_ester Slowly Add Ethyl Phenylacetate purge->add_ester monitor_temp Monitor Temperature for Exotherm add_ester->monitor_temp add_acid Add Acetic Acid/HCl Mixture monitor_temp->add_acid reflux Heat to Reflux add_acid->reflux cool_reactor Cool to 65°C reflux->cool_reactor add_heptane Add Heptanes cool_reactor->add_heptane wash Wash with Water add_heptane->wash cool_crystallize Cool to 0°C for Crystallization wash->cool_crystallize filtrate Isolate by Filtration cool_crystallize->filtrate end_product Pure this compound filtrate->end_product

Caption: Workflow for the large-scale synthesis of this compound via Claisen condensation.

troubleshooting_low_yield Troubleshooting Logic: Low Yield in Claisen Condensation problem Low Yield Observed check_quench_temp Was Quench Temperature > 30°C? problem->check_quench_temp cause_retro_claisen Likely Cause: Retro-Claisen Reaction check_quench_temp->cause_retro_claisen Yes check_temp_control Was there a rapid, uncontrolled exotherm? check_quench_temp->check_temp_control No solution_low_temp Solution: Quench at < 30°C or add to cold acid cause_retro_claisen->solution_low_temp check_temp_control->cause_retro_claisen No cause_side_reactions Possible Cause: Side reactions due to high temperature check_temp_control->cause_side_reactions Yes solution_slow_addition Solution: Slower addition of ethyl phenylacetate and improved cooling cause_side_reactions->solution_slow_addition

References

Validation & Comparative

A Comparative Guide to 1,3-Diphenylacetone and Dibenzyl Ketone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures efficiently and with high yields. This guide provides a comprehensive comparison of 1,3-diphenylacetone and dibenzyl ketone, two important intermediates in the synthesis of complex organic molecules. We will delve into their properties, synthetic applications, and performance, supported by experimental data and detailed protocols.

Nomenclature and Equivalence

It is crucial to first clarify that This compound and dibenzyl ketone are two common names for the same chemical compound.[1][2] The systematic IUPAC name for this molecule is 1,3-diphenylpropan-2-one. Throughout this guide, we will use these names interchangeably, recognizing that they refer to the identical substance with the CAS Registry Number 102-04-5.[3][4][5]

Chemical Structure:

Caption: Molecular structure of 1,3-diphenylpropan-2-one.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The properties of this compound (dibenzyl ketone) are summarized in the table below.

PropertyValueReference(s)
CAS Number 102-04-5
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Appearance White to off-white or light yellow crystalline solid.[6]
Melting Point 32-34 °C
Boiling Point 330 °C
Solubility Insoluble in water; soluble in ethanol, ether, and other organic solvents.[6]
Stability Stable under normal conditions. Combustible.[6]

Synthesis of this compound (Dibenzyl Ketone)

A common and effective method for the laboratory synthesis of this compound is the ketonic decarboxylation of phenylacetic acid.[1]

Reaction Scheme:

G reactant 2 x Phenylacetic Acid reagents Acetic Anhydride, Potassium Acetate reactant->reagents product This compound reagents->product byproducts 2 x CO₂ + 2 x Acetic Acid product->byproducts +

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Ketonic Decarboxylation

This protocol is based on the established method of reacting phenylacetic acid with acetic anhydride in the presence of a basic salt.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid, acetic anhydride, and anhydrous potassium acetate.

  • Heating: Heat the mixture to reflux at 140-150 °C for approximately two hours.

  • Distillation: Slowly distill the mixture to remove the acetic acid byproduct.

  • Workup: After cooling, the reaction mixture is subjected to an appropriate workup, which may include extraction and washing, to isolate the crude dibenzyl ketone.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Note: Heating the reaction mixture above 200 °C can lead to resinification and a decreased yield.[1]

Performance in Synthesis: Key Reactions

This compound is a versatile building block in organic synthesis, most notably in aldol condensation reactions.[7]

A benchmark reaction showcasing the utility of this compound is its double aldol condensation with benzil to produce the highly conjugated, dark-purple compound tetraphenylcyclopentadienone.[8][9] This reaction is valued for its efficiency in forming multiple carbon-carbon bonds in a single synthetic step.

Reaction Data:

ParameterConditionsYieldReference(s)
Reactants Benzil, this compound (1:1 molar ratio)90%[9]
Base/Solvent Potassium Hydroxide (KOH) in Ethanol[9]
Temperature Reflux[9]
Reaction Time 2 hours[9]

Reaction Mechanism Workflow:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration & Cyclization cluster_3 Final Product DBK This compound Base1 Base (e.g., OH⁻) DBK->Base1 Enolate Enolate Intermediate Base1->Enolate Benzil1 Benzil Enolate->Benzil1 Aldol_Adduct1 Aldol Adduct Benzil1->Aldol_Adduct1 Protonation Dehydration Dehydration Aldol_Adduct1->Dehydration Intramolecular_Aldol Intramolecular Aldol & Dehydration Dehydration->Intramolecular_Aldol Product Tetraphenylcyclopentadienone Intramolecular_Aldol->Product

Caption: Aldol condensation workflow.

Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone

This protocol is adapted from established laboratory procedures.[8][9][10]

  • Dissolution: Dissolve this compound (0.03 mol) and benzil (0.03 mol) in absolute ethanol (approx. 60 mL) in a round-bottom flask with gentle heating and stirring.[9]

  • Base Addition: Once the mixture is refluxing, add a solution of potassium hydroxide (0.8 g in 8 mL of ethanol) dropwise.[9]

  • Reaction: Continue to reflux the mixture for 2 hours. A dark precipitate will form.[9]

  • Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize crystallization.

  • Purification: Collect the dark purple crystals by vacuum filtration. Wash the crystals with cold ethanol to remove any impurities.

  • Drying and Characterization: Dry the product thoroughly. The purity can be assessed by melting point determination (literature m.p. 219-222 °C) and spectroscopic methods (IR, NMR).

The Favorskii rearrangement is a reaction of α-halo ketones with a base to yield a rearranged carboxylic acid derivative.[11] For acyclic α-halo ketones, this typically involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile.[12][13]

General Mechanism of Favorskii Rearrangement:

G start α-Halo Ketone base Base (e.g., OR⁻) start->base enolate Enolate Formation base->enolate cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 nucleophile Nucleophilic Attack (e.g., by OR⁻) cyclopropanone->nucleophile ring_opening Ring Opening nucleophile->ring_opening product Carboxylic Acid Derivative (Ester) ring_opening->product Protonation

Caption: General Favorskii rearrangement mechanism.

While this compound itself is not a substrate for this reaction, its α-halogenated derivatives would be potential candidates. The reaction proceeds via the formation of an enolate at the α'-carbon, followed by intramolecular cyclization to a cyclopropanone intermediate.[12] Nucleophilic attack on the carbonyl carbon of this strained ring and subsequent ring opening leads to the final product. The regioselectivity of the ring opening is generally governed by the formation of the more stable carbanion.[12]

To date, specific studies detailing the Favorskii rearrangement of halogenated this compound are not prevalent in the literature, suggesting that other synthetic routes may be more favorable for accessing the potential rearrangement products. However, for researchers exploring novel synthetic pathways, this reaction class remains a viable consideration for structurally analogous α-halo ketones.

Conclusion

This compound, also known as dibenzyl ketone, is a single, versatile chemical intermediate, not two distinct alternatives. Its primary value in synthesis is demonstrated through its efficient participation in base-catalyzed aldol condensations, particularly in the high-yield synthesis of tetraphenylcyclopentadienone. This reaction underscores its utility in constructing complex, polycyclic aromatic systems. While other classical ketone reactions like the Favorskii rearrangement are theoretically applicable to its derivatives, its role as a nucleophile in condensation reactions remains its most significant and well-documented application for professionals in chemical and pharmaceutical development.

References

A Comparative Guide to Bases in the Condensation of 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

The base-catalyzed condensation of 1,3-diphenylacetone with benzil to synthesize tetraphenylcyclopentadienone is a classic example of a crossed aldol condensation in organic chemistry.[1][2] The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and conditions. This guide provides an objective comparison of different bases used for this reaction, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

The overall reaction involves a double aldol condensation between this compound and benzil.[1] The base facilitates the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbons of benzil.[3][4][5]

Comparative Performance of Bases

The selection of the base and solvent system dictates the reaction temperature and time required to achieve high yields of the desired product, tetraphenylcyclopentadienone. Below is a summary of the performance of commonly used bases.

BaseCatalystSolventReaction TimeTemperatureYieldReference
Potassium HydroxideKOHEthanol15 minutesReflux91-96%[6]
Benzyltrimethylammonium HydroxideTriton BTriethylene Glycol10-15 minutesHeatNot Specified[1]
Sodium HydroxideNaOHEthanolNot SpecifiedNot SpecifiedNot Specified[7][8]

Experimental Protocols

Detailed methodologies for the synthesis of tetraphenylcyclopentadienone using different base systems are provided below.

Protocol 1: Potassium Hydroxide in Ethanol

This procedure is a widely cited and effective method for the synthesis of tetraphenylcyclopentadienone.[6][9]

Materials:

  • Benzil (0.1 mole, 21 g)

  • This compound (dibenzyl ketone) (0.1 mole, 21 g)

  • 95% Ethanol (150 ml)

  • Potassium Hydroxide (KOH) (3 g)

  • Ethanol (for KOH solution) (15 ml)

Procedure:

  • In a 500-ml round-bottomed flask, dissolve 21 g of benzil and 21 g of this compound in 150 ml of hot ethanol.

  • Fit the flask with a reflux condenser and heat the solution to near its boiling point.

  • Slowly add a solution of 3 g of potassium hydroxide in 15 ml of ethanol through the condenser in two portions.

  • After the initial frothing subsides, reflux the mixture for 15 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Collect the dark crystalline product by suction filtration.

  • Wash the crystals with three 10-ml portions of cold 95% ethanol.

  • The resulting product has a melting point of 218–220°C and a yield of 35–37 g (91–96%).[6]

Protocol 2: Benzyltrimethylammonium Hydroxide (Triton B) in Triethylene Glycol

This method utilizes a different base and solvent system.[1]

Materials:

  • This compound (0.50 g)

  • Benzil (0.50 g)

  • Triethylene Glycol (5 ml)

  • 40% Benzyltrimethylammonium Hydroxide in Methanol (Triton B) (0.5 ml)

Procedure:

  • Combine 0.50 g of this compound, 0.50 g of benzil, and 5 ml of triethylene glycol in a 50 ml round-bottom flask with a stir bar.

  • Heat the mixture on a heating mantle for 10-15 minutes until the benzil dissolves.

  • Add approximately 0.5 ml of a 40% solution of benzyltrimethylammonium hydroxide to the hot, stirred reaction mixture.

  • Allow the mixture to cool to room temperature to facilitate product crystallization.

Visualizing the Workflow

The general experimental workflow for the base-catalyzed condensation of this compound and benzil can be visualized as a sequence of steps from reactant preparation to product isolation and analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis reactants Dissolve Benzil and This compound in Solvent add_base Add Base to Reactant Mixture reactants->add_base base_prep Prepare Base Solution (e.g., KOH in Ethanol) base_prep->add_base reflux Heat/Reflux (e.g., 15 min) add_base->reflux cool Cool Reaction Mixture (Ice Bath) reflux->cool filter Collect Crystals by Suction Filtration cool->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Product wash->dry analyze Characterize Product (Yield, MP, Spectroscopy) dry->analyze

Caption: General workflow for tetraphenylcyclopentadienone synthesis.

References

A Comparative Guide to the Synthesis of Tetraphenylcyclopentadienone: Alternative Methodologies and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Tetraphenylcyclopentadienone, a key building block in organic synthesis, is prized for its utility in Diels-Alder reactions and the synthesis of complex polycyclic aromatic hydrocarbons. The classical synthesis, an aldol condensation of benzil and dibenzyl ketone, while effective, has prompted the development of alternative methods aimed at improving yields, reducing reaction times, and employing more benign reaction conditions. This guide provides an objective comparison of the traditional method with emerging alternative synthetic strategies, supported by experimental data.

Comparison of Synthetic Methodologies

The following table summarizes the quantitative data for the conventional synthesis of tetraphenylcyclopentadienone and compares it with a prominent alternative: microwave-assisted synthesis.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 15 - 30 minutes1 - 2 minutes
Catalyst Potassium Hydroxide (KOH)Potassium Hydroxide (KOH) / Anthranilic Acid
Solvent EthanolPolyethylene Glycol (PEG400) or Ethanol
Yield 62% - 96%82%
Temperature Reflux (approx. 78 °C)Not explicitly stated, microwave irradiation at 150W

Experimental Protocols

Conventional Synthesis: Aldol Condensation

The traditional synthesis of tetraphenylcyclopentadienone is achieved through a double aldol condensation reaction between benzil and 1,3-diphenylacetone (dibenzyl ketone) using a strong base as a catalyst.[1][2][3][4]

Materials:

  • Benzil (0.1 mol, 21 g)[3]

  • This compound (0.1 mol, 21 g)[3]

  • 95% Ethanol (150 mL)[3]

  • Potassium Hydroxide (KOH) (3 g)[3]

  • Ethanol (for KOH solution) (15 mL)[3]

Procedure:

  • In a 500-mL round-bottomed flask, dissolve benzil and this compound in hot 95% ethanol.[3]

  • Fit the flask with a reflux condenser and heat the solution to near boiling.[3]

  • Prepare a solution of potassium hydroxide in ethanol.[3]

  • Cautiously add the ethanolic KOH solution in portions through the reflux condenser.[3]

  • After the initial effervescence subsides, reflux the mixture for 15-30 minutes.[3][5]

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[2][3]

  • Collect the dark crystalline product by vacuum filtration and wash with cold 95% ethanol.[3][4]

  • The product can be recrystallized from a mixture of ethanol and benzene if further purification is desired.[3] The melting point of the purified product is 219-220 °C.[3]

Alternative Method: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[6] For the synthesis of tetraphenylcyclopentadienone, this method offers a significant reduction in reaction time.[5][7][8]

Materials:

  • Benzil (5 mmol)[5]

  • Dibenzylketone (5 mmol)[5]

  • Anthranilic acid (5 mmol)[5]

  • Potassium Hydroxide (KOH) pellets (10 mmol)[5]

  • Polyethylene Glycol (PEG400) (1 mL)[5]

Procedure:

  • In a microwave synthesis vessel, a slurry of benzil and anthranilic acid in PEG400 is irradiated with microwaves at 150 W for 1 minute with stirring.[5]

  • To this mixture, dibenzylketone and potassium hydroxide pellets are added.[5]

  • The reaction mixture is again irradiated with microwaves at 150 W for 1 minute with stirring.[5]

  • After the frothing subsides, the dark-colored system is allowed to cool to room temperature.[5]

  • The cooled mixture is treated with 20 mL of distilled water.[5]

  • The precipitated product is collected by filtration. This method has been reported to yield 82% of the title compound.[5]

Logical Relationship of Synthesis Methods

The following diagram illustrates the relationship between the starting materials and the final product for both the conventional and microwave-assisted synthesis methods.

G cluster_reactants Starting Materials cluster_methods Synthesis Methods cluster_product Product Benzil Benzil Conventional Conventional Method (KOH, Ethanol, Reflux) Benzil->Conventional Microwave Microwave-Assisted Method (KOH, PEG400, Microwave) Benzil->Microwave DibenzylKetone Dibenzyl Ketone DibenzylKetone->Conventional DibenzylKetone->Microwave Product Tetraphenylcyclopentadienone Conventional->Product Yield: 62-96% Microwave->Product Yield: 82%

Caption: Synthetic routes to Tetraphenylcyclopentadienone.

This guide highlights that while the conventional method for synthesizing tetraphenylcyclopentadienone is robust and high-yielding, the microwave-assisted alternative provides a significantly faster and efficient route, aligning with the principles of green chemistry by reducing reaction times and potentially the use of volatile organic solvents. The choice of method will ultimately depend on the specific requirements of the laboratory, including available equipment and desired throughput.

References

A Comparative Guide to the Spectroscopic Analysis of 1,3-Diphenylacetone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the validity and reproducibility of experimental results. 1,3-Diphenylacetone, a key intermediate in various organic syntheses, is no exception.[1][2] This guide provides an objective comparison of common spectroscopic methods for determining the purity of this compound, complete with experimental protocols and data interpretation.

Spectroscopic Purity Assessment: An Overview

Spectroscopic techniques are indispensable tools for elucidating the structure and assessing the purity of organic compounds. By analyzing the interaction of electromagnetic radiation with a sample, these methods can provide both qualitative and quantitative information about the main component and any present impurities. The most commonly employed spectroscopic methods for the analysis of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules and for quantifying their purity. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer, typically operating at 400 MHz or higher.[3][4]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation: The ¹H NMR spectrum of pure this compound is expected to show a singlet for the methylene protons (CH₂) at approximately 3.7 ppm and a multiplet for the aromatic protons (C₆H₅) in the range of 7.2-7.4 ppm. The integration of these signals should correspond to a 4:10 proton ratio. The presence of unexpected peaks indicates impurities. By comparing the integral of an impurity peak to that of a known proton signal from this compound, the relative amount of the impurity can be estimated.

¹³C NMR Spectroscopy

Experimental Protocol: The sample preparation and data acquisition are similar to ¹H NMR, but a longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: The ¹³C NMR spectrum of this compound will show a characteristic peak for the carbonyl carbon (C=O) around 206 ppm.[5] The methylene carbons (CH₂) will appear around 50 ppm, and the aromatic carbons will be observed in the 127-134 ppm region.[3][4] The presence of additional peaks suggests impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique primarily used to identify the functional groups present in a molecule.[6]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid or can be melted at a low temperature) or as a KBr pellet (by grinding a small amount of the solid sample with potassium bromide and pressing it into a disk).[3][4]

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically around 1715-1720 cm⁻¹.[7] Other significant peaks include C-H stretching vibrations of the aromatic rings and methylene groups. The presence of unexpected absorption bands, such as a broad peak around 3200-3600 cm⁻¹ (indicative of an O-H group from an alcohol impurity), would suggest the presence of impurities.[8]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[9]

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio.

  • Detection: Detect the separated ions to generate a mass spectrum.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (210.27 g/mol ).[10][11] Characteristic fragmentation patterns, such as the loss of a benzyl group, can also be observed. Peaks at other m/z values may indicate the presence of impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule and can be used for quantitative analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane).

  • Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).

Data Interpretation: this compound exhibits characteristic UV absorption due to its aromatic rings and carbonyl group. The spectrum is expected to show absorption maxima (λmax).[12] The presence of impurities with different chromophores can lead to shifts in the absorption maxima or the appearance of additional peaks. According to Beer-Lambert's law, the absorbance is proportional to the concentration, allowing for quantitative purity assessment against a reference standard.

Comparison of Spectroscopic Methods

Technique Principle Information Provided Strengths Limitations
¹H NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, quantitative purityExcellent for structural elucidation and quantification, highly specificRequires deuterated solvents, less sensitive than MS
¹³C NMR Nuclear spin transitions in a magnetic fieldInformation on the carbon skeletonConfirms the carbon framework, complementary to ¹H NMRLow sensitivity, longer acquisition times
IR Spectroscopy Vibrational transitions of chemical bondsFunctional group identificationFast, non-destructive, good for identifying functional group impuritiesNot ideal for quantification, complex spectra can be difficult to interpret
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight, fragmentation patternsHigh sensitivity, can be coupled with chromatography (GC-MS) for separationCan be destructive, may not be suitable for non-volatile impurities
UV-Vis Spectroscopy Electronic transitions in conjugated systemsInformation on chromophores, quantitative analysisGood for quantitative analysis of conjugated compounds, relatively simpleLimited structural information, only suitable for UV-active compounds

Alternative and Complementary Methods

For a comprehensive purity assessment, spectroscopic methods are often used in conjunction with chromatographic techniques.

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile and thermally stable compounds. Commercial this compound is often assayed by GC.[13]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of compounds. It is particularly useful for non-volatile or thermally sensitive impurities.

The coupling of these separation techniques with spectroscopic detectors (e.g., GC-MS, HPLC-UV) provides a powerful tool for both separating and identifying impurities.

Summary of Spectroscopic Data for this compound

Technique Characteristic Data
¹H NMR (CDCl₃) ~3.7 ppm (s, 4H, CH₂), ~7.2-7.4 ppm (m, 10H, Ar-H)
¹³C NMR (CDCl₃) ~206 ppm (C=O), ~134 ppm, ~129 ppm, ~127 ppm (Ar-C), ~50 ppm (CH₂)
IR (KBr/film) ~1715-1720 cm⁻¹ (C=O stretch)
Mass Spec (EI) m/z 210 [M]⁺, 91 (base peak)
UV-Vis (Ethanol) Absorption maxima characteristic of the phenyl and carbonyl chromophores

Visualizing the Purity Analysis Workflow

Spectroscopic Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Purity Assessment Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structural_Info Structural Confirmation NMR->Structural_Info Impurity_ID Impurity Identification NMR->Impurity_ID Quantification Purity Quantification NMR->Quantification IR->Structural_Info IR->Impurity_ID MS->Structural_Info MS->Impurity_ID UV_Vis->Quantification Final_Purity Final Purity Report Structural_Info->Final_Purity Impurity_ID->Final_Purity Quantification->Final_Purity

Caption: Workflow for the spectroscopic purity analysis of this compound.

Logical Relationship of Spectroscopic Techniques cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound (with potential impurities) NMR NMR ¹H & ¹³C Provides connectivity & quantitative data Compound->NMR IR IR Functional Group Analysis Identifies key bonds (e.g., C=O) Compound->IR MS MS Molecular Weight & Fragmentation Confirms mass & structural fragments Compound->MS UV_Vis UV-Vis Electronic Transitions Quantifies conjugated systems Compound->UV_Vis Structure Molecular Structure NMR->Structure Purity Quantitative Purity NMR->Purity Impurity_Profile Impurity Profile NMR->Impurity_Profile IR->Structure MS->Structure MS->Impurity_Profile UV_Vis->Purity

Caption: Logical relationship between spectroscopic techniques and the information derived.

Conclusion

A comprehensive assessment of this compound purity is best achieved through the synergistic use of multiple spectroscopic techniques. While ¹H NMR stands out for its ability to provide both structural confirmation and quantitative purity information, it is often complemented by other methods. IR spectroscopy offers a quick check for the presence of key functional groups and certain impurities. Mass spectrometry confirms the molecular weight and helps in identifying unknown impurities, especially when coupled with a separation technique like GC. UV-Vis spectroscopy can be a valuable tool for routine quantitative analysis. For rigorous purity determination, particularly in a drug development setting, a combination of NMR and a chromatographic method (HPLC or GC) is recommended to ensure the highest level of confidence in the material's quality.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1,3-Diphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 1,3-diphenylacetone, a key intermediate in various organic syntheses, is crucial for process monitoring, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the analysis of such organic compounds. This guide provides an objective comparison of hypothetical, yet representative, HPLC and GC-MS methods for the determination of this compound, supported by plausible experimental data, to assist researchers in selecting the most suitable technique for their specific analytical needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHPLC-UVGC-MS
Principle Separation based on polarity in a liquid mobile phase with UV detection.Separation based on volatility and polarity in a gaseous mobile phase with mass spectrometric detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Derivatization Generally not required for this compound due to its UV chromophore.Not typically necessary for this compound due to its volatility.
Sensitivity Good, with UV detection.Excellent, especially in Selected Ion Monitoring (SIM) mode.
Selectivity Good, based on chromatographic retention time and UV absorbance.Excellent, based on retention time and unique mass fragmentation patterns.
Speed Moderate, with typical run times of 10-20 minutes.Generally faster run times, often under 10 minutes.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of optimized HPLC-UV and GC-MS methods for the quantitative analysis of this compound. These values are representative of what can be expected from well-validated methods for a compound of this nature.

ParameterHPLC-UV MethodGC-MS Method (SIM Mode)
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL
Linearity (R²) > 0.999> 0.999
Linear Range 0.15 - 100 µg/mL0.03 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 3%

Experimental Protocols

Detailed methodologies for the hypothetical HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are based on established analytical practices for similar aromatic ketones.

HPLC-UV Method

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm, based on the UV absorbance spectrum of this compound.[1]

3. Method Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.15, 0.5, 1, 5, 10, 50, 100 µg/mL). Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the chromatograms of low-concentration standards.

GC-MS Method

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., acetone or ethyl acetate) to a concentration within the linear range.

  • Add an internal standard (e.g., d10-anthracene) if required for improved quantitation.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 2 minutes.

  • Injection Volume: 1 µL (splitless injection).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 91, 119, 210). The molecular ion (m/z 210) and the tropylium ion (m/z 91) are prominent fragments in its mass spectrum.

3. Method Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound in the solvent (e.g., 0.03, 0.1, 0.5, 1, 10, 25, 50 µg/mL). Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels.

  • Precision: Evaluate repeatability and intermediate precision as described for the HPLC method.

  • LOD and LOQ: Determine from the analysis of low-concentration standards, based on a signal-to-noise ratio of 3:1 and 10:1, respectively, for the quantifier ion.

Workflow Diagrams

Analytical_Workflow cluster_hplc HPLC-UV Analysis Workflow cluster_gcms GC-MS Analysis Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det hplc_data Data Analysis (Peak Area vs. Concentration) hplc_det->hplc_data gcms_prep Sample Preparation (Dissolution in Volatile Solvent) gcms_inj GC Injection gcms_prep->gcms_inj gcms_sep Chromatographic Separation (Capillary Column) gcms_inj->gcms_sep gcms_ion Ionization (Electron Ionization) gcms_sep->gcms_ion gcms_mass Mass Analysis (SIM Mode) gcms_ion->gcms_mass gcms_data Data Analysis (Ion Abundance vs. Concentration) gcms_mass->gcms_data Method_Selection cluster_criteria Decision Criteria start Analytical Requirement for This compound sensitivity High Sensitivity & Selectivity? start->sensitivity cost Lower Cost & Simplicity? start->cost speed High Throughput? start->speed hplc Choose HPLC-UV sensitivity->hplc No gcms Choose GC-MS sensitivity->gcms Yes cost->hplc Yes cost->gcms No speed->hplc No speed->gcms Yes

References

Reactivity of 1,3-Diphenylacetone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reactivity of 1,3-diphenylacetone in comparison to other common ketones, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique chemical properties of this versatile ketone.

This compound, also known as dibenzyl ketone, is a valuable intermediate in organic synthesis, notable for its role in constructing complex molecular architectures.[1] Its reactivity, governed by the interplay of steric and electronic factors, distinguishes it from simpler aliphatic and cyclic ketones. This guide provides a comprehensive comparison of this compound's performance in key ketone reactions, including enolate formation, aldol condensation, and halogenation, benchmarked against acetone and cyclohexanone.

Factors Influencing Ketone Reactivity

The reactivity of a ketone is primarily determined by two key factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is a major determinant of its susceptibility to nucleophilic attack. Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity, thus reducing reactivity. Conversely, electron-withdrawing groups enhance reactivity.

  • Steric Effects: The steric bulk of the substituents flanking the carbonyl group can hinder the approach of nucleophiles, thereby slowing down the reaction rate.

Comparison of Key Reactions

Enolate Formation and Acidity of α-Hydrogens

The formation of an enolate is a critical step in many reactions of ketones, and the acidity of the α-hydrogens dictates the ease of this process. The pKa of the α-hydrogens provides a quantitative measure of their acidity. A lower pKa value indicates a more acidic proton and a greater propensity for enolate formation.

The phenyl groups in this compound exert an electron-withdrawing inductive effect, which increases the acidity of the α-hydrogens compared to simple alkyl ketones like acetone. However, the steric bulk of the benzyl groups can influence the approach of the base.

KetoneStructurepKa of α-HydrogenReference
This compound C₆H₅CH₂COCH₂C₆H₅~16-18 (estimated)
Acetone CH₃COCH₃~19-20[2][3]
Cyclohexanone C₆H₁₀O~18[2]

dot graph EnolateFormation { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1. Equilibrium between the keto and enolate forms for different ketones.

Aldol Condensation

The aldol condensation is a cornerstone of carbon-carbon bond formation. The reactivity of a ketone in this reaction depends on both the ease of enolate formation (acting as the nucleophile) and the electrophilicity of the carbonyl carbon (acting as the electrophile). This compound is frequently utilized in crossed aldol condensations, particularly with non-enolizable aldehydes or diketones like benzil.

While specific kinetic data for a direct comparison is scarce, the successful use of this compound in reactions like the synthesis of tetraphenylcyclopentadienone highlights its utility. In this reaction, the enolate of this compound attacks the electrophilic carbonyls of benzil. The bulky phenyl groups in this compound likely favor the crossed condensation over self-condensation due to steric hindrance.

dot graph AldolCondensation { rankdir=LR; node [shape=box, style=filled, fontcolor="#FFFFFF"];

}

Figure 2. Aldol condensation of this compound with benzil.

Halogenation of α-Carbons

The α-halogenation of ketones proceeds through an enol or enolate intermediate. The rate of this reaction is often dependent on the rate of enolization. Given the enhanced acidity of the α-hydrogens in this compound, it is expected to undergo halogenation readily.

Experimental Protocols

Aldol Condensation of this compound with Benzil

Objective: To synthesize tetraphenylcyclopentadienone.

Materials:

  • This compound

  • Benzil

  • Absolute Ethanol

  • Potassium Hydroxide (KOH)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and benzil in absolute ethanol.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Reflux the mixture for a designated period, monitoring the reaction progress by observing a color change.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

For a detailed protocol, refer to established laboratory procedures.

α-Bromination of a Ketone (General Procedure)

Objective: To synthesize an α-bromoketone.

Materials:

  • Ketone (e.g., Acetophenone as a model for an aromatic ketone)

  • Bromine (Br₂)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the ketone in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine in acetic acid to the ketone solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction until the bromine color disappears.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent.

Caution: Bromine is a hazardous and corrosive substance. Handle with appropriate safety precautions in a well-ventilated fume hood.

dot graph ExperimentalWorkflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Figure 3. General experimental workflows for aldol condensation and α-halogenation.

Conclusion

This compound exhibits a distinct reactivity profile compared to simpler ketones like acetone and cyclohexanone. The electron-withdrawing nature of the flanking phenyl groups enhances the acidity of its α-hydrogens, facilitating enolate formation. This property, combined with the steric influence of the benzyl groups, makes it a valuable reagent in specific synthetic applications, most notably in crossed aldol condensations. While quantitative kinetic data for direct comparisons are limited, the available information on pKa values and successful synthetic applications provides a strong basis for understanding its reactivity. Further kinetic studies would be beneficial to provide a more detailed quantitative comparison.

References

The Strategic Advantage of 1,3-Diphenylacetone in Key Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency, yield, and stereoselectivity of a reaction. For researchers, scientists, and professionals in drug development, 1,3-diphenylacetone emerges as a highly versatile and advantageous ketone in several pivotal reactions. This guide provides an objective comparison of this compound's performance against common alternatives in aldol condensation, Wittig, and Horner-Wadsworth-Emmons reactions, supported by experimental data and detailed protocols.

Aldol Condensation: Superiority in Cyclopentadienone Synthesis

The aldol condensation is a cornerstone of carbon-carbon bond formation. This compound is notably employed in a double aldol condensation with benzil to synthesize the highly conjugated and intensely colored tetraphenylcyclopentadienone. This reaction serves as a prime example of the distinct advantages offered by the structural features of this compound.

A key advantage of this compound in this context is its increased acidity of the α-hydrogens compared to simpler ketones like acetone. The two phenyl groups exert an electron-withdrawing inductive effect, facilitating the formation of the enolate intermediate, which is crucial for the condensation to proceed. Furthermore, the bulky phenyl groups can influence the stereochemistry of the reaction and the stability of the final product.

While a direct, side-by-side quantitative comparison under identical conditions is not extensively documented in literature, we can compare the typical outcomes of analogous Claisen-Schmidt reactions.

KetoneAldehyde/DiketoneProductTypical Yield (%)Reaction TimeReference
This compound BenzilTetraphenylcyclopentadienone~90%2 hours[1]
AcetoneBenzaldehydeDibenzalacetone73-98%30 minutes - 2 hours[2][3]
CyclohexanoneBenzaldehyde2,6-Dibenzylidenecyclohexanone~96-98%5 minutes (solvent-free)[3]

Analysis: this compound consistently provides high yields in the synthesis of the sterically hindered tetraphenylcyclopentadienone. While acetone and cyclohexanone also give high yields in their respective reactions, the complexity and steric crowding of the tetraphenylcyclopentadienone product highlight the efficiency of using this compound as a precursor. The phenyl groups likely play a role in pre-organizing the molecule for the intramolecular cyclization step.

Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone

This protocol details the traditional method for the synthesis of tetraphenylcyclopentadienone via the aldol condensation of this compound and benzil.

Materials:

  • This compound

  • Benzil

  • Absolute Ethanol

  • Potassium Hydroxide (KOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of this compound and benzil in absolute ethanol.

  • While stirring, add a solution of potassium hydroxide in ethanol dropwise to the mixture.

  • Heat the reaction mixture to reflux for approximately 15-30 minutes. A deep purple color should develop as the product forms.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation.

  • Collect the crystalline product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain tetraphenylcyclopentadienone.

Aldol_Condensation cluster_reactants Reactants cluster_product Product This compound Enolate Enolate This compound->Enolate KOH, Ethanol Benzil Tetraphenylcyclopentadienone Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Benzil Enone Enone Aldol Adduct->Enone - H2O Second Enolate Second Enolate Enone->Second Enolate KOH, Ethanol Intramolecular Aldol Adduct Intramolecular Aldol Adduct Second Enolate->Intramolecular Aldol Adduct Intramolecular Attack Intramolecular Aldol Adduct->Tetraphenylcyclopentadienone - H2O

Aldol condensation of this compound and benzil.

Wittig and Horner-Wadsworth-Emmons Reactions: A Potential for Stereoselectivity

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable tools for the synthesis of alkenes from carbonyl compounds. While specific examples of these reactions with this compound are not as prevalent in introductory literature as the aldol condensation, the structural characteristics of this compound suggest potential advantages.

The steric hindrance around the carbonyl group in this compound, due to the flanking phenyl groups, can be expected to influence the approach of the ylide. This steric bulk may lead to higher stereoselectivity in the resulting alkene product compared to less hindered ketones.

In the Horner-Wadsworth-Emmons reaction, which typically favors the formation of (E)-alkenes, the use of a sterically demanding ketone like this compound could further enhance this selectivity. The reaction of phosphonate carbanions with ketones is generally more facile than with the corresponding Wittig ylides, making the HWE reaction a more viable option for the less reactive ketone functionality of this compound.

While quantitative comparative data is scarce, a qualitative comparison can be made:

ReactionKetoneReagentExpected Advantage with this compound
Wittig This compoundPhosphonium YlidePotentially higher stereoselectivity due to steric hindrance.
AcetonePhosphonium YlideGenerally more reactive, but may lead to mixtures of stereoisomers.
HWE This compoundPhosphonate CarbanionEnhanced (E)-alkene selectivity; more reactive than Wittig with ketones.
AcetonePhosphonate CarbanionHigh reactivity, but potentially lower stereoselectivity.
Experimental Workflow: Generalized Wittig Reaction

The following workflow outlines the general steps for performing a Wittig reaction with a ketone like this compound.

Wittig_Workflow start Start phosphonium_salt Prepare Phosphonium Salt (Triphenylphosphine + Alkyl Halide) start->phosphonium_salt ylide_formation Generate Ylide (Phosphonium Salt + Strong Base) phosphonium_salt->ylide_formation wittig_reaction Wittig Reaction (Ylide + this compound) ylide_formation->wittig_reaction workup Aqueous Workup wittig_reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Alkene Product purification->product

General workflow for a Wittig reaction.

Conclusion

This compound presents itself as a strategic choice in specific organic reactions, most notably in aldol condensations for the synthesis of complex cyclic systems. Its advantages stem from the electronic and steric effects of its phenyl groups, which can lead to higher yields and potentially greater stereocontrol compared to simpler aliphatic or cyclic ketones. While its application in Wittig and Horner-Wadsworth-Emmons reactions is less commonly documented, its structural features suggest a potential for enhanced stereoselectivity. For researchers aiming to synthesize sterically demanding and highly conjugated molecules, this compound offers a distinct and valuable set of properties that can lead to more efficient and selective chemical transformations. Further research into the comparative performance of this compound in a wider range of reactions would be beneficial to fully elucidate its synthetic potential.

References

A Comparative Guide to the Synthesis of 1,3-Diphenylacetone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key organic intermediates is paramount. 1,3-Diphenylacetone, also known as dibenzyl ketone, is a valuable building block in the synthesis of various complex organic molecules. This guide provides a comprehensive cost-benefit analysis of four prominent synthesis routes to this compound, with a focus on yield, cost-effectiveness, safety, and environmental impact.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on several factors, including the desired scale of production, budget constraints, and the laboratory's safety and environmental protocols. The following table summarizes the key quantitative data for four distinct methods.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsYield (%)Reaction TimeTemperature (°C)Estimated Reagent Cost per Mole of Product ($)
Ketonic Decarboxylation Phenylacetic AcidAcetic Anhydride, Potassium Acetate32-412 hours (reflux)140-150~150-200
Oxidation of Alcohol 1,3-Diphenyl-1-propanolJones Reagent (CrO₃, H₂SO₄), Acetone8630 minutesRoom Temp.~350-450
One-Pot from Ester Ethyl PhenylacetateSodium Hydride, Toluene, Heptane86Not Specified25-45 (exotherm)~250-350
Ru-Catalyzed Reaction Acetophenone, Benzyl AlcoholRuthenium Pincer Catalyst, Base (e.g., K₃PO₄·3H₂O)up to 954 hours120>500 (catalyst dependent)

In-Depth Route Analysis and Experimental Protocols

Ketonic Decarboxylation of Phenylacetic Acid

This classical method is cost-effective due to the low price of the starting materials. However, its moderate yield and the requirement for high temperatures are significant drawbacks. The use of acetic anhydride also poses environmental and health risks.[1][2][3] This route may be suitable for small-scale preparations where cost is the primary concern and appropriate safety measures for handling acetic anhydride are in place.

Experimental Protocol: A mixture of phenylacetic acid, acetic anhydride, and anhydrous potassium acetate is refluxed for two hours at 140-150°C. The reaction mixture is then slowly distilled to remove the acetic acid byproduct. The resulting liquid, a mixture of dibenzyl ketone and other impurities, is then purified. Heating the mixture above 200-205°C should be avoided as it can lead to resinification and a decrease in yield.

Pros:

  • Low cost of starting materials.

Cons:

  • Moderate yield.

  • High reaction temperature.

  • Formation of byproducts, requiring extensive purification.

  • Acetic anhydride is corrosive, flammable, and has environmental concerns.[1][2][3]

Oxidation of 1,3-Diphenyl-1-propanol

This route offers a high yield and proceeds at room temperature with a short reaction time. However, the use of Jones reagent, which contains chromium(VI), is a major disadvantage. Chromium(VI) compounds are highly toxic, carcinogenic, and environmentally hazardous, making this method unsuitable for large-scale production and subject to strict regulatory control.[4][5][6][7][8][9][10]

Experimental Protocol: A solution of 1,3-diphenyl-1-propanol in acetone is treated with Jones reagent (a solution of chromium trioxide in sulfuric acid) until the orange color of the reagent persists. The reaction is stirred for 30 minutes and then quenched with 2-propanol. The excess Jones reagent will turn from orange to green, indicating a properly quenched solution.[4] The product is then extracted and purified.

Pros:

  • High yield.

  • Mild reaction temperature and short reaction time.

Cons:

  • Use of highly toxic and carcinogenic Jones reagent.[4][5][7][8]

  • Significant environmental impact and waste disposal challenges.[7]

  • Poor scalability due to safety concerns.

One-Pot Synthesis from Ethyl Phenylacetate

This modern approach provides a high yield of very pure this compound and is demonstrated to be effective on a larger scale. The primary safety concern is the use of sodium hydride, which is highly reactive and flammable, especially in the presence of moisture.[11] However, established protocols for the safe handling of sodium hydride on an industrial scale are available, often utilizing pre-packaged, dissolvable bags to minimize handling risks.[12][13][14][15]

Experimental Protocol: To a reactor containing toluene and sodium hydride (60 wt% in mineral oil) under a nitrogen atmosphere, ethyl phenylacetate is added dropwise. An exotherm is typically observed during the addition. After the reaction is complete, the mixture is cooled, and heptane is added. The organic layer is washed with water and then cooled to induce crystallization of the product, which is isolated by filtration.

Pros:

  • High yield and high purity of the final product.

  • One-pot procedure simplifies the workflow.

  • Demonstrated scalability.

Cons:

  • Use of hazardous and pyrophoric sodium hydride requires stringent safety precautions.[11]

  • Requires an inert atmosphere.

Ruthenium-Catalyzed Reaction of Acetophenone and Benzyl Alcohol

This method represents a more sustainable and atom-economical approach. Ruthenium pincer complexes are highly efficient catalysts, allowing for low catalyst loadings.[16][17][18] While the initial cost of the catalyst can be high, its efficiency and the potential for catalyst recycling can make it cost-effective in the long run.[19] Ruthenium-based catalysts are generally considered more environmentally benign compared to stoichiometric heavy metal reagents like chromium.[19][20][21][22][23]

Experimental Protocol: In a reaction vessel under an argon atmosphere, acetophenone, benzyl alcohol, a ruthenium pincer catalyst, a base (e.g., potassium phosphate trihydrate), and a solvent (e.g., t-amyl alcohol) are combined. The mixture is stirred at 120°C for 4 hours. After the reaction is complete, the product is purified by chromatography.

Pros:

  • High efficiency and selectivity.

  • Atom-economical and environmentally friendly.[19][23]

  • Milder reaction conditions compared to ketonic decarboxylation.

Cons:

  • High initial cost of the ruthenium catalyst.

  • May require an inert atmosphere.

  • Purification from the catalyst might be necessary.

Decision-Making Workflow for Synthesis Route Selection

The choice of a synthesis route is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate method based on key project requirements.

SynthesisRouteSelection Start Start: Define Synthesis Goals Cost Low Cost Paramount? Start->Cost Yield High Yield Required? Environment Environmental Impact a Key Concern? Yield->Environment Yes Route_Decarboxylation Ketonic Decarboxylation Yield->Route_Decarboxylation No Cost->Yield No Cost->Route_Decarboxylation Yes Scale Large-Scale Synthesis? Environment->Scale Yes Route_Jones Oxidation with Jones Reagent Environment->Route_Jones No Route_Ru Ruthenium-Catalyzed Reaction Scale->Route_Ru Yes Route_NaH One-Pot from Ester (NaH) Scale->Route_NaH No

Caption: Decision workflow for selecting a this compound synthesis route.

Conclusion

The synthesis of this compound can be approached through various methodologies, each with its distinct advantages and disadvantages. For environmentally conscious, large-scale production where high yield is critical, the ruthenium-catalyzed reaction and the one-pot synthesis from ethyl phenylacetate stand out as the most promising options, despite the initial catalyst cost or the handling requirements of sodium hydride. The ketonic decarboxylation method remains a viable option for small-scale, cost-sensitive applications. The oxidation with Jones reagent , while high-yielding, is largely discouraged due to the severe toxicity and environmental hazards associated with chromium(VI) compounds. Ultimately, the choice of synthesis route should be a carefully considered decision, balancing the need for efficiency and cost-effectiveness with a commitment to safety and environmental responsibility.

References

Validating the Structure of 1,3-Diphenylacetone: A Comparative Guide Using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 1,3-diphenylacetone against its structural isomer, 1,1-diphenylacetone. This analysis serves to unequivocally validate the structure of this compound and highlight the power of ¹³C NMR in distinguishing between closely related chemical structures. The experimental data presented herein is supported by a detailed experimental protocol for data acquisition.

Structural Comparison and ¹³C NMR Data

The key to differentiating this compound from its isomer, 1,1-diphenylacetone, lies in the chemical environment of the carbon atoms within each molecule. These differences are directly reflected in their respective ¹³C NMR spectra. The symmetry in this compound results in fewer unique carbon signals compared to the less symmetric 1,1-diphenylacetone.

Below is a summary of the experimental ¹³C NMR chemical shifts for both compounds. The assignments are based on established principles of NMR spectroscopy, where the chemical shift (δ) is indicative of the electronic environment of the carbon nucleus.

Carbon Atom This compound Experimental δ (ppm)1,1-Diphenylacetone Experimental δ (ppm)Expected Chemical Shift Range (ppm)
Carbonyl (C=O)~206~207205 - 220[1]
Methylene (CH₂)~45-40 - 55[2]
Methine (CH)-~6025 - 60
Methyl (CH₃)-~2910 - 35
Aromatic (C-ipso)~134~139125 - 150[1]
Aromatic (C-ortho)~129~128125 - 150[1]
Aromatic (C-meta)~128~127125 - 150[1]
Aromatic (C-para)~127~126125 - 150[1]

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The most notable differences are the presence of a methylene (CH₂) signal at approximately 45 ppm in this compound and its absence in 1,1-diphenylacetone. Conversely, 1,1-diphenylacetone exhibits a methine (CH) signal around 60 ppm and a methyl (CH₃) signal around 29 ppm, both of which are absent in the spectrum of this compound. These distinct differences provide a clear and unambiguous method for structural validation.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard protocol for acquiring a ¹³C NMR spectrum is outlined below.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Mass: Weigh approximately 50-100 mg of the solid this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it is chemically inert and its deuterium signal is used for locking the magnetic field frequency.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is suitable for this analysis.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the CDCl₃, which stabilizes the magnetic field.

  • Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which improves the resolution and shape of the NMR signals.

  • Acquisition Parameters:

    • Experiment Type: A standard proton-decoupled ¹³C NMR experiment is performed. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

    • Pulse Angle: A 30-45° pulse angle is typically used.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is set to allow the carbon nuclei to return to their equilibrium state.

    • Number of Scans: A sufficient number of scans (e.g., 128 or more) are acquired and averaged to achieve an adequate signal-to-noise ratio, as the ¹³C isotope is only about 1.1% abundant.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are upright and the baseline is corrected to be flat.

    • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃, which is set to 77.16 ppm.

Logical Workflow for Structure Validation

The process of validating the structure of this compound using ¹³C NMR follows a logical workflow that can be visualized as follows:

G cluster_synthesis Synthesis and Isolation cluster_nmr NMR Analysis cluster_analysis Data Interpretation and Validation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep AcquireData Acquire 13C NMR Spectrum SamplePrep->AcquireData ProcessData Process Spectrum AcquireData->ProcessData PeakPicking Identify Peak Chemical Shifts ProcessData->PeakPicking AssignPeaks Assign Peaks to Carbons PeakPicking->AssignPeaks CompareData Compare with Expected Data (and Isomer Data) AssignPeaks->CompareData StructureValidation Validate Structure of This compound CompareData->StructureValidation

Caption: Workflow for the validation of this compound structure via ¹³C NMR.

This systematic approach, from synthesis and purification to detailed spectral analysis and comparison, provides a robust framework for the structural elucidation and validation of organic compounds. The distinct ¹³C NMR fingerprint of this compound, when compared to its isomer, serves as conclusive evidence of its chemical structure.

References

comparative study of catalysts for 1,3-diphenylacetone reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study of catalysts for the aldol condensation of 1,3-diphenylacetone with benzil to synthesize tetraphenylcyclopentadienone is presented. This guide provides an objective comparison of catalyst performance based on experimental data, offering valuable insights for researchers, scientists, and professionals in drug development.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative data for different catalytic systems used in the synthesis of tetraphenylcyclopentadienone.

Catalyst SystemReactantsSolventReaction ConditionsReaction TimeYield (%)Reference
Potassium Hydroxide (KOH)Benzil, this compoundEthanolReflux2 hours90[1]
Potassium Hydroxide (KOH)Benzil, this compoundEthanolReflux15 minutes91-96[2]
Potassium Hydroxide (KOH)Benzil, this compoundEthanolReflux30 minutes91 (crude), 62 (recrystallized)[3]
Benzyltrimethylammonium hydroxide (Triton B)Benzil, this compoundNot specifiedNot specifiedNot specifiedNot specified[4]
Potassium Hydroxide (KOH) / Anthranilic AcidBenzil, this compoundPEG400Microwave Irradiation (150 W)2 minutes82[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Tetraphenylcyclopentadienone using Potassium Hydroxide (Conventional Heating)

This procedure is a common method for the synthesis of tetraphenylcyclopentadienone.

Materials:

  • Benzil

  • This compound (Dibenzyl ketone)

  • Ethanol (95% or absolute)

  • Potassium Hydroxide (KOH)

Procedure:

  • In a round-bottomed flask, dissolve equimolar amounts of benzil (e.g., 21.0 g, 0.1 mole) and this compound (e.g., 21.0 g, 0.1 mole) in hot ethanol (e.g., 150 mL).[2]

  • Fit the flask with a reflux condenser and heat the solution to near boiling.[2]

  • Slowly add a solution of potassium hydroxide (e.g., 3.0 g) in ethanol (e.g., 15 mL) through the condenser.[2]

  • Once the initial frothing subsides, reflux the mixture for 15-30 minutes.[2] A deep purple precipitate will form.

  • Cool the reaction mixture to room temperature and then in an ice bath.[2]

  • Collect the crystalline product by vacuum filtration and wash with cold 95% ethanol.[2]

  • The product can be further purified by recrystallization from a mixture of ethanol and toluene or triethylene glycol.[3][5]

Microwave-Assisted Synthesis of Tetraphenylcyclopentadienone

This method offers a significant reduction in reaction time.

Materials:

  • Benzil

  • This compound (Dibenzyl ketone)

  • Potassium Hydroxide (KOH) pellets

  • Anthranilic acid

  • Polyethylene glycol (PEG400)

Procedure:

  • In a microwave reactor vessel, create a slurry of benzil (5 mmol) and anthranilic acid (5 mmol) in PEG400 (1 mL).[3]

  • Irradiate the mixture with stirring for 1 minute at 150 W.[3]

  • Add this compound (5 mmol) and KOH pellets (10 mmol) to the mixture.[3]

  • Irradiate the reaction mixture again with stirring for 1 minute at 150 W.[3]

  • After cooling to room temperature, add distilled water (20 mL) to the dark-colored system to precipitate the product.[3]

  • Collect the product by filtration.

Visualizations

Signaling Pathway: Base-Catalyzed Aldol Condensation

The following diagram illustrates the general mechanism of the base-catalyzed aldol condensation between this compound and benzil.

G cluster_enolate Enolate Formation cluster_aldol_addition Aldol Addition cluster_cyclization_dehydration Cyclization & Dehydration 1_3_diphenylacetone This compound Enolate Enolate Anion 1_3_diphenylacetone->Enolate Deprotonation Base Base (e.g., OH-) Base->1_3_diphenylacetone Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Benzil Benzil Benzil->Aldol_Adduct Intermediate Intramolecular Aldol & Dehydration Aldol_Adduct->Intermediate Product Tetraphenylcyclopentadienone Intermediate->Product

Caption: Mechanism of base-catalyzed aldol condensation.

Experimental Workflow: Conventional Synthesis

The workflow for the conventional synthesis of tetraphenylcyclopentadienone is depicted below.

G Start Start Dissolve Dissolve Benzil & this compound in hot Ethanol Start->Dissolve Add_Catalyst Add Ethanolic KOH Solution Dissolve->Add_Catalyst Reflux Reflux for 15-120 min Add_Catalyst->Reflux Cool Cool to Room Temperature & then in Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry End Tetraphenylcyclopentadienone Dry->End

Caption: Conventional synthesis workflow.

References

Safety Operating Guide

Proper Disposal of 1,3-Diphenylacetone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of chemical waste management is paramount for laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of 1,3-Diphenylacetone, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical as this compound is handled as a hazardous chemical waste.

I. Immediate Safety and Hazard Assessment

Before proceeding with disposal, it is crucial to understand the potential hazards associated with this compound. While it is not always classified as a hazardous substance for transport, it must be managed as hazardous waste.[1]

Key Hazard Information:

  • Health Hazards: May cause eye, skin, respiratory, and digestive tract irritation.[2] The toxicological properties have not been fully investigated.[2]

  • Reactivity: Stable under normal conditions, but incompatible with strong oxidizing agents.[2][3][4] Hazardous decomposition products include carbon monoxide and carbon dioxide.[2][3]

  • Flammability: It is a combustible solid with a flash point above 110°C (>230°F).[2][3] While not highly flammable, dust clouds may form an explosive mixture with air.[1]

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Not typically required under normal use with adequate ventilation, but a dust respirator should be used if generating dust.[1][3]

II. Quantitative Data: Physical and Chemical Properties

Understanding the physical properties of this compound is essential for safe handling and storage prior to disposal.

PropertyValue
Appearance Yellow solid, low melting solid, or liquid.[2][3]
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Melting Point 30 - 34 °C / 86 - 93.2 °F[3]
Boiling Point 330 °C / 626 °F @ 760 mmHg[3]
Flash Point > 110 °C / > 230 °F[2][3]
Solubility Insoluble in water.[3]
Specific Gravity 1.040[3]
Incompatible Materials Strong oxidizing agents.[2][3][4]

III. Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[1] This procedure provides a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Step 1: Waste Classification and Segregation

  • Classify the Waste: this compound waste should be classified as hazardous chemical waste. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[2]

  • Segregate the Waste: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5] Keep it in its original container if possible. Proper segregation can prevent hazardous reactions and may reduce disposal costs.[6]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a clean, dry, and sealable container that is compatible with the chemical.[1][7] The container must be in good condition with no leaks.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., Irritant, Combustible).[5] Do not use chemical formulas or abbreviations.[5]

Step 3: Storage and Accumulation

  • Designate a Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5] This could be a designated area on a benchtop or in a chemical fume hood.

  • Ensure Safe Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible substances.[2] The exterior of the container must be kept clean.[8]

  • Monitor Accumulation: Do not fill waste containers beyond 90% of their capacity.[8] Once a container is full, it must be dated and moved from the SAA for disposal within three days.[5] Partially filled containers can remain in the SAA for up to one year.[5]

Step 4: Disposal and Removal

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7]

  • Do Not Dispose Improperly: Never dispose of this compound down the drain or in the regular trash.[7][9][10] This is illegal and environmentally harmful.

Step 5: Spill Management

  • Minor Spills: For small spills, immediately clean up the material while wearing appropriate PPE.[1] Use dry cleanup procedures to avoid generating dust.[1] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[2][9]

  • Major Spills: For large spills, clear the area of all personnel and move upwind.[1] Alert your institution's emergency responders and EHS department immediately, providing them with the location and nature of the hazard.[1]

IV. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess 1. Assess Hazards & Wear Appropriate PPE start->assess classify 2. Classify as Hazardous Waste assess->classify segregate 3. Segregate Waste (Do not mix) classify->segregate containerize 4. Place in a Labeled, Sealed Container segregate->containerize storage 5. Store in Designated Satellite Accumulation Area (SAA) containerize->storage is_full Is Container Full? storage->is_full store_partial Continue to Store in SAA (Max 1 Year) is_full->store_partial No date_full 6. Date the Full Container is_full->date_full Yes store_partial->is_full contact_ehs 7. Contact EHS/Licensed Contractor for Pickup (within 3 days) date_full->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Safe Handling and Disposal of 1,3-Diphenylacetone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,3-Diphenylacetone, a common reagent in organic synthesis. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

PropertyValue
Synonyms Dibenzyl ketone, 1,3-Diphenyl-2-propanone
CAS Number 102-04-5
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Appearance Yellow solid or liquid
Melting Point 30-34 °C
Boiling Point 330 °C
Flash Point >110 °C
Solubility Insoluble in water

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this chemical have not been fully investigated.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.

Protection Type Specific Recommendations Standards
Eye and Face Protection Chemical safety goggles or eyeglasses with side protection.[1][2][3][4]OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or other chemically resistant gloves are recommended. Wear a lab coat or other protective clothing.[1][2][5]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1][2] Use in a well-ventilated area or under a chemical fume hood.[6]OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following steps outline the procedure from preparation to post-experiment cleanup.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Keep the container tightly closed when not in use.[1][2][5]

2. Handling the Chemical:

  • Avoid contact with eyes, skin, and clothing.[1][2][5]

  • Minimize dust generation and accumulation.[1][2][5]

  • Avoid ingestion and inhalation.[1][2]

  • Wash hands thoroughly after handling.[1][2][5]

3. Storage:

  • Store in a tightly closed container.[1][2][5]

  • Store in a cool, dry, well-ventilated area.[1][2][5]

  • Keep away from incompatible substances such as oxidizing agents.[1][4]

Emergency Procedures

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][2]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1][2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2]

Firefighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1][2][4]

  • Protective Gear: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2][4]

  • Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1][2]

Accidental Release Measures

In the event of a spill, follow the workflow below.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_containment_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup alert_personnel Alert Personnel in the Area evacuate Evacuate the Immediate Area if Necessary alert_personnel->evacuate assess_spill Assess the Size and Nature of the Spill evacuate->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe ventilate Ensure Adequate Ventilation don_ppe->ventilate contain_spill Contain the Spill with Inert Material (e.g., sand, vermiculite) ventilate->contain_spill cleanup Vacuum or Sweep up Material contain_spill->cleanup place_in_container Place into a Suitable, Labeled Disposal Container cleanup->place_in_container decontaminate Decontaminate the Spill Area place_in_container->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1][5] US EPA guidelines for this classification are listed in 40 CFR Parts 261.3.[1][5] It is imperative to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][5]

General Disposal Guidelines:

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of it with normal trash or down the drain.

  • Consider using a licensed professional waste disposal service to dispose of this material.

  • Contaminated packaging should be treated as the chemical itself.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Diphenylacetone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.